Product packaging for Ethyl Indolizine-2-carboxylate(Cat. No.:CAS No. 153274-63-6)

Ethyl Indolizine-2-carboxylate

Cat. No.: B132896
CAS No.: 153274-63-6
M. Wt: 189.21 g/mol
InChI Key: QGWGRWMQFFGAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl Indolizine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B132896 Ethyl Indolizine-2-carboxylate CAS No. 153274-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl indolizine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-10-5-3-4-6-12(10)8-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWGRWMQFFGAQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30460133
Record name Ethyl Indolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153274-63-6
Record name Ethyl Indolizine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30460133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Chichibabin reaction for the synthesis of indolizine scaffolds, a core motif in numerous biologically active compounds. This document details the reaction mechanism, substrate scope, and experimental protocols, with a focus on applications in drug discovery and development, particularly in the context of anticancer research.

Introduction to the Chichibabin Indolizine Synthesis

The Chichibabin indolizine synthesis is a classical and efficient method for the construction of the indolizine nucleus, a nitrogen-containing heterocyclic aromatic compound.[1] The reaction typically involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[2] The versatility and operational simplicity of this reaction have made it a valuable tool in synthetic organic chemistry for decades.[2]

Indolizine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Their structural similarity to indole has made them attractive scaffolds in medicinal chemistry, prompting extensive research into their synthesis and biological evaluation.[3]

Reaction Mechanism

The Chichibabin indolizine synthesis proceeds through a multi-step mechanism, initiated by the quaternization of the pyridine nitrogen with the α-halocarbonyl compound. The subsequent steps involve the formation of a pyridinium ylide and an intramolecular cyclization, followed by dehydration to yield the aromatic indolizine ring system.

Chichibabin_Mechanism cluster_0 Step 1: Quaternization cluster_1 Step 2: Ylide Formation cluster_2 Step 3: Intramolecular Cyclization & Dehydration Pyridine 2-Alkylpyridine QuatSalt Pyridinium Salt Pyridine->QuatSalt Reaction with HaloCarbonyl α-Halocarbonyl HaloCarbonyl->QuatSalt Base Base (e.g., NaHCO3) Ylide Pyridinium Ylide Base->Ylide Deprotonation CyclizedInt Cyclized Intermediate Indolizine Indolizine CyclizedInt->Indolizine Dehydration (-H2O) MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activation Indolizine Indolizine Derivative Indolizine->RAF Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Gene Expression

References

A Technical Guide to the Synthesis of Indolizines via 1,3-Dipolar Cycloaddition: Protocols, Data, and Mechanistic Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 1,3-dipolar cycloaddition reaction for the synthesis of indolizine scaffolds, a core motif in numerous biologically active compounds. This document details the key methodologies, experimental protocols, and quantitative data to facilitate the efficient synthesis and exploration of novel indolizine derivatives for therapeutic applications. Furthermore, it delves into the molecular mechanisms of action of bioactive indolizines, offering insights into their potential as modulators of critical signaling pathways in disease.

Core Principles of 1,3-Dipolar Cycloaddition for Indolizine Synthesis

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing the five-membered pyrrole ring of the indolizine core.[1][2] The reaction typically involves the in situ generation of a pyridinium ylide, a 1,3-dipole, which then undergoes a cycloaddition reaction with a dipolarophile, usually an activated alkene or alkyne.[3][4] The subsequent aromatization of the resulting cycloadduct yields the stable indolizine ring system.[4]

The general workflow for this synthesis can be visualized as follows:

G cluster_0 Step 1: Pyridinium Ylide Generation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Aromatization Pyridine Pyridine Derivative Ylide Pyridinium Ylide (1,3-Dipole) Pyridine->Ylide Reaction with AlkylHalide α-Halo Carbonyl Compound AlkylHalide->Ylide Reaction with Base Base (e.g., K2CO3, Et3N) Base->Ylide in the presence of Cycloadduct Tetrahydroindolizine Intermediate Ylide->Cycloadduct [3+2] Cycloaddition with Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->Cycloadduct Indolizine Indolizine Product Cycloadduct->Indolizine Oxidation/Dehydrogenation Oxidant Oxidant (e.g., air, MnO2, K2Cr2O7) Oxidant->Indolizine mediated by

Caption: General workflow for indolizine synthesis via 1,3-dipolar cycloaddition.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of functionalized indolizines, adapted from peer-reviewed literature.

Protocol 1: One-Pot Synthesis of Multi-substituted Indolizines [5]

This protocol describes a one-pot method for synthesizing multi-substituted indolizines from α-halo-carbonyl compounds, pyridines, and electron-deficient alkenes using potassium dichromate as an oxidant under base-free conditions.

  • Materials:

    • α-Halo-carbonyl compound (e.g., 2-bromoacetophenone)

    • Pyridine derivative

    • Electron-deficient alkene (e.g., methyl acrylate)

    • Potassium dichromate (K₂Cr₂O₇)

    • Solvent (e.g., DMF)

  • Procedure:

    • To a solution of the α-halo-carbonyl compound (1.0 mmol) and the pyridine derivative (1.2 mmol) in DMF (5 mL), add the electron-deficient alkene (1.5 mmol).

    • Add a sub-equivalent amount of K₂Cr₂O₇ (0.8 mmol) to the mixture.

    • Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired indolizine derivative.

Protocol 2: Synthesis of 1,2,3-Trisubstituted Indolizine Derivatives [6]

This protocol details the synthesis of 1,2,3-trisubstituted indolizines through a two-step process involving the formation of a pyridinium salt followed by a cycloaddition reaction in water.

  • Step 1: Synthesis of Pyridinium Salt

    • Materials:

      • Pyridine derivative

      • α-Bromo ketone (e.g., 2-bromo-1-phenylethan-1-one)

      • Dry acetone

    • Procedure:

      • Dissolve the pyridine derivative (1.0 equiv) in dry acetone.

      • Add the α-bromo ketone (1.0 equiv) to the solution.

      • Stir the mixture at room temperature for 5 hours.

      • The resulting precipitate is the pyridinium salt. Filter, wash with cold acetone, and dry under vacuum.

  • Step 2: 1,3-Dipolar Cycloaddition

    • Materials:

      • Pyridinium salt from Step 1

      • Activated alkyne (e.g., ethyl propiolate, diethyl 2-butynedioate)

      • Water

    • Procedure:

      • Suspend the pyridinium salt (1.0 equiv) in water.

      • Add the activated alkyne (1.2 equiv) to the suspension.

      • Stir the reaction mixture at 80 °C for 3 hours.

      • After cooling to room temperature, extract the mixture with an organic solvent (e.g., dichloromethane).

      • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

      • Purify the residue by column chromatography to yield the 1,2,3-trisubstituted indolizine.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various indolizine derivatives via 1,3-dipolar cycloaddition, providing a valuable resource for reaction optimization and substrate scope exploration.

Table 1: Synthesis of 1,2,3-Trisubstituted Indolizines [6]

EntryPyridine Derivativeα-Bromo KetoneAlkyne DipolarophileYield (%)
1Pyridine2-Bromo-1-(4-fluorophenyl)ethan-1-oneDiethyl acetylenedicarboxylate72
2Pyridine2-Bromo-1-(4-chlorophenyl)ethan-1-oneDiethyl acetylenedicarboxylate75
3Pyridine2-Bromo-1-(4-bromophenyl)ethan-1-oneDiethyl acetylenedicarboxylate78
4Pyridine2-Bromo-1-(4-nitrophenyl)ethan-1-oneDiethyl acetylenedicarboxylate65
54-Methylpyridine2-Bromo-1-phenylethan-1-oneEthyl propiolate70
6Pyridine2-Bromo-1-phenylethan-1-oneEthyl 2-butynoate68

Table 2: One-Pot Synthesis of Indolizines in Ionic Liquid [Omim]Br [7]

EntryPyridine Derivativeα-Halo Carbonyl CompoundAlkene DipolarophileTime (h)Yield (%)
1Pyridine2-BromoacetophenoneN-Phenylmaleimide295
24-Methylpyridine2-BromoacetophenoneN-Phenylmaleimide292
3PyridineEthyl 2-bromoacetateN-Phenylmaleimide385
4Pyridine2-BromoacetophenoneDimethyl fumarate488
5Pyridine2-Bromo-1-(4-chlorophenyl)ethanoneN-Phenylmaleimide2.593

Drug Development Applications and Signaling Pathways

Indolizine derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their therapeutic potential stems from their ability to interact with and modulate key cellular signaling pathways implicated in various diseases.

Inhibition of Tubulin Polymerization

Several indolizine derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

G Indolizine Indolizine Derivative Tubulin α/β-Tubulin Dimers Indolizine->Tubulin Binds to Colchicine Site Microtubule Microtubule Indolizine->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

Caption: Mechanism of tubulin polymerization inhibition by indolizine derivatives.

Modulation of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[2][8][][10][11] Certain indolizine derivatives have been shown to act as EGFR tyrosine kinase inhibitors, blocking the downstream signaling cascades that promote tumor growth.[12]

G Indolizine Indolizine Derivative EGFR EGFR Indolizine->EGFR Inhibits Tyrosine Kinase Activity EGF EGF EGF->EGFR Binds to PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by indolizine derivatives.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle.[13][14][15] Dysregulation of CDK activity is a common feature of cancer. Indolizine-based compounds have been developed as inhibitors of CDK2, leading to cell cycle arrest, primarily at the G1/S transition.[14][16]

G Indolizine Indolizine Derivative CDK2 CDK2 Indolizine->CDK2 Inhibits Kinase Activity CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2->CyclinE_CDK2 pRb_P pRb-P CyclinE_CDK2->pRb_P Phosphorylates pRb pRb E2F E2F pRb->E2F Inhibits pRb_P->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes

Caption: Mechanism of CDK2 inhibition by indolizine derivatives.

Modulation of p53 and β-catenin Signaling Pathways

The tumor suppressor protein p53 and the Wnt/β-catenin signaling pathway play critical roles in cell fate decisions, including proliferation, apoptosis, and differentiation.[17][18][19] Some indolizine derivatives have been found to modulate these pathways, for instance, by activating p53-dependent apoptosis or by inhibiting the transcriptional activity of β-catenin.[20][21]

G cluster_p53 p53 Pathway cluster_beta_catenin β-catenin Pathway Indolizine_p53 Indolizine Derivative p53 p53 Indolizine_p53->p53 Activates Apoptosis_p53 Apoptosis p53->Apoptosis_p53 Induces Indolizine_bc Indolizine Derivative beta_catenin β-catenin Indolizine_bc->beta_catenin Inhibits Nuclear Translocation/Activity Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK-3β Dishevelled->GSK3b Inhibits GSK3b->beta_catenin Promotes Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Gene_Expression Target Gene Expression (Proliferation) TCF_LEF->Gene_Expression Induces

Caption: Modulation of p53 and β-catenin signaling by indolizine derivatives.

References

A Technical Guide to Indolizine Synthesis: A Comparative Analysis of Classical and Modern Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a subject of intense research for over a century, leading to the development of a diverse range of synthetic methodologies. This in-depth technical guide provides a comprehensive overview and comparison of classical and modern pathways for the synthesis of indolizines. We will delve into the mechanisms, scope, and limitations of established methods such as the Chichibabin and Scholtz reactions, and contrast them with contemporary strategies including 1,3-dipolar cycloadditions, transition-metal-catalyzed cross-couplings and C-H functionalization, and metal-free approaches. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the available synthetic tools to access this important class of compounds, thereby facilitating future research and the discovery of novel indolizine-based therapeutics.

Classical Approaches to Indolizine Synthesis

The foundational methods for constructing the indolizine core were established in the early 20th century. These reactions, while historically significant, often require harsh reaction conditions and offer limited control over substitution patterns.

The Chichibabin Indolizine Synthesis

The Chichibabin (or Tschitschibabin) reaction, first reported in 1927, involves the base-mediated cyclization of N-(cyanomethyl)pyridinium salts. The reaction proceeds via the formation of a pyridinium ylide intermediate, which then undergoes an intramolecular condensation.[1][2]

Mechanism of the Chichibabin Indolizine Synthesis

The reaction is initiated by the deprotonation of the α-carbon to the pyridinium nitrogen, forming a pyridinium ylide. This ylide then attacks the cyano group, leading to a cyclized intermediate that, after tautomerization and elimination of ammonia, yields the indolizine ring system.

G cluster_0 Chichibabin Indolizine Synthesis Start N-(cyanomethyl)pyridinium salt Ylide Pyridinium Ylide Start->Ylide Base Cyclization Intramolecular Cyclization Ylide->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Aromatization Aromatization Intermediate->Aromatization - NH3 Product Indolizine Aromatization->Product

Chichibabin Indolizine Synthesis Pathway

Generalized Experimental Protocol for Chichibabin Indolizine Synthesis:

A solution of the N-(cyanomethyl)pyridinium salt in a suitable solvent (e.g., ethanol, DMF) is treated with a base (e.g., sodium ethoxide, potassium carbonate) at elevated temperatures. The reaction mixture is typically stirred for several hours until the starting material is consumed. The product is then isolated by extraction and purified by chromatography or recrystallization.

The Scholtz Indolizine Synthesis

The Scholtz reaction, first described in 1912, is another classical method that involves the condensation of 2-methylpyridine with an α-halo ketone, followed by cyclization.[3][4]

Mechanism of the Scholtz Indolizine Synthesis

The reaction begins with the quaternization of the pyridine nitrogen by the α-halo ketone. Subsequent deprotonation of the methyl group generates a pyridinium ylide, which undergoes an intramolecular aldol-type condensation to form a dihydropyridine intermediate. This intermediate then dehydrates to afford the aromatic indolizine.

G cluster_1 Scholtz Indolizine Synthesis Reactants 2-Methylpyridine + α-Halo Ketone Quaternization N-Alkylation Reactants->Quaternization Ylide_Formation Pyridinium Ylide Formation Quaternization->Ylide_Formation Base Cyclization_Scholtz Intramolecular Condensation Ylide_Formation->Cyclization_Scholtz Dehydration Dehydration Cyclization_Scholtz->Dehydration Product_Scholtz Indolizine Dehydration->Product_Scholtz

Scholtz Indolizine Synthesis Pathway

Generalized Experimental Protocol for Scholtz Indolizine Synthesis:

2-Methylpyridine is reacted with an α-halo ketone in a high-boiling solvent such as nitrobenzene or in the absence of a solvent at high temperatures. A base, such as sodium bicarbonate, is often added to facilitate the cyclization. After the reaction is complete, the mixture is worked up, and the indolizine product is purified.

Modern Approaches to Indolizine Synthesis

Modern synthetic methods offer significant advantages over classical approaches, including milder reaction conditions, greater functional group tolerance, and improved regioselectivity.

1,3-Dipolar Cycloaddition Reactions

One of the most versatile and widely used modern methods for indolizine synthesis is the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles, such as alkenes and alkynes.[5][6] This reaction allows for the construction of the five-membered pyrrole ring in a single step.

Mechanism of 1,3-Dipolar Cycloaddition

A pyridinium ylide, generated in situ from a pyridinium salt and a base, acts as a 1,3-dipole. This dipole then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile. The resulting cycloadduct can then be oxidized to afford the aromatic indolizine.

G cluster_2 1,3-Dipolar Cycloaddition for Indolizine Synthesis Ylide_Source Pyridinium Salt Ylide_Generation Pyridinium Ylide Generation Ylide_Source->Ylide_Generation Base Dipolarophile Alkene or Alkyne Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Ylide_Generation->Cycloaddition Cycloadduct Initial Cycloadduct Cycloaddition->Cycloadduct Oxidation Oxidation Cycloadduct->Oxidation Product_Cyclo Indolizine Oxidation->Product_Cyclo

1,3-Dipolar Cycloaddition Pathway

Generalized Experimental Protocol for 1,3-Dipolar Cycloaddition:

To a solution of the pyridinium salt and the dipolarophile in an appropriate solvent (e.g., acetonitrile, toluene), a base (e.g., triethylamine, DBU) is added. The reaction is often stirred at room temperature or heated to reflux. After completion, the reaction mixture is worked up, and the indolizine product is purified by column chromatography. In some cases, an oxidizing agent is added in a subsequent step to aromatize the initial cycloadduct.

Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of indolizines is no exception. Catalysts based on copper, palladium, rhodium, and gold have been successfully employed in various cyclization and cross-coupling strategies.[4][7]

Copper catalysts are frequently used to promote the synthesis of indolizines, often through domino or one-pot procedures.[8][9] These reactions can involve the coupling of pyridines with various partners, followed by cyclization.

CatalystReactantsConditionsYield (%)Reference
CuBrPyridine, methyl ketone, alkenoic acidSolvent-free, O2 atmosphereGood[7]
CuIPyridine ynone, diorganoyl dichalcogenideRoom temperature, open airGood[8]
CuCl2Pyridine, α-acylmethylbromide, maleic anhydrideO2 atmosphereHigh[9]

Generalized Experimental Protocol for Copper-Catalyzed Indolizine Synthesis:

A mixture of the pyridine derivative, the coupling partner, the copper catalyst (e.g., CuI, CuBr), a ligand (if necessary), and a base in a suitable solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified.

Palladium catalysts are particularly effective for C-H activation and cross-coupling reactions, enabling the direct functionalization of pyridine precursors to form the indolizine ring.[10][11]

CatalystReactantsConditionsYield (%)Reference
PdCl2(PPh3)2Indolizine, Aryl bromideNMP, 100 °C, KOAc, H2OGood to excellent[10][11]
Pd(0)2-Bromopyridine, imine, alkyne, COOne-potGood[12]

Generalized Experimental Protocol for Palladium-Catalyzed Indolizine Synthesis:

A flask is charged with the pyridine substrate, the coupling partner, the palladium catalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2), a ligand, a base, and a solvent. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. The product is then isolated by standard workup and purification procedures.

Rhodium catalysts have been utilized in annulation and cyclopropanation/ring-expansion sequences to construct the indolizine framework.[2][13][14]

CatalystReactantsConditionsYield (%)Reference
Rh(II)Diazo compound, methyl acrylate1,3-dipolar cycloadditionHigh[13]
Rh(III)Pyridin-2(1H)-ones, alkynesDouble C-H activationGood[2]
Rh-catalystPyridotriazoles, 1,3-dienes[2+1]-cyclopropanation, ring expansion, oxidationGood[14]

Generalized Experimental Protocol for Rhodium-Catalyzed Indolizine Synthesis:

The rhodium catalyst, reactants, and any necessary additives are combined in a suitable solvent under an inert atmosphere. The reaction is then stirred at the specified temperature for the required time. After completion, the solvent is removed, and the residue is purified by chromatography.

Gold catalysts, known for their ability to activate alkynes, have been employed in cycloisomerization reactions to afford indolizines.[7][15][16]

CatalystReactantsConditionsYield (%)Reference
Au(III)Heteroaryl aldehyde, amine, alkyneSolvent-free or in waterHigh[7]
AuBr32-NitroalkyneCycloisomerizationGood[16]

Generalized Experimental Protocol for Gold-Catalyzed Indolizine Synthesis:

The gold catalyst is added to a solution of the alkyne-containing substrate in a suitable solvent. The reaction is typically carried out at mild temperatures. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated and purified to yield the indolizine product.

Metal-Free Synthesis Pathways

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products, which is particularly important in medicinal chemistry. These methods often rely on C-H activation or cascade reactions.[17][18][19]

MethodReactantsConditionsYield (%)Reference
Cascade Michael/SN2/Aromatization2-Alkylazaarene, BromonitroolefinTHF, 80 °CUp to 99%[17]
Intramolecular Amination of Allylic AlcoholsAllylic alcoholHCl(aq) or p-TsOHHigh[20]
Two-component reactionPyrazole derivative, other reactantAcid catalyst8-95%[19]

Generalized Experimental Protocol for Metal-Free Indolizine Synthesis:

The reactants are combined in a suitable solvent, often with a catalyst such as an acid or a base. The reaction mixture is then heated or stirred at room temperature. The progress of the reaction is monitored, and upon completion, the product is isolated using standard workup and purification techniques.

Comparative Analysis and Future Outlook

The choice of synthetic pathway for a particular indolizine target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Classical methods are often simple to perform but are limited by their harsh conditions and lack of versatility. They are most suitable for the synthesis of simple, unsubstituted or specifically substituted indolizines.

Modern methods , particularly those involving transition-metal catalysis and 1,3-dipolar cycloadditions, offer much greater flexibility and control. They allow for the introduction of a wide range of functional groups under milder conditions. Transition-metal-catalyzed C-H activation represents a particularly powerful and atom-economical approach to indolizine synthesis.

Metal-free reactions are becoming increasingly important, especially in the context of green chemistry and pharmaceutical applications. The development of new and efficient metal-free strategies for indolizine synthesis is an active area of research.

The future of indolizine synthesis will likely focus on the development of even more efficient, selective, and sustainable methods. This will include the discovery of new catalysts, the use of novel reaction media, and the development of one-pot and multicomponent reactions that can rapidly generate molecular complexity from simple starting materials. These advancements will undoubtedly accelerate the discovery of new indolizine-based compounds with important applications in medicine and materials science.

Conclusion

The synthesis of indolizines has evolved significantly from the classical methods of Chichibabin and Scholtz to the sophisticated transition-metal-catalyzed and metal-free strategies of today. This guide has provided a comparative overview of these diverse synthetic pathways, highlighting their mechanisms, scope, and general experimental procedures. For researchers in academia and industry, a thorough understanding of these methods is crucial for the rational design and efficient synthesis of novel indolizine derivatives with potential therapeutic applications. The continued development of innovative synthetic methodologies will undoubtedly pave the way for exciting discoveries in the field of indolizine chemistry.

References

Technical Guide: Ethyl Indolizine-2-carboxylate as a Versatile Precursor for the Synthesis of Indolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Indolizidine alkaloids represent a large and structurally diverse class of natural products with a wide array of biological activities, making them attractive targets in medicinal chemistry and drug development. A key challenge in their synthesis is the efficient and stereocontrolled construction of the core bicyclic [4.3.0] azabicyclic framework. This technical guide details a robust synthetic strategy that utilizes the aromatic heterocycle, ethyl indolizine-2-carboxylate, as a stable and versatile precursor. The core of this strategy involves a critical diastereoselective catalytic hydrogenation to convert the planar, aromatic indolizine ring system into the saturated indolizidine scaffold. This document provides an in-depth overview of the synthetic pathway, including detailed experimental protocols for the synthesis of the precursor, its core hydrogenation, and subsequent functional group manipulations, supported by quantitative data and workflow diagrams.

Introduction to the Synthetic Strategy

The indolizidine core is the structural foundation of over 200 known alkaloids, many of which exhibit significant biological properties, including glycosidase inhibition and anti-tumor activity. The synthetic approach detailed herein leverages the chemical stability and reactivity of the indolizine nucleus. Indolizines serve as valuable, aromatic precursors to the saturated indolizidine skeleton.[1]

The overall synthetic logic proceeds in three main stages:

  • Synthesis of the Aromatic Precursor : Formation of a substituted this compound via a 1,3-dipolar cycloaddition reaction.

  • Core Saturation : Diastereoselective catalytic hydrogenation of the indolizine ring system to yield the core indolizidine framework.

  • Functional Group Interconversion : Reduction of the ethyl ester moiety to a primary alcohol, a common functional group handle for further elaboration into specific alkaloid targets.

This guide provides detailed methodologies for each of these key transformations.

G Overall Synthetic Workflow Start Pyridine & Phenacyl Bromide + Ethyl Propiolate Step1 1,3-Dipolar Cycloaddition Start->Step1 Precursor This compound (Aromatic Precursor) Step1->Precursor Step2 Catalytic Hydrogenation Precursor->Step2 Core Ethyl Indolizidine-2-carboxylate (Saturated Core) Step2->Core Step3 Ester Reduction (LiAlH4) Core->Step3 Final (Indolizidin-2-yl)methanol (Alkaloid Scaffold) Step3->Final

Caption: High-level overview of the synthetic pathway.

Synthesis of the Precursor: this compound

The synthesis of the indolizine ring system can be achieved through several established methods, including the Tschitschibabin reaction and 1,3-dipolar cycloadditions.[2][3] The 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkyne is a particularly efficient and modular approach.[4]

Synthetic Workflow

The workflow begins with the generation of a pyridinium ylide in situ from a pyridine and an α-halo ketone (e.g., phenacyl bromide). This ylide then undergoes a [3+2] cycloaddition reaction with an alkyne, such as ethyl propiolate, to form the substituted indolizine ring.

G cluster_0 Reactants for Ylide Generation Pyridine Pyridine Derivative Ylide In situ generation of Pyridinium Ylide Pyridine->Ylide HaloKetone α-Halo Ketone (e.g., Phenacyl Bromide) HaloKetone->Ylide Base Base (e.g., Triethylamine) Base->Ylide Cycloaddition 1,3-Dipolar Cycloaddition Ylide->Cycloaddition Alkyne Ethyl Propiolate (Dipolarophile) Alkyne->Cycloaddition Product Ethyl 3-aryl-indolizine-1-carboxylate Cycloaddition->Product

Caption: Workflow for 1,3-dipolar cycloaddition synthesis.

Experimental Protocol: Synthesis of Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate (Analogue)

This protocol is adapted from a reported synthesis of a closely related indolizine analogue and serves as a representative example of the 1,3-dipolar cycloaddition methodology.[4]

  • Reaction Setup : To a solution of 4-(piperidin-1-yl)pyridine (1.0 mmol) in acetone (15 mL), add the desired substituted phenacyl bromide (1.0 mmol).

  • Ylide Formation : Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridinium salt.

  • Cycloaddition : Add ethyl propiolate (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.

  • Reaction : Stir the resulting mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : Upon completion, remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired ethyl indolizine-1-carboxylate product.

Data Presentation
ParameterValueReference
Reaction Type1,3-Dipolar Cycloaddition[4]
Reactants4-substituted pyridine, phenacyl bromide, ethyl propiolate[4]
BaseTriethylamine[4]
SolventAcetone[4]
TemperatureRoom Temperature[4]
Typical Yield70-85% (for analogues)[4]

Core Transformation: Catalytic Hydrogenation of the Indolizine Ring

The pivotal step in this synthetic strategy is the reduction of the aromatic indolizine ring to the saturated indolizidine core. Heterogeneous catalytic hydrogenation provides a powerful method for this transformation, often proceeding with high stereoselectivity.[5]

Synthetic Workflow

The substituted this compound is subjected to high-pressure hydrogenation using a rhodium catalyst, which selectively reduces the pyridine-derived portion of the bicyclic system.

G Indolizine Substituted Indolizine (e.g., Compound 5) Reaction Heterogeneous Hydrogenation Indolizine->Reaction Conditions H2 (80 bar) Rh/Al2O3 Catalyst Ethyl Acetate Conditions->Reaction Product trans-Tetrahydroindolizinone (6b) + cis-Alcohol (9) Reaction->Product

Caption: Workflow for the hydrogenation of a substituted indolizine.

Experimental Protocol: Heterogeneous Hydrogenation of Indolizine 5

This protocol is based directly on the diastereoselective hydrogenation of a tetrasubstituted indolizine reported by Cormanich, et al.[5]

  • Preparation : In a high-pressure hydrogenation reactor, dissolve the indolizine starting material (120 mg, 0.315 mmol) in ethyl acetate (5 mL).

  • Catalyst Addition : Add 5% Rhodium on Alumina (Rh/Al₂O₃) (12 mg, 10% w/w) to the solution.

  • Hydrogenation : Seal the reactor and replace the atmosphere with hydrogen gas. Pressurize the reactor to 80 bar with H₂.

  • Reaction : Stir the reaction mixture vigorously for 48 hours at room temperature.

  • Workup : After 48 hours, carefully vent the reactor and purge the atmosphere with nitrogen gas.

  • Purification : Filter the reaction mixture through a plug of Celite® to remove the catalyst. Rinse the plug with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Data Presentation: Hydrogenation of Tetrasubstituted Indolizine 5
ParameterValueReference
SubstratePolysubstituted Indolizine (5)[5]
Catalyst5% Rh/Al₂O₃ (10% w/w)[5]
SolventEthyl Acetate[5]
H₂ Pressure80 bar[5]
TemperatureRoom Temperature[5]
Time48 hours[5]
Product(s)trans-ketone (6b) and cis-alcohol (9)[5]
Yield of trans-ketone30%[5]

Note: The reported reaction demonstrates partial hydrogenation to a tetrahydroindolizinone, showcasing the selective reduction of the pyridine ring portion, which is the key transformation for accessing the indolizidine core.[5]

Functional Group Interconversion: Ester Reduction

Following the successful saturation of the indolizine core, the ethyl ester at the C-2 position serves as a synthetic handle for further modifications. A common and synthetically useful transformation is its reduction to a primary alcohol (a hydroxymethyl group) using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[6][7]

Synthetic Workflow

The ethyl indolizidine-2-carboxylate is treated with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to quench the excess reagent and protonate the resulting alkoxide to yield the final alcohol.

G Ester Ethyl Indolizidine-2-carboxylate Step1 1. LiAlH4, Dry THF, 0 °C to RT Ester->Step1 Step2 2. Aqueous Workup (e.g., H2O, NaOH) Step1->Step2 Alcohol (Indolizidin-2-yl)methanol Step2->Alcohol

Caption: Workflow for the LiAlH4 reduction of the ester.

Experimental Protocol: General Procedure for Ester Reduction

This is a general protocol for the LiAlH₄ reduction of a piperidine-carboxylate ester, which is structurally analogous to an indolizidine-carboxylate.[6]

  • Reaction Setup : To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition : Cool the suspension to 0 °C using an ice bath. Add a solution of the ethyl indolizidine-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise via an addition funnel, maintaining the temperature at 0 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser workup) : Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Workup : Stir the resulting granular precipitate vigorously for 30 minutes. Filter the solid through a pad of Celite® and wash thoroughly with ethyl acetate.

  • Purification : Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (indolizidin-2-yl)methanol, which can be purified further if necessary.

Data Presentation
ParameterValueReference
Reaction TypeEster Reduction[6][7]
Reducing AgentLithium Aluminum Hydride (LiAlH₄)[6][7]
SolventAnhydrous Tetrahydrofuran (THF)[6][7]
Temperature0 °C to Room Temperature[6]
Typical Yield>90%[7]

Conclusion

The synthetic pathway outlined in this guide demonstrates the utility of this compound as a practical and effective precursor for accessing the indolizidine alkaloid core. The strategy relies on a robust 1,3-dipolar cycloaddition to construct the aromatic precursor, followed by a key diastereoselective catalytic hydrogenation to establish the saturated bicyclic framework. Subsequent, high-yielding functional group manipulations, such as ester reduction, pave the way for the synthesis of a wide variety of complex natural products. This approach offers researchers a reliable and adaptable blueprint for the construction of novel indolizidine derivatives for applications in chemical biology and drug discovery.

References

An In-depth Technical Guide to the Structural and Chemical Isomers of Indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole, a heterocyclic aromatic compound with the chemical formula C₈H₇N, is a cornerstone of medicinal chemistry and chemical biology.[1] Its bicyclic structure, comprising a fused benzene and pyrrole ring, is a prevalent scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals.[2][3] The unique electronic properties of the indole nucleus, particularly the reactivity of the C3 position, make it a versatile building block for the synthesis of diverse bioactive molecules.[2] Understanding the structural and chemical isomerism of indole is paramount for researchers in drug discovery and development, as subtle changes in molecular architecture can lead to profound differences in physicochemical properties, biological activity, and metabolic stability.

This technical guide provides a comprehensive overview of the structural and chemical isomers of indole, including positional isomers and tautomers. It details experimental protocols for their synthesis and characterization, presents quantitative data in structured tables for easy comparison, and visualizes a key signaling pathway involving indole.

Structural Isomers of Indole

Structural isomers of indole possess the same molecular formula (C₈H₇N) but differ in the connectivity of their atoms. The most notable structural isomers are isoindole and indolizine, which exhibit distinct electronic structures and stabilities compared to indole.

Indole, Isoindole, and Indolizine

Indole is a highly stable aromatic compound. In contrast, its isomers, isoindole and indolizine, are significantly less stable and are typically isolated as substituted derivatives.[4] The relative stability of these isomers is a topic of computational and theoretical interest, with studies indicating that the arrangement of the nitrogen atom within the bicyclic system dramatically influences the aromaticity and electronic properties of the molecule.[5]

Table 1: Calculated Physicochemical Properties of Indole and its Structural Isomers

PropertyIndoleIsoindoleIndolizine
EHOMO (eV) -2.75-5.2-5.34
ELUMO (eV) -0.13-0.9-1.04
Hardness (η) (eV) -1.31-2.15-2.15
Dipole Moment (D) 2.11Not availableNot available
pKa 16.7Not availableNot available

Data sourced from computational studies.[5]

Positional Isomers

Positional isomers of indole are derivatives where substituents are located at different positions on the indole ring. The location of these substituents can dramatically alter the molecule's shape, polarity, and ability to interact with biological targets. For example, the position of a functional group can influence hydrogen bonding, steric interactions, and the overall electronic distribution of the molecule.

A notable example is the difference in biological activity between 3-substituted and other positional isomers. The C3 position is the most nucleophilic and reactive site for electrophilic substitution.[2]

Chemical Isomers: Tautomerism in Indole Derivatives

Tautomers are isomers that readily interconvert through a chemical reaction, most commonly the migration of a proton. In the context of indole chemistry, keto-enol tautomerism is particularly significant, especially in derivatives with carbonyl functionalities.

Keto-Enol Tautomerism

Indole-3-carbaldehyde, for instance, exists predominantly in its keto form. However, its enol tautomer, (Z)-indol-3-ylidenemethanol, can be studied computationally.[6][7] Computational studies have shown that the keto form is thermodynamically more stable.[6][7] In aqueous solution, the equilibrium heavily favors the keto form (99.98%) over the enol form (0.12%).[6][7] This instability of the enol form is a likely reason it has not been synthetically isolated.[6][7]

The keto-enol tautomerism of indole derivatives plays a crucial role in their biological activity and reactivity. The different tautomeric forms can exhibit distinct binding affinities for enzymes and receptors.

Table 2: Calculated Properties of Indole-3-carbaldehyde Tautomers

Property1H-indole-3-carbaldehyde (Keto)(Z)-indol-3-ylidenemethanol (Enol)
Relative Stability More StableLess Stable
Equilibrium in Aqueous Medium 99.98%0.12%

Data sourced from computational studies.[6][7]

Synthesis of Indole and its Isomers

The synthesis of the indole scaffold and its isomers is a well-established field of organic chemistry, with numerous named reactions developed for this purpose.

Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles.[8][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[10]

This protocol provides a representative example of the Fischer indole synthesis.

Materials:

  • Phenylhydrazine

  • Deoxybenzoin (1,2-diphenylethanone)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Formation of the Phenylhydrazone: In a round-bottom flask, dissolve deoxybenzoin (1 equivalent) in ethanol. Add phenylhydrazine (1.1 equivalents) to the solution. Heat the mixture at reflux for 1 hour.

  • Cyclization: To the reaction mixture, add glacial acetic acid. Continue to heat the mixture at reflux for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, pour the reaction mixture into ice-water to induce precipitation. The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Synthesis of Isoindole and Indolizine

The synthesis of the less stable isomers, isoindole and indolizine, often requires specific strategies to manage their reactivity.

A common method for synthesizing isoindole derivatives involves the intramolecular 1,3-dipolar cycloaddition of an azide onto an alkene.[11] For instance, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can be heated in a solvent like toluene or DMF at 100°C to yield isoindole derivatives.[11]

The synthesis of indolizines can be achieved through various methods, including the dehydrogenative Heck annelation, which has been used to prepare brightly fluorescent indolizino[3,4,5-ab]isoindoles.[12]

Analytical Characterization and Separation of Indole Isomers

The differentiation and separation of indole isomers are crucial for their identification and for ensuring the purity of synthesized compounds. Spectroscopic and chromatographic techniques are the primary tools for this purpose.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between indole isomers. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their position on the indole ring. For example, in methyl-substituted indoles, the chemical shift of the methyl group's protons and carbon can clearly indicate its point of attachment. The methyl group at C2 is typically more deshielded (appears at a more downfield region) than a methyl group at C3.[13]

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indole in DMSO-d₆

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-H 11.08-
C2 7.39124.1
C3 6.45102.1
C4 7.55120.8
C5 7.03121.8
C6 7.10119.2
C7 7.42111.3
C8 -135.8
C9 -128.0

Data sourced from NMR spectral data.[14]

Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy can provide information about the functional groups present in indole isomers, while UV-Vis spectroscopy reveals differences in their electronic transitions.

Chromatographic Separation

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile indole isomers. The choice of the GC column and temperature program is critical for achieving good resolution.

This protocol provides a general framework for the GC-MS analysis of indole derivatives.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., HP 6890 GC with an HP 5973 Mass Selective Detector).[15]

  • Capillary column: HP-5MS (30 m × 0.25 mm; film thickness 0.25 µm).[15]

GC Conditions:

  • Carrier gas: Helium at a flow rate of 1 mL/min.[15]

  • Injector temperature: 280 °C.[15]

  • Oven temperature program: Initial temperature of 40 °C for 5 min, then ramp to 60 °C at 30 °C/min, then to 230 °C at 6 °C/min (hold for 10 min), and finally to 280 °C at 30 °C/min (hold for 30 min).[15]

  • Injection mode: Split (e.g., 5:1).[15]

MS Conditions:

  • Ion source temperature: 230 °C.[15]

  • Ionization energy: 70 eV.[15]

  • Mass range: 40 to 550 m/z.[15]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for the analysis of less volatile or thermally labile indole isomers. Reversed-phase chromatography is commonly employed.

This protocol outlines a method for the analysis of indole compounds in biological or beverage samples.

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[16]

LC Conditions:

  • Column: C18 reverse-phase column (e.g., Synergi Fusion C18, 4 µm, 250 × 2.0 mm).[17]

  • Mobile phase: A gradient of 0.1% aqueous formic acid (A) and methanol (B).[17]

  • Flow rate: As optimized for the specific column and separation.

MS/MS Conditions:

  • Ionization mode: Positive electrospray ionization (ESI+).

  • Acquisition mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[16] Specific precursor-to-product ion transitions are monitored for each target analyte.

Biological Activity of Indole Isomers

The isomeric form of an indole derivative is a critical determinant of its biological activity. Changes in substituent position can lead to significant differences in efficacy and selectivity.

Antimicrobial Activity

Numerous indole derivatives have been investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antibacterial or antifungal potency.

Table 4: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Indole Derivatives

CompoundS. aureusMRSAE. coliB. subtilisC. albicansC. krusei
Indole-thiadiazole (2h) 6.25-----
Indole-triazole (3d) 6.25-----
Compound 1b ----3.125-
Compound 2b-d ----3.125-
Compound 3b-d ----3.125-
Compound 6f ----2-
Ampicillin (Standard) --500---
Fluconazole (Standard) ----250-

Data compiled from various antimicrobial studies.[18][19]

Anticancer Activity

Indole-based compounds are a rich source of potential anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Table 5: IC₅₀ Values (µM) of Selected Indole Derivatives Against Cancer Cell Lines

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)
SVM-2 5.18-
SVM-4 4.89-
SVM-5 14.213.3
Cisplatin (Standard) 21.315.1

Data sourced from anticancer activity studies.[20]

Indole in Biological Signaling

Indole is not just a structural motif in bioactive compounds; it also functions as a signaling molecule in microbial communities, particularly in the context of quorum sensing.

Indole-mediated Quorum Sensing in E. coli

In Escherichia coli, indole plays a crucial role in regulating various physiological processes, including biofilm formation, motility, and acid resistance, through its interaction with the SdiA protein.[21] SdiA is a transcriptional regulator that senses N-acyl-homoserine lactones (AHLs), which are common quorum sensing signal molecules in Gram-negative bacteria. Indole can modulate the activity of SdiA, thereby influencing the expression of genes involved in biofilm formation.[21]

Below is a diagram illustrating the simplified signaling pathway of indole's influence on biofilm formation in E. coli.

Indole_Signaling_Pathway Indole Indole SdiA SdiA Indole->SdiA Motility Motility Genes Indole->Motility Represses Acid_Resistance Acid Resistance Genes Indole->Acid_Resistance Influences TnaA Tryptophanase (TnaA) TnaA->Indole Tryptophan Tryptophan Tryptophan->TnaA Biofilm_Formation Biofilm Formation SdiA->Biofilm_Formation Represses Motility->Biofilm_Formation Promotes

Caption: Indole signaling pathway in E. coli affecting biofilm formation.

Conclusion

The structural and chemical isomerism of indole presents a rich and complex field of study with profound implications for drug discovery and chemical biology. The subtle variations in the arrangement of atoms within the indole framework give rise to a diverse array of compounds with distinct physicochemical properties and biological activities. A thorough understanding of these isomeric forms, coupled with robust synthetic and analytical methodologies, is essential for the rational design and development of novel indole-based therapeutics. This guide has provided a foundational overview of these key aspects, offering valuable insights and practical protocols for researchers in the field.

References

The Indolizine Scaffold: A Comprehensive Technical Guide to its History, Discovery, and Significance in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its prevalence in natural products and its versatile pharmacological profile. This technical guide provides an in-depth exploration of the history and discovery of the indolizine scaffold, detailing its initial synthesis and key historical milestones. It offers a comprehensive overview of the primary synthetic methodologies, including classical condensation reactions and modern cycloaddition strategies, complete with detailed experimental protocols for seminal synthetic procedures. Quantitative data, including reaction yields and spectroscopic information for the parent indolizine and key derivatives, are systematically presented in tabular format for comparative analysis. Furthermore, this guide elucidates the intricate signaling pathways modulated by indolizine derivatives, with a particular focus on their anticancer mechanisms, such as the inhibition of tubulin polymerization and interference with the Wnt/β-catenin pathway. Finally, a generalized experimental workflow for the synthesis and screening of novel indolizine-based bioactive compounds is presented, providing a practical roadmap for researchers in the field.

A Historical Journey: The Unveiling of the Indolizine Scaffold

The story of the indolizine scaffold begins in the late 19th century. In 1890, the Italian chemist Angeli first described a compound related to this heterocyclic system.[1] However, it was not until 1912 that the parent indolizine molecule was first synthesized and characterized by Scholtz.[1][2] Initially named "pyrrocoline," the structure was later confirmed, and the name indolizine was adopted.[1] Another key figure in the early exploration of indolizine chemistry was Chichibabin, who developed a general method for the synthesis of 2-substituted indolizines in 1927, a reaction that now bears his name.[3] These foundational discoveries paved the way for over a century of research into the synthesis and biological activities of this intriguing heterocyclic system.

A visual timeline of these key discoveries is presented below.

History_of_Indolizine 1890 1890 Angeli first describes a related imine-anhydride and suggests the name 'pyrindole'. 1912 1912 Scholtz reports the first synthesis of the parent indolizine, which he names 'pyrrocoline'. 1890->1912 22 years 1927 1927 Chichibabin develops a general synthesis for 2-substituted indolizines. 1912->1927 15 years 1961 1961 Boekelheide and Fahrenholtz first utilize 1,3-dipolar cycloaddition for indolizine synthesis. 1927->1961 34 years

Figure 1: Key Milestones in the Discovery of Indolizine.

Synthetic Strategies: Crafting the Indolizine Core

The synthesis of the indolizine scaffold has evolved significantly since its discovery. The primary approaches can be broadly categorized into condensation reactions and cycloaddition reactions.

Classical Condensation Approaches

The first synthesis of indolizine, reported by Scholtz in 1912, involved the high-temperature treatment of 2-methylpyridine with acetic anhydride to form an intermediate termed "picolide," which upon hydrolysis, yielded the parent indolizine.[1][2]

Experimental Protocol: Scholtz Synthesis of Indolizine

Materials:

  • 2-methylpyridine (α-picoline)

  • Acetic anhydride

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for neutralization)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: A mixture of 2-methylpyridine and a molar excess of acetic anhydride is placed in a sealed, high-pressure reaction vessel.

  • Heating: The reaction mixture is heated to a high temperature, typically in the range of 200-220 °C, for several hours.[2]

  • Isolation of "Picolide": After cooling, the excess acetic anhydride is removed under reduced pressure. The resulting residue, the "picolide" intermediate, is a crystalline solid.

  • Hydrolysis: The crude "picolide" is subjected to acid hydrolysis by refluxing with a solution of hydrochloric acid.

  • Workup: The acidic solution is cooled and then neutralized with a sodium hydroxide solution. The aqueous mixture is extracted with an organic solvent like diethyl ether.

  • Purification: The combined organic extracts are dried over an anhydrous drying agent, and the solvent is removed by evaporation to yield the crude indolizine. Further purification can be achieved by distillation or chromatography.

Developed by Aleksei Chichibabin in 1927, this method provides a versatile route to 2-substituted indolizines through the cyclization of N-phenacylpyridinium halides.[3] The reaction is typically carried out in the presence of a base.

Experimental Protocol: Chichibabin Synthesis of 2-Phenylindolizine

Materials:

  • Pyridine

  • 2-Bromoacetophenone (phenacyl bromide)

  • Sodium bicarbonate or other suitable base

  • Solvent (e.g., ethanol or acetone)

Procedure:

  • Quaternization: Pyridine is reacted with 2-bromoacetophenone in a suitable solvent (e.g., acetone) at room temperature or with gentle heating to form N-phenacylpyridinium bromide. The salt often precipitates from the solution and can be collected by filtration.

  • Cyclization: The N-phenacylpyridinium bromide is suspended in a solvent (e.g., ethanol) and treated with an aqueous solution of a base, such as sodium bicarbonate.

  • Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, the mixture is cooled, and water is added to precipitate the crude 2-phenylindolizine.

  • Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-phenylindolizine.

Modern Cycloaddition Strategies

The advent of cycloaddition reactions has provided highly efficient and regioselective methods for the synthesis of a wide array of indolizine derivatives.

This is one of the most powerful and widely used methods for constructing the indolizine ring system. It involves the reaction of a pyridinium ylide, a 1,3-dipole, with a dipolarophile, typically an electron-deficient alkene or alkyne.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Indolizine Synthesis

Materials:

  • A substituted pyridine (e.g., pyridine, 4-methylpyridine)

  • An α-halo carbonyl compound (e.g., ethyl bromoacetate, phenacyl bromide)

  • A dipolarophile (e.g., dimethyl acetylenedicarboxylate (DMAD), maleimide)

  • A base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • Formation of the Pyridinium Salt: The pyridine derivative is reacted with the α-halo carbonyl compound in an anhydrous solvent at room temperature or with gentle heating to form the corresponding pyridinium salt. The salt can be isolated or generated in situ.

  • Generation of the Pyridinium Ylide: The pyridinium salt is treated with a base (e.g., triethylamine) in an anhydrous solvent. This deprotonates the α-carbon to the carbonyl group, generating the pyridinium ylide in situ.

  • Cycloaddition: The dipolarophile is added to the reaction mixture containing the in situ generated pyridinium ylide. The reaction is typically stirred at room temperature or heated, depending on the reactivity of the substrates.

  • Aromatization (if necessary): If an alkene is used as the dipolarophile, the initial cycloadduct is a dihydroindolizine, which may require an oxidation step (e.g., with a mild oxidizing agent like chloranil or exposure to air) to afford the aromatic indolizine. When an alkyne is used, the indolizine is formed directly.

  • Workup and Purification: The reaction mixture is typically washed with water to remove the base and any salts. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or recrystallization.

The general synthetic scheme for the 1,3-dipolar cycloaddition is depicted below.

Dipolar_Cycloaddition cluster_0 Pyridinium Ylide Formation cluster_1 Cycloaddition Pyridine Pyridine Salt Pyridinium Salt Pyridine->Salt AlphaHalo α-Halo Carbonyl (R-CO-CH2-X) AlphaHalo->Salt Base Base Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide  + Base - H-Base+ X- Dipolarophile Dipolarophile (Alkene or Alkyne) Cycloadduct Dihydroindolizine (from Alkene) Ylide->Cycloadduct Dipolarophile->Cycloadduct Indolizine Indolizine (from Alkyne or Oxidation of Cycloadduct) Cycloadduct->Indolizine Oxidation

Figure 2: General Scheme of 1,3-Dipolar Cycloaddition for Indolizine Synthesis.

Quantitative Data on the Indolizine Scaffold

This section provides key quantitative data for the parent indolizine molecule and some of its simple derivatives, including typical yields for various synthetic methods and characteristic spectroscopic data.

Synthetic Yields

The efficiency of indolizine synthesis varies significantly depending on the chosen method and the specific substrates. The following table summarizes typical yields for the major synthetic routes.

Synthesis MethodSubstituentsTypical Yield (%)Reference(s)
Scholtz SynthesisUnsubstitutedLow to Moderate[1][2]
Chichibabin Reaction2-Aryl/AlkylModerate to Good[3]
1,3-Dipolar CycloadditionVariably substitutedGood to Excellent
Boekelheide SynthesisUnsubstituted35-50%[1]
Spectroscopic Data

The structural characterization of indolizine and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: 1H and 13C NMR Spectroscopic Data for Indolizine (in CDCl3)

Position1H NMR (δ, ppm)13C NMR (δ, ppm)
1~6.5~111.9
2~6.2~103.5
3~7.0~117.2
5~7.5~125.5
6~6.6~111.3
7~6.4~112.7
8~7.2~120.3
8a-~133.8

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry: The parent indolizine has a molecular weight of 117.15 g/mol . The electron impact mass spectrum (EI-MS) typically shows a prominent molecular ion peak (M+) at m/z = 117.[4]

Biological Significance and Signaling Pathways

Indolizine derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[5] Their anticancer properties are particularly well-documented and are mediated through various signaling pathways.

Anticancer Activity

A significant number of indolizine derivatives exert their anticancer effects by disrupting the microtubule dynamics within cancer cells.[6] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into functional microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).

Tubulin_Inhibition Indolizine Indolizine Derivative Tubulin Tubulin Dimers Indolizine->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Cytoskeleton Disrupted Cytoskeleton Microtubules->Cytoskeleton Leads to CellCycleArrest G2/M Phase Cell Cycle Arrest Cytoskeleton->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Figure 3: Mechanism of Action of Indolizine Derivatives as Tubulin Polymerization Inhibitors.

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Certain indolizine derivatives have been shown to inhibit this pathway by targeting key components such as β-catenin.[1][7] By inhibiting the nuclear translocation of β-catenin or its interaction with transcription factors, these compounds can downregulate the expression of genes that promote cancer cell growth and survival.

Wnt_Signaling Indolizine Indolizine Derivative BetaCatenin β-catenin Indolizine->BetaCatenin Inhibits Wnt Wnt Signaling Wnt->BetaCatenin Activates Transcription Gene Transcription BetaCatenin->Transcription Promotes Proliferation Cancer Cell Proliferation Transcription->Proliferation

Figure 4: Inhibition of the Wnt/β-Catenin Pathway by Indolizine Derivatives.

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Some indolizine derivatives have been found to exert their anticancer effects by activating p53.[1] This activation can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis in cells with irreparable damage, thereby preventing the proliferation of cancer cells.

Experimental Workflow: From Synthesis to Biological Screening

The development of new bioactive indolizine derivatives follows a systematic workflow that integrates chemical synthesis with biological evaluation. A generalized workflow is presented below.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Indolizine Derivative Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Library Compound Library Creation Characterization->Library HTS High-Throughput Screening (e.g., Cell Viability Assays) Library->HTS HitID Hit Identification HTS->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

Figure 5: Generalized Experimental Workflow for Indolizine Drug Discovery.

This workflow begins with the synthesis of a library of indolizine derivatives using the methods described in Section 2. Following purification and thorough structural characterization, the compounds are subjected to high-throughput screening (HTS) to identify initial "hits" with promising biological activity. These hits then undergo further investigation to establish structure-activity relationships (SAR), which guide the design and synthesis of more potent and selective analogs in the lead optimization phase. Promising lead compounds may then advance to preclinical and, eventually, clinical studies.

Conclusion

The indolizine scaffold, since its discovery over a century ago, has proven to be a rich source of biologically active molecules. Its synthetic accessibility, coupled with its diverse pharmacological profile, continues to make it a highly attractive target for medicinal chemists and drug discovery professionals. The historical syntheses of Scholtz and Chichibabin laid the groundwork for the development of more modern and efficient methods, such as the 1,3-dipolar cycloaddition, which have enabled the creation of vast libraries of indolizine derivatives. The elucidation of their mechanisms of action, particularly in the context of cancer, has revealed their ability to modulate key signaling pathways, including those involved in cell division and proliferation. As our understanding of the chemistry and biology of the indolizine scaffold deepens, it is poised to yield novel therapeutic agents for a range of diseases for years to come.

References

ethyl indolizine-2-carboxylate molecular structure and numbering

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Ethyl Indolizine-2-carboxylate

This guide provides a comprehensive overview of the molecular structure, numbering, and key chemical data for this compound, targeted at researchers, scientists, and professionals in drug development.

Molecular Structure and Numbering

This compound is a heterocyclic compound featuring an indolizine core. The indolizine skeleton is composed of a fused pyridine and pyrrole ring system.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[2] The structure is characterized by an ethyl carboxylate group substituted at the 2-position of the indolizine ring.

The standard numbering of the indolizine ring begins at the carbon atom adjacent to the nitrogen in the five-membered ring and proceeds around the pyrrole portion before numbering the carbons of the six-membered ring. The bridgehead nitrogen atom is assigned the number 4.

Below is a diagram illustrating the molecular structure and the official numbering scheme.

Caption: Molecular structure and numbering of this compound.

Quantitative Data

The following tables summarize the key properties of this compound.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₂[2][3][4]
Molecular Weight 189.21 g/mol [2][3]
CAS Number 153274-63-6[2][3][4]
Physical State Solid[4]
SMILES CCOC(=O)C1=CN2C=CC=CC2=C1[2]
InChI Key QGWGRWMQFFGAQV-UHFFFAOYSA-N[2]

Table 2: Spectroscopic Data

TypeDataReference
¹H NMR (300 MHz, CDCl₃)δ 7.85 (d, J= 6.3 Hz, 1.0 Hz, 1H), 7.80 (s, 1H), 7.36 (d, J = 9.2 Hz, 1H), 6.83 (s, 1H), 6.68 (dd, J = 9.0 Hz, 6.3 Hz, 1H), 6.53 (td, J= 6.9 Hz, 1.2 Hz, 1H), 4.35 (q, J= 7.1 Hz, 2H), 1.38 (t, J= 7.1 Hz, 3H)[3]

Note: Detailed crystallographic data, such as specific bond lengths and angles for this compound, were not available in the searched literature. Much of the publicly available crystallographic and mass spectrometry data corresponds to its isomer, ethyl indole-2-carboxylate (CAS: 3770-50-1).[5][6][7]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the thermal cyclization of an acrylate precursor.[3]

Starting Material: Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate

Procedure:

  • Add ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate (7.0 g, 28 mmol) to a 25 mL flask.

  • Heat the flask to 120 °C under a nitrogen atmosphere, with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete after approximately 55 minutes.

  • Once complete, dilute the reaction mixture with 50 mL of a 5% Methanol:Ethyl Acetate solution.

  • Purify the mixture by passing it through a thick pad of silica gel, using 5% Methanol:Ethyl Acetate as the eluent.

  • Concentrate the collected eluent to yield the product as a dark solid.

Yield: 4.02 g (21.2 mmol, 75% yield).[3]

Below is a workflow diagram illustrating the synthesis and purification process.

experimental_workflow start Start: Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate reaction Heat to 120°C (Nitrogen atmosphere, ~55 min) start->reaction dilution Dilute with 5% MeOH in EtOAc reaction->dilution purification Silica Gel Chromatography dilution->purification concentration Concentrate Eluent purification->concentration product Final Product: This compound concentration->product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Ethyl Indolizine-2-carboxylate (CAS Number 153274-63-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of Ethyl Indolizine-2-carboxylate, identified by CAS number 153274-63-6. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a heterocyclic compound belonging to the indolizine family.[1] It is characterized by a nitrogen-containing bicyclic structure. The quantitative and qualitative properties of this compound are summarized in the tables below.

Table 1: Chemical Identification

IdentifierValue
CAS Number 153274-63-6
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
SMILES CCOC(=O)C1=CN2C=CC=CC2=C1[1]
InChI Key QGWGRWMQFFGAQV-UHFFFAOYSA-N[1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical State Solid[2]
Appearance Brown to white solid[2]
Melting Point 70-71 °C[2]
Boiling Point Not widely reported[1]
Solubility Generally soluble in organic solvents such as ethanol and dichloromethane.[1]
Stability Exhibits stability under standard laboratory conditions but may decompose under extreme temperatures or reactive environments.[1]
Reactivity Reacts readily with electrophiles due to the nucleophilic nature of the nitrogen atom within the indolizine ring.[1]

Table 3: Spectroscopic Data

Spectrum TypeData
¹H NMR (300 MHz, CDCl₃) δ 7.85 (d, J= 6.3 Hz, 1.0 Hz, 1H), 7.80 (s, 1H), 7.36 (d, J = 9.2 Hz, 1H), 6.83 (s, 1H), 6.68 (dd, J = 9.0 Hz, 6.3 Hz, 1H), 6.53 (td, J= 6.9 Hz, 1,2 Hz, 1H), 4.35 (q, J= 7.1 Hz, 2H), 1.38 (t, J= 7.1 Hz, 3H)

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, including cyclization reactions. One documented method involves the thermal cyclization of an acrylate precursor.

Experimental Protocol: Synthesis from Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate

This protocol describes the synthesis of this compound from ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate.

Materials:

  • Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate (7.0 g, 28 mmol)

  • 5% Methanol in Ethyl Acetate (MeOH:EtOAc)

  • Silica Gel (SiO₂)

  • Nitrogen atmosphere

  • 25 mL flask and standard laboratory glassware

Procedure:

  • To a 25 mL flask, add ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate (7.0 g, 28 mmol).

  • Stir the acrylate at 120 °C under a nitrogen atmosphere.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete after approximately 55 minutes.

  • Once complete, dilute the reaction mixture in 50 mL of 5% MeOH:EtOAc.

  • Pass the diluted mixture through a thick pad of SiO₂ using 5% MeOH:EtOAc as the eluent.

  • Concentrate the eluent to yield a dark solid (4.02 g, 21.2 mmol, 75% yield).

Synthesis_Workflow reagent Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate reaction_step Heat at 120°C under N2 atmosphere reagent->reaction_step purification Silica Gel Chromatography (5% MeOH in EtOAc) reaction_step->purification product This compound purification->product

Synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of indolizine derivatives has been extensively investigated for various pharmacological activities. This compound serves as a precursor for widespread indolizidine alkaloids and its derivatives have shown potential as organic fluorescent molecules for biological applications.[1] The indolizine scaffold is recognized for its role in the synthesis of molecules with potential antimicrobial and anticancer properties.[1]

Anticancer Activity of Indolizine Derivatives (General)

Several studies have highlighted the anticancer potential of indolizine derivatives. The proposed mechanisms of action for this class of compounds are diverse and can include:

  • Inhibition of Tubulin Polymerization: Certain indolizine derivatives have been shown to interact with the colchicine-binding site of tubulin, thereby inhibiting microtubule formation and arresting the cell cycle.

  • EGFR Signaling Disruption: Some derivatives have demonstrated the ability to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

  • Induction of Apoptosis: Indolizine compounds have been observed to induce programmed cell death (apoptosis) in various cancer cell lines.

  • Inhibition of β-catenin and Activation of p53: Research has indicated that some indolizine scaffolds can exert their anticancer effects by inhibiting β-catenin activity and activating the tumor suppressor protein p53.

Below is a generalized diagram illustrating a potential mechanism of action for an indolizine derivative as an anticancer agent, based on the activities reported for the compound class.

Anticancer_Mechanism indolizine Indolizine Derivative tubulin Tubulin indolizine->tubulin Inhibits polymerization microtubules Microtubules tubulin->microtubules cell_cycle Cell Cycle Arrest microtubules->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Generalized anticancer mechanism of indolizine derivatives.
CNS Activity of Indolizine Derivatives (General)

Indolizine derivatives have also been investigated for their effects on the Central Nervous System (CNS). Some have been identified as potent 5-HT3 receptor antagonists. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are used to manage nausea and vomiting, particularly in the context of chemotherapy.

The diagram below illustrates the general mechanism of 5-HT3 receptor antagonism.

CNS_Activity serotonin Serotonin (5-HT) receptor 5-HT3 Receptor serotonin->receptor Binds neuron Postsynaptic Neuron receptor->neuron Activates indolizine Indolizine Derivative (Antagonist) indolizine->receptor Blocks signal Signal Transduction (e.g., Nausea Signal) neuron->signal

General mechanism of 5-HT3 receptor antagonism by indolizine derivatives.

Suppliers

This compound (CAS 153274-63-6) is available from several chemical suppliers. Researchers should verify the purity and specifications with the respective supplier before purchase.

Table 4: List of Potential Suppliers

SupplierLocation
EvitaChem-
Hoffman Fine Chemicals-
ChemicalBook-
BLD Pharm-
ChemScene-
Tokyo Chemical Industry (TCI)Global
Sigma-AldrichGlobal

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The biological activities described are largely based on studies of the broader class of indolizine derivatives and may not be directly applicable to this compound. Researchers should conduct their own experiments to verify the properties and activities of this specific compound. Always consult the Safety Data Sheet (SDS) from the supplier before handling any chemical.

References

Synthesis Precursors and Methodologies for C11H11NO2 Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis precursors and experimental methodologies for key isomers of the molecular formula C11H11NO2. This class of compounds, encompassing significant biomolecules and synthetic intermediates, is of high interest in pharmaceutical and biological research. This document details the synthesis of 3-Indolepropionic Acid, Melatonin, Methyl 2-(1H-indol-3-yl)-2-oxoacetate, N-(4-Hydroxyphenyl)propanamide, and Methyl 2-methyl-1H-indole-3-carboxylate, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of relevant signaling pathways and experimental workflows.

3-Indolepropionic Acid

3-Indolepropionic acid (IPA) is a metabolite produced by the gut microbiota from tryptophan and is recognized for its neuroprotective and antioxidant properties.[1]

Synthesis Precursors and Quantitative Data

The chemical synthesis of 3-Indolepropionic Acid can be achieved from indole and acrylic acid. Below is a summary of the reactants and typical yields.

Precursor 1 Precursor 2 Catalyst/Reagent Temperature (°C) Time (h) Yield (%) Reference
IndoleAcrylic AcidSodium Hydroxide250-2600.5-2280[2]
2,5-substituted indolesAcrylic AcidAcetic Acid, Acetic AnhydrideNot SpecifiedNot SpecifiedNot Specified[3]
Experimental Protocol: Synthesis from Indole and Acrylic Acid

This protocol is adapted from the process described in US Patent 3,062,832.[2]

Materials:

  • Indole

  • Acrylic Acid

  • Sodium Hydroxide

  • Water

  • Concentrated Hydrochloric Acid

  • Ether (for extraction)

Procedure:

  • In a suitable reaction vessel, combine indole and sodium hydroxide.

  • Slowly add acrylic acid to the mixture.

  • Heat the reaction mixture to a temperature between 250-260°C and maintain for 0.5 to 22 hours.

  • After cooling, dissolve the resulting metallic salt of the acid in water.

  • Extract the aqueous solution with ether to remove any unreacted indole.

  • Acidify the aqueous phase with concentrated hydrochloric acid to precipitate the 3-indolepropionic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

Signaling Pathway

3-Indolepropionic acid has been shown to directly activate hepatic stellate cells through the ROS/JNK/p38 signaling pathway.[4]

IPA_Signaling_Pathway IPA 3-Indolepropionic Acid ROS ROS Production IPA->ROS JNK JNK Activation ROS->JNK p38 p38 Activation ROS->p38 HSC_Activation Hepatic Stellate Cell Activation JNK->HSC_Activation p38->HSC_Activation

IPA Signaling Pathway in Hepatic Stellate Cells

Melatonin (N-acetyl-5-methoxytryptamine)

Melatonin is a neurohormone primarily known for its role in regulating the sleep-wake cycle. Its synthesis from tryptophan is a well-established biochemical pathway.

Synthesis Precursors and Quantitative Data

The chemical synthesis of melatonin can be achieved from 5-methoxytryptamine and acetic anhydride.

Precursor 1 Precursor 2 Solvent Reaction Time Yield (%) Reference
5-MethoxytryptamineAcetic AnhydrideDichloroethane1 h~96[5]
5-Methoxytryptamine hydrochlorideAcetic AnhydridePyridineOvernight80[6]
Experimental Protocol: Chemical Synthesis of Melatonin

This protocol is based on the procedure described by Guan Ling et al. and referenced in a Chinese patent.[7]

Materials:

  • 5-methoxytryptamine

  • Acetic anhydride

  • Water

  • Sodium carbonate solution

Procedure:

  • Dissolve 5-methoxytryptamine (e.g., 7g) in acetic anhydride (e.g., 15mL).

  • Stir the mixture at room temperature for 3 hours, monitoring the reaction completion by TLC.

  • Add water (e.g., 25mL) to the reaction mixture.

  • Adjust the pH to 6-7 using a sodium carbonate solution to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain melatonin. A yield of 96% with a purity of 98.7% has been reported.[7]

Signaling Pathway

Melatonin exerts its effects primarily through two G-protein coupled receptors, MT1 and MT2, which are linked to various downstream signaling cascades.[8][9]

Melatonin_Signaling_Pathway Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 G_alpha_i Gαi MT1->G_alpha_i PLC PLC Activation MT1->PLC MT2->G_alpha_i AC Adenylyl Cyclase G_alpha_i->AC inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKC PKC Activation Ca2->PKC

Melatonin Receptor Signaling Pathways

Methyl 2-(1H-indol-3-yl)-2-oxoacetate

This compound is a useful intermediate in the synthesis of various indole derivatives.

Synthesis Precursors and Quantitative Data
Precursor 1 Precursor 2 Reagent Solvent Yield (%) Reference
7-methyl-1H-indoleOxalyl chlorideSat. aq. NaHCO3Et2O95 (two steps)[10]
Experimental Protocol: Synthesis from 7-methyl-1H-indole

This protocol is adapted from the synthesis of a similar compound.[10]

Materials:

  • 7-methyl-1H-indole

  • Oxalyl chloride

  • Diethyl ether (Et2O)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Dissolve 7-methyl-1H-indole in diethyl ether and cool to 0°C.

  • Slowly add oxalyl chloride to the solution and stir for 1.5 hours at 0°C.

  • Add saturated aqueous sodium bicarbonate to the reaction mixture.

  • Reflux the mixture for 2 hours.

  • After cooling, extract the product with a suitable organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product, for which a 95% yield over two steps has been reported.[10]

N-(4-Hydroxyphenyl)propanamide

This compound is an amide derivative with potential biological activities.

Synthesis Precursors and Quantitative Data
Precursor 1 Reagent 1 Reagent 2 Solvent Yield (%) Reference
p-hydroxyphenylpropionic acidThionyl chlorideAmmonia water (25-28%)Acetonitrile84[11][12]
Experimental Protocol: Synthesis from p-hydroxyphenylpropionic acid

This protocol is based on a method described in a Chinese patent.[11][12]

Materials:

  • p-hydroxyphenylpropionic acid

  • Thionyl chloride

  • Acetonitrile

  • Ammonia water (25-28%)

Procedure:

  • Add p-hydroxyphenylpropionic acid (e.g., 2g) to thionyl chloride (e.g., 15mL) and stir until the solid dissolves completely. Monitor the reaction by TLC.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the residue in a small amount of acetonitrile.

  • Slowly add the acetonitrile solution dropwise to cold (below 0°C) ammonia water (e.g., 20mL) with stirring.

  • Monitor the reaction completion by TLC.

  • Purify the product. The reported yield is 84%.[11][12]

Methyl 2-methyl-1H-indole-3-carboxylate

This indole derivative is a building block for more complex molecules.

Synthesis Precursors and Quantitative Data
Precursor 1 Precursor 2 Catalyst/Reagent Solvent Temperature Time Yield (%) Reference
Substituted anilinesMethyl acetoacetate10% Acetic acidNone (neat)Room Temp.12 h93-96 (for enamine intermediate)[13]
Enamine intermediatePd(OAc)2, Cu(OAc)2, K2CO3DMF60°C (Microwave)Not SpecifiedNot SpecifiedHigh[14]
Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a two-step synthesis involving the formation of an enamine intermediate followed by a palladium-catalyzed cyclization.[13][14]

Step 1: Synthesis of Enamine Intermediate

  • Stir a mixture of a substituted aniline (22.0 mmol) and methyl acetoacetate (22.0 mmol) with 10% acetic acid (250 µL) at room temperature for 12 hours.

  • Wash the crude material with water and extract with ethyl acetate.

  • Wash the organic phase with water and brine, dry over Na2SO4, filter, and evaporate the solvent to obtain the enamine intermediate (yields of 93-96% have been reported).[13]

Step 2: Microwave-Assisted Cyclization

  • In a microwave reactor, combine the enamine intermediate (0.16 mmol), Pd(OAc)2 (5 mol%), Cu(OAc)2 (0.16 mmol), and K2CO3 (0.4 mmol) in DMF (2 mL).

  • Heat the mixture at 60°C under microwave irradiation.

  • After the reaction is complete, purify the crude product by flash chromatography to obtain the desired methyl 2-methyl-1H-indole-3-carboxylate.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization Aniline Substituted Aniline Mix1 Mix & Stir (10% Acetic Acid, RT, 12h) Aniline->Mix1 Acetoacetate Methyl Acetoacetate Acetoacetate->Mix1 Workup1 Aqueous Workup & Extraction Mix1->Workup1 Enamine Enamine Intermediate Workup1->Enamine Microwave Microwave Irradiation (60°C) Enamine->Microwave Reagents Pd(OAc)2, Cu(OAc)2, K2CO3, DMF Reagents->Microwave Workup2 Purification (Flash Chromatography) Microwave->Workup2 Product Methyl 2-methyl-1H-indole-3-carboxylate Workup2->Product

Workflow for the Synthesis of Methyl 2-methyl-1H-indole-3-carboxylate

References

Initial Screening of Indolizine Derivatives for Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Indolizine, a nitrogen-fused heterocyclic aromatic compound, serves as a significant scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] As structural isomers of the well-known indole nucleus, indolizine derivatives have garnered considerable attention from researchers, leading to the development of numerous synthetic methodologies and biological screening campaigns.[1][2] This technical guide provides an in-depth overview of the initial screening of indolizine derivatives for various bioactivities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data summaries, and visual workflows to facilitate the preliminary assessment of these promising compounds.

Antimicrobial Activity Screening

The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Indolizine derivatives have shown considerable potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[3] Initial screening is crucial to identify lead compounds for further development.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for selected indolizine derivatives against various microbial strains. Lower MIC values indicate higher antimicrobial potency.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
5b Candida albicans8-32[3]
5g Staphylococcus aureus16[3]
5g Enterococcus faecalis64[3]
5g Escherichia coli256[3]
5g Pseudomonas aeruginosa256[3]
Compound 9 Pseudomonas aeruginosaNot specified (LPO increase)[4]
Compound 13 Salmonella typhimuriumNot specified (membrane oxidation)[4]
Compound 2f Gram-positive & Gram-negative bacteriaNot specified (86.8% activity)[5][6]
Compound XXI Staphylococcus aureus25 (bacteriostatic)[7]
Pyrazolyl-indolizine 5, 9, 13, 19 Bacillus subtilis, S. aureus, P. aeruginosa, S. typhimurium, C. albicansPotent efficiency[4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[3][8]

  • Preparation of Inoculum:

    • Grow microbial strains (e.g., S. aureus, E. coli, C. albicans) in an appropriate broth medium overnight at 37°C (for bacteria) or 30°C (for fungi).

    • Dilute the microbial suspension with fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation:

    • Dissolve the indolizine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[9]

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium. The final concentration range should typically span from 0.25 to 256 µg/mL.

  • Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include positive controls (broth with inoculum, no compound) and negative controls (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be used as a reference compound.[5]

    • Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Optionally, a growth indicator like resazurin can be added to aid in the determination.[8]

Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow Indolizine Indolizine Derivatives SerialDilution Serial Dilution of Compounds Indolizine->SerialDilution Microbes Bacterial & Fungal Strains Inoculation Inoculation of Microbes Microbes->Inoculation Media Culture Media & Reagents Media->SerialDilution Media->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation Readout Visual Inspection / Resazurin Assay Incubation->Readout MIC Determine MIC Readout->MIC MBC_MFC Determine MBC/MFC (Optional) MIC->MBC_MFC

Caption: Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity Screening

Indolizine derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent antiproliferative activity against a variety of human cancer cell lines.[10][11] The mechanism of action can vary, including the inhibition of tubulin polymerization, disruption of key signaling pathways like β-catenin, and activation of tumor suppressors such as p53.[11][12]

Quantitative Data Summary: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for representative indolizine derivatives against different cancer cell lines. Lower IC50 values denote greater cytotoxic potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 22d (Not specified)1.07 (Farnesyltransferase inhibition)[2]
Compound 5j Hep-G2 (Liver)0.20 µg/mL[2]
Compound 5j EGFR Kinase0.085[2]
cis-4g DU-145 (Prostate)36.93 ± 2.58[10]
cis-4f MDA-MB-231 (Breast)17.06 ± 0.69[10]
Compound 5c SNB-75 (CNS)(15% growth inhibition at 10 µM)[11]
Compound 7g HOP-62 (Lung)(15% growth inhibition at 10 µM)[11]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MDA-MB-231, DU-145) in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

    • Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of indolizine derivatives in DMSO.

    • Create a series of dilutions in the culture medium and add them to the wells, replacing the old medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Workflow for In Vitro Anticancer Screening

Anticancer_Screening_Workflow Compounds Indolizine Derivatives Treatment Compound Treatment (48-72h) Compounds->Treatment CellLines Cancer Cell Lines Seeding Cell Seeding in 96-well plates CellLines->Seeding Seeding->Treatment MTT_Assay Add MTT & Incubate (3-4h) Treatment->MTT_Assay Solubilize Solubilize Formazan MTT_Assay->Solubilize Readout Measure Absorbance (570nm) Solubilize->Readout Viability Calculate % Cell Viability Readout->Viability IC50 Determine IC50 Viability->IC50

Caption: Workflow for MTT-based Cell Viability Assay.

Signaling Pathway: Inhibition of β-Catenin

Some anticancer indolizine derivatives function by inhibiting the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancers.[12]

Signaling_Pathway cluster_normal Normal State cluster_cancer Cancer State (Wnt ON) Wnt_off Wnt OFF DestructionComplex Destruction Complex Wnt_off->DestructionComplex Proteasome Proteasomal Degradation DestructionComplex->Proteasome Phosphorylation BetaCatenin_N β-catenin BetaCatenin_N->DestructionComplex BetaCatenin_N->Proteasome Wnt_on Wnt ON Frizzled Frizzled Receptor Wnt_on->Frizzled BetaCatenin_C β-catenin (Accumulates) Frizzled->BetaCatenin_C Nucleus Nucleus BetaCatenin_C->Nucleus Gene Target Gene Transcription Nucleus->Gene Proliferation Cell Proliferation Gene->Proliferation Indolizine Indolizine Derivative Indolizine->BetaCatenin_C Inhibits

Caption: Inhibition of the β-catenin signaling pathway.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, making anti-inflammatory agents a key area of drug discovery. Indolizine derivatives have been investigated as inhibitors of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[13]

Quantitative Data Summary: Anti-inflammatory Activity

The table below shows the in vitro inhibitory activity of a lead indolizine compound against COX and LOX enzymes.

Compound IDTarget EnzymeIC50 (µM)Ki (µM)Reference
56 COX-1>50-[13]
56 COX-214.910.72[13]
56 5-LOX13.090.92[13]
Experimental Protocol: In Vitro COX/LOX Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of compounds on COX and LOX enzymes, often using commercially available kits.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified COX-1, COX-2, or 5-LOX enzymes in the appropriate assay buffer.

    • Prepare the substrate solution. For COX assays, this is typically arachidonic acid. For LOX assays, linoleic acid or arachidonic acid can be used.

  • Compound Incubation:

    • In a 96-well plate, add the enzyme, a heme cofactor (for COX), and various concentrations of the indolizine derivative (dissolved in DMSO).

    • Include a vehicle control (DMSO) and a known inhibitor as a positive control (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[13]

    • Pre-incubate the mixture for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Detection:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • The activity of the enzyme can be measured using various methods. A common approach is to use a colorimetric or fluorometric probe that reacts with the prostaglandin or leukotriene products.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration to calculate the IC50 value.

Workflow for Anti-inflammatory Screening

Anti_inflammatory_Workflow Compounds Indolizine Derivatives Incubate Incubate Enzyme + Compound Compounds->Incubate Enzymes COX-1, COX-2, 5-LOX Enzymes Enzymes->Incubate Substrate Arachidonic Acid Reaction Initiate with Substrate Substrate->Reaction Incubate->Reaction Detection Colorimetric/Fluorometric Detection Reaction->Detection Inhibition Calculate % Inhibition Detection->Inhibition IC50 Determine IC50 Inhibition->IC50 Edema Carrageenan-induced Paw Edema IC50->Edema Measure Measure Paw Volume Edema->Measure

Caption: Workflow for In Vitro and In Vivo Anti-inflammatory Screening.

Antioxidant Activity Screening

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to numerous pathological conditions.[14][15] Indolizine derivatives have been evaluated for their antioxidant potential, acting as free radical scavengers or reducing agents.[9][14]

Quantitative Data Summary: Antioxidant Activity

The following table summarizes the antioxidant activity of selected indolizine derivatives from various assays.

Compound ClassAssayActivityReference
Chalcogen-indolizines DPPHScavenger activity observed[9][14]
Chalcogen-indolizines FRAPAll compounds showed activity[9][14]
Chalcogen-indolizines TBARSReduced levels in mouse brain homogenates[9][14]
Chalcogen-indolizines Protein CarbonylationReduced levels in mouse brain homogenates[9][14]
Indolizine-thiadiazole (4a) DPPHReasonable antioxidant activity[16]
Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen for antioxidant activity.

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol or ethanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.

    • Dissolve the indolizine derivatives in a suitable solvent (e.g., DMSO, methanol) to prepare stock solutions.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to wells containing various concentrations of the test compounds.

    • Include a blank (solvent only) and a positive control (a known antioxidant like ascorbic acid or trolox).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The scavenging of the DPPH radical by an antioxidant compound results in a color change from violet to yellow, which corresponds to a decrease in absorbance.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance in the presence of the sample.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Workflow for Antioxidant Screening

Antioxidant_Screening_Workflow Compounds Indolizine Derivatives Mix Mix Compound + DPPH Compounds->Mix DPPH DPPH Radical Solution DPPH->Mix Standard Standard (e.g., Ascorbic Acid) Standard->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Readout Measure Absorbance (517nm) Incubate->Readout Scavenging Calculate % Scavenging Activity Readout->Scavenging IC50 Determine IC50 Scavenging->IC50

Caption: Workflow for DPPH Radical Scavenging Assay.

References

A Technical Guide to the Discovery of Naturally Occurring Indolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery of naturally occurring indolizidine alkaloids. These fascinating bicyclic nitrogen-containing compounds, found in a diverse range of organisms including plants, amphibians, fungi, and bacteria, exhibit a wide array of potent biological activities, making them attractive scaffolds for drug discovery and development. This guide details their isolation, characterization, and mechanisms of action, with a focus on providing practical information for researchers in the field.

Introduction to Indolizidine Alkaloids

Indolizidine alkaloids are characterized by a saturated bicyclic system with a nitrogen atom at the bridgehead. This core structure can be variously substituted, leading to a vast diversity of natural products with a broad spectrum of biological effects, including antiviral, anticancer, antidiabetic, and neurological activities. Prominent examples that will be discussed in this guide include swainsonine, castanospermine, pumiliotoxins, and securinine.

Data Presentation: A Comparative Overview

To facilitate the comparison of key characteristics of representative indolizidine alkaloids, the following tables summarize their quantitative data.

Table 1: Spectroscopic Data for Selected Indolizidine Alkaloids

AlkaloidMolecular FormulaMass (m/z) [M+H]⁺¹H NMR (δ, ppm, Solvent)¹³C NMR (δ, ppm, Solvent)Key MS Fragmentation Ions (m/z)
Swainsonine C₈H₁₅NO₃174.1125Data available in spectral databases.Data available in spectral databases.156, 138, 96
Castanospermine C₈H₁₅NO₄190.1074Data available in spectral databases.Data available in spectral databases.172, 154, 112, 86
Pumiliotoxin 251D C₁₆H₃₀N252.2535Data available in spectral databases.Data available in spectral databases.194, 166, 124
Securinine C₁₃H₁₅NO₂218.1176Data available in spectral databases.Data available in spectral databases.190, 162, 147

Table 2: Biological Activity and Isolation Yields of Selected Indolizidine Alkaloids

AlkaloidSource OrganismTypical YieldBiological Target/ActivityIC₅₀ Values
Swainsonine Astragalus spp., Oxytropis spp.0.001% - 0.1% (dry weight)[1]α-Mannosidase inhibitor, anticancer, immunomodulatory2.96 µM (Sf-21 cells)[2]
Castanospermine Castanospermum australe~0.47% (wet weight of nuts)[3]α-Glucosidase I inhibitor, antiviral (HIV)29 µM (HIV-1 in JM cells)[4]
Pumiliotoxin 251D Dendrobates spp.Not typically isolated in large quantitiesPositive modulator of voltage-gated sodium channelsData not readily available
Securinine Securinega suffruticosaVaries, can be a major alkaloidGABA-A receptor antagonist, anticancer32.3 µM (HeLa cells)[5][6], 47.88 µM (HL-60 cells, 24h)[7]

Experimental Protocols: From Source to Pure Compound

This section provides detailed methodologies for the isolation and characterization of indolizidine alkaloids, based on established literature procedures.

General Alkaloid Extraction

A common procedure for the extraction of alkaloids from plant material involves the following steps:

  • Sample Preparation: The plant material (e.g., dried roots, leaves, or seeds) is ground into a fine powder to increase the surface area for extraction.

  • Liberation of Free Alkaloidal Base: The powdered material is treated with a weak base, such as aqueous sodium carbonate or ammonia, to convert the alkaloid salts present in the plant into their free base form.

  • Extraction with Organic Solvent: The free bases are then extracted with an immiscible organic solvent like chloroform, dichloromethane, or ether.

  • Purification of Crude Extract: The organic extract is then partitioned with an acidic aqueous solution (e.g., 2% sulfuric acid) to convert the alkaloids back into their salt form, which are soluble in the aqueous phase, leaving behind neutral and acidic impurities in the organic phase. The aqueous layer is then basified, and the free alkaloids are re-extracted with an organic solvent.

  • Fractionation of Crude Alkaloids: The resulting crude alkaloid mixture can be further purified using various chromatographic techniques, such as column chromatography on silica gel or alumina, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).

Specific Protocol: Isolation of Securinine from Securinega suffruticosa

The following protocol is adapted from studies on the isolation of alkaloids from Securinega suffruticosa[8]:

  • Extraction: Dried and powdered twigs of S. suffruticosa are extracted with methanol (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in 2% HCl and partitioned with ethyl acetate (EtOAc) to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified with NH₄OH to pH 9-10 and extracted with dichloromethane (CH₂Cl₂).

  • Chromatographic Purification: The CH₂Cl₂ extract is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., n-hexane-acetone). Fractions containing securinine are identified by TLC analysis.

  • Final Purification: The securinine-containing fractions are further purified by preparative HPLC to yield the pure alkaloid.

Characterization Techniques

The structural elucidation of isolated indolizidine alkaloids relies on a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition (High-Resolution MS). Tandem MS (MS/MS) experiments are used to determine the fragmentation patterns, which can be diagnostic for specific structural motifs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for establishing the complete structure and stereochemistry of the molecule.

Signaling Pathways and Mechanisms of Action

Indolizidine alkaloids exert their biological effects by interacting with a variety of cellular targets and modulating specific signaling pathways.

Securinine: A GABA-A Receptor Antagonist with Anticancer Properties

Securinine is a potent antagonist of the γ-aminobutyric acid (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7] This antagonism leads to neuronal excitation.

In the context of cancer, securinine has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[7] Its mechanism of action involves the modulation of several key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways.

securinine_signaling securinine Securinine gaba_r GABA-A Receptor securinine->gaba_r Antagonism pi3k PI3K securinine->pi3k Inhibition mapk MAPK Pathway securinine->mapk Modulation akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation Inhibition mtor->proliferation apoptosis Apoptosis mapk->apoptosis

Securinine Signaling Pathways
Pumiliotoxins: Modulators of Neuronal Excitability

Pumiliotoxins, found in the skin of poison dart frogs, are known to be positive modulators of voltage-gated sodium channels. This interaction leads to an increase in sodium ion influx into neurons, resulting in enhanced neuronal excitability. The exact binding site and the downstream consequences of this modulation are areas of active research.

pumiliotoxin_signaling pumiliotoxin Pumiliotoxin 251D na_channel Voltage-Gated Sodium Channel pumiliotoxin->na_channel Positive Modulation na_influx Increased Na⁺ Influx na_channel->na_influx depolarization Membrane Depolarization na_influx->depolarization excitation Neuronal Hyperexcitability depolarization->excitation

Pumiliotoxin Mechanism of Action

Experimental Workflows

The following diagrams illustrate logical workflows for the discovery and characterization of naturally occurring indolizidine alkaloids.

isolation_workflow start Natural Source (e.g., Plant Material) extraction Extraction (e.g., Maceration, Soxhlet) start->extraction partitioning Acid-Base Partitioning extraction->partitioning crude_extract Crude Alkaloid Extract partitioning->crude_extract chromatography Chromatographic Purification (e.g., CC, HPLC) crude_extract->chromatography pure_compound Pure Indolizidine Alkaloid chromatography->pure_compound characterization_workflow pure_compound Pure Indolizidine Alkaloid ms Mass Spectrometry (HRMS, MS/MS) pure_compound->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr bioactivity Biological Activity Screening pure_compound->bioactivity structure_elucidation Structure Elucidation ms->structure_elucidation nmr->structure_elucidation mechanism Mechanism of Action Studies bioactivity->mechanism

References

Methodological & Application

synthesis of functionalized indolizines from ethyl indolizine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the synthesis of functionalized indolizine derivatives, starting from the readily available ethyl indolizine-2-carboxylate. Indolizines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide outlines key synthetic transformations, including hydrolysis, amidation, and palladium-catalyzed cross-coupling reactions, to enable the creation of diverse libraries of indolizine-based compounds for drug discovery and development.

Overview of Synthetic Strategy

The functionalization of the indolizine core starting from this compound typically involves a multi-step sequence. The initial ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a versatile intermediate for further modifications, such as amidation. For carbon-carbon and carbon-nitrogen bond formation at other positions of the indolizine ring, a halogenated precursor is often necessary. This is commonly achieved through bromination of the this compound, followed by well-established palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Key Synthetic Transformations and Protocols

This section details the experimental procedures for the key reactions in the synthesis of functionalized indolizines.

Hydrolysis of this compound

The saponification of the ethyl ester to the corresponding carboxylic acid is a fundamental first step for many subsequent derivatizations.

Experimental Protocol:

A solution of this compound (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL) is treated with potassium hydroxide (5.0 mmol). The reaction mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water (20 mL) and washed with diethyl ether (2 x 15 mL) to remove any unreacted starting material. The aqueous layer is then acidified to pH 3-4 with 1 M hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield indolizine-2-carboxylic acid.

Starting MaterialProductReagents and ConditionsTypical Yield
This compoundIndolizine-2-carboxylic acidKOH, Ethanol/Water, Reflux, 2-4 h>90%
Amidation of Indolizine-2-carboxylic Acid

The carboxylic acid can be readily converted to a wide range of amides using standard coupling agents. Propylphosphonic anhydride (T3P®) is a particularly effective reagent for this transformation, offering high yields and a simple work-up.

Experimental Protocol:

To a solution of indolizine-2-carboxylic acid (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C is added triethylamine (2.5 mmol). A solution of T3P® (50% in ethyl acetate, 1.5 mmol) is then added dropwise. The reaction mixture is stirred at room temperature for 12-16 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (15 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired indolizine-2-carboxamide.[1][2][3][4]

Starting MaterialProductReagents and ConditionsTypical Yield
Indolizine-2-carboxylic acidIndolizine-2-carboxamideAmine, T3P®, Et3N, DCM, 0 °C to rt, 12-16 h70-95%
Halogenation of this compound

To enable cross-coupling reactions, the indolizine core must first be halogenated. Bromination at the 3-position is a common strategy.

Experimental Protocol:

To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL) at room temperature, a solution of bromine (1.1 mmol) in glacial acetic acid (2 mL) is added dropwise. The reaction mixture is stirred for 1-2 hours, during which a precipitate may form. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-water (50 mL). The resulting precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol. The solid is dried under vacuum to give ethyl 3-bromoindolizine-2-carboxylate.

Starting MaterialProductReagents and ConditionsTypical Yield
This compoundEthyl 3-bromoindolizine-2-carboxylateBr2, Acetic Acid, rt, 1-2 h80-90%
Palladium-Catalyzed Cross-Coupling Reactions

The 3-bromoindolizine intermediate is a versatile substrate for various palladium-catalyzed cross-coupling reactions to introduce aryl, alkynyl, and amino functionalities.

This reaction is used to form carbon-carbon bonds between the indolizine core and aryl or heteroaryl groups.[5][6][7][8]

Experimental Protocol:

A mixture of ethyl 3-bromoindolizine-2-carboxylate (1.0 mmol), the desired arylboronic acid (1.5 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol), and potassium carbonate (3.0 mmol) in a mixture of toluene (8 mL) and water (2 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90-100 °C and stirred for 12-24 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Starting MaterialProductReagents and ConditionsTypical Yield
Ethyl 3-bromoindolizine-2-carboxylateEthyl 3-arylindolizine-2-carboxylateArylboronic acid, Pd(OAc)2, SPhos, K2CO3, Toluene/Water, 90-100 °C, 12-24 h60-85%

This reaction enables the introduction of alkyne moieties onto the indolizine scaffold.[9][10][11][12]

Experimental Protocol:

To a solution of ethyl 3-bromoindolizine-2-carboxylate (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous tetrahydrofuran (10 mL) are added dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol), copper(I) iodide (0.06 mmol), and triethylamine (3.0 mmol). The mixture is degassed with argon and then stirred at 60-70 °C for 6-12 hours under an argon atmosphere. After cooling, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate (25 mL) and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

Starting MaterialProductReagents and ConditionsTypical Yield
Ethyl 3-bromoindolizine-2-carboxylateEthyl 3-alkynylindolizine-2-carboxylateTerminal alkyne, Pd(PPh3)2Cl2, CuI, Et3N, THF, 60-70 °C, 6-12 h65-90%

This method is used for the formation of carbon-nitrogen bonds, allowing for the introduction of various amino groups.[13][14][15]

Experimental Protocol:

A mixture of ethyl 3-bromoindolizine-2-carboxylate (1.0 mmol), the amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and sodium tert-butoxide (1.4 mmol) in anhydrous toluene (10 mL) is degassed with argon. The reaction mixture is heated to 100-110 °C and stirred for 12-24 hours under an argon atmosphere. After cooling, the mixture is diluted with ethyl acetate (20 mL) and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Starting MaterialProductReagents and ConditionsTypical Yield
Ethyl 3-bromoindolizine-2-carboxylateEthyl 3-aminoindolizine-2-carboxylateAmine, Pd2(dba)3, Xantphos, NaOtBu, Toluene, 100-110 °C, 12-24 h50-80%

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this application note.

Synthesis_Workflow Start This compound Hydrolysis Hydrolysis Start->Hydrolysis Halogenation Halogenation Start->Halogenation Acid Indolizine-2-carboxylic Acid Hydrolysis->Acid Amidation Amidation Acid->Amidation Amide Functionalized Indolizine-2-carboxamides Amidation->Amide Halo Ethyl 3-Haloindolizine-2-carboxylate Halogenation->Halo Coupling Palladium-Catalyzed Cross-Coupling Halo->Coupling Coupled Functionalized Indolizines (Aryl, Alkynyl, Amino) Coupling->Coupled

Caption: General workflow for the functionalization of this compound.

Reaction_Pathways cluster_hydrolysis_amidation Hydrolysis and Amidation cluster_cross_coupling Halogenation and Cross-Coupling Start_HA This compound Acid_HA Indolizine-2-carboxylic Acid Start_HA->Acid_HA KOH, EtOH/H2O Amide_HA Indolizine-2-carboxamide Acid_HA->Amide_HA R-NH2, T3P® Start_CC This compound Halo_CC Ethyl 3-Bromoindolizine-2-carboxylate Start_CC->Halo_CC Br2, AcOH Suzuki 3-Aryl Derivative Halo_CC->Suzuki Suzuki-Miyaura Sonogashira 3-Alkynyl Derivative Halo_CC->Sonogashira Sonogashira Buchwald 3-Amino Derivative Halo_CC->Buchwald Buchwald-Hartwig

Caption: Key reaction pathways for synthesizing functionalized indolizines.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of a wide variety of functionalized indolizine derivatives from this compound. These methods are scalable and tolerant of a range of functional groups, making them highly valuable for the generation of compound libraries for screening in drug discovery programs. The versatility of the indolizine core, combined with the power of modern synthetic methodologies, opens up exciting avenues for the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

References

Applications of Ethyl Indolizine-2-Carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl indolizine-2-carboxylate and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The indolizine scaffold, an isomer of indole, serves as a privileged structure in the design of novel therapeutic agents due to its diverse pharmacological activities. This document provides a comprehensive overview of the applications of this compound derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and larvicidal properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

I. Synthesis of this compound Derivatives

A common and efficient method for the synthesis of functionalized indolizines is the 1,3-dipolar cycloaddition reaction of pyridinium ylides with electron-deficient alkynes.

Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes a one-pot, two-step synthesis of this compound derivatives.

Materials:

  • Substituted pyridine

  • α-Bromoacetophenone or other phenacyl bromides

  • Ethyl propiolate

  • Anhydrous potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or 1-octyl-3-methylimidazolium bromide ([Omim]Br)

  • Methyl tert-butyl ether (MTBE)

  • Silica gel for column chromatography

Procedure:

  • Formation of Pyridinium Ylide (in situ):

    • In a round-bottom flask, dissolve the substituted pyridine (1.0 mmol) and the α-bromoacetophenone derivative (1.0 mmol) in DMF (10 mL).

    • Stir the mixture at room temperature for 2-4 hours to form the pyridinium salt.

    • Alternatively, for a greener approach, a mixture of the organic bromide (0.75 mmol) and pyridine (0.75 mmol) can be stirred in [Omim]Br (1.0 mL) at 50 °C for 2 hours.[1]

  • Cycloaddition Reaction:

    • To the solution containing the pyridinium salt, add ethyl propiolate (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol) or Cs₂CO₃ (0.6 mmol).[1]

    • Stir the reaction mixture at room temperature or heat to 50-80 °C for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, pour the mixture into ice-cold water and extract with a suitable organic solvent such as ethyl acetate or MTBE (3 x 20 mL).[1]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired this compound derivative.

II. Applications in Cancer Therapy

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The proposed mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival.

Anticancer Signaling Pathways

Indolizine derivatives have been shown to exert their anticancer effects through multiple signaling pathways. A potential mechanism involves the inhibition of the Wnt/β-catenin pathway and the activation of the p53 tumor suppressor pathway.[1] Additionally, some derivatives have been found to inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial for cancer cell cycle progression and proliferation.[2][3]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dvl Dvl Frizzled->Dvl activates GSK3b GSK-3β Dvl->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for degradation APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates and binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation CDK2 CDK2 CDK2->Proliferation promotes G1/S transition CyclinE Cyclin E CyclinE->CDK2 activates TCF_LEF->Proliferation promotes transcription of pro-proliferative genes p53 p53 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Indolizine This compound Derivative Indolizine->EGFR inhibits Indolizine->beta_catenin inhibits Indolizine->CDK2 inhibits Indolizine->p53 activates

Anticancer mechanisms of this compound derivatives.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various human cancer cell lines.

Compound IDCancer Cell LineAssay TypeActivity (IC₅₀ in µM)Reference
2b SiHa (Cervical)MTTSignificant Activity[4]
2q SiHa (Cervical)MTTSignificant Activity[4]
2r SiHa (Cervical)MTTSignificant Activity[4]
cis-4d DU-145 (Prostate)MTT52.41 ± 0.45[5]
cis-4d MDA-MB-231 (Breast)MTT21.05 ± 2.22[5]
trans-4d DU-145 (Prostate)MTT46.65 ± 7.29[5]
trans-4d MDA-MB-231 (Breast)MTT21.99 ± 3.44[5]
cis-4f MDA-MB-231 (Breast)MTT20.47 ± 0.79[5]
6o HePG-2 (Liver)MTT6.02[6]
6o HCT-116 (Colon)MTT5.84[6]
6o MCF-7 (Breast)MTT8.89[6]
6m HePG-2 (Liver)MTT11.97[6]
6m HCT-116 (Colon)MTT28.37[6]
6m MCF-7 (Breast)MTT19.87[6]
Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for another 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, discard the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

III. Anti-inflammatory Applications

Certain this compound derivatives have been investigated as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2).

Quantitative COX-2 Inhibitory Activity Data
Compound IDAssay TypeActivity (IC₅₀ in µM)Reference
5a COX-2 Inhibition5.84[7][8][9]
5b COX-2 Inhibition6.73[9]
5c COX-2 Inhibition6.99[9]
5d COX-2 Inhibition8.49[9]
Indomethacin COX-2 Inhibition6.84[7][8]
Celecoxib COX-2 Inhibition0.30[10]
Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol provides a method for screening potential COX-2 inhibitors.

Materials:

  • COX-2 enzyme (human recombinant)

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in a suitable solvent)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well plate suitable for fluorescence measurements

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the test compounds and the positive control at various concentrations in COX Assay Buffer.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX-2 enzyme.

  • Assay Protocol:

    • Add the test compounds and controls to the designated wells of the 96-well plate.

    • Add the reaction mix to all wells.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25 °C.

  • Data Analysis:

    • Calculate the rate of the reaction for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each test compound concentration.

    • Calculate the IC₅₀ value for the test compounds.

IV. Antimicrobial and Antifungal Applications

Indolizine derivatives have shown promising activity against a variety of bacterial and fungal strains.

Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion Method)

The Kirby-Bauer disk diffusion method is a widely used qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.[11][12][13]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline

  • Filter paper disks impregnated with known concentrations of the test compounds

  • Standard antibiotic disks (positive control)

  • Blank disks (negative control)

  • Forceps

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a pure culture, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

  • Application of Disks:

    • Using sterile forceps, place the disks impregnated with the test compounds, the positive control, and the negative control onto the surface of the inoculated agar plate.

    • Ensure the disks are placed at a sufficient distance from each other to prevent overlapping of the inhibition zones.

  • Incubation:

    • Invert the plates and incubate at 35-37 °C for 16-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is indicative of the susceptibility of the microorganism to the compound.

V. Larvicidal Applications

Derivatives of this compound have also been explored for their potential as larvicidal agents, particularly against mosquito larvae, which are vectors for various diseases.

Quantitative Larvicidal Activity Data

| Compound ID | Mosquito Species | Assay Type | Activity (% Mortality or LC₅₀) | Reference | | :--- | :--- | :--- | :--- | | 2e | Anopheles arabiensis | Larvicidal Assay | Promising activity |[14] | | 2f | Anopheles arabiensis | Larvicidal Assay | Promising activity |[14] | | 2g | Anopheles arabiensis | Larvicidal Assay | Promising activity |[14] | | 4a | Anopheles arabiensis | Larvicidal Assay | 93.3% mortality at 4 µg/mL |[15] | | 4b | Anopheles arabiensis | Larvicidal Assay | 94.4% mortality at 4 µg/mL |[15] | | 4g | Anopheles arabiensis | Larvicidal Assay | 80.0% mortality at 4 µg/mL |[15] | | 4m | Anopheles arabiensis | Larvicidal Assay | 85.6% mortality at 4 µg/mL |[15] | | Indole derivative C2 | Aedes aegypti | Larvicidal Assay | LC₅₀ = 1.5 µg/mL |[16] |

Protocol: Larvicidal Bioassay

This protocol is based on the standard WHO larvicidal assay method.[14]

Materials:

  • Mosquito larvae (e.g., third-instar larvae of Anopheles arabiensis or Aedes aegypti)

  • Test compounds (dissolved in a suitable solvent like ethanol or acetone)

  • Dechlorinated or distilled water

  • Beakers or paper cups

  • Pipettes

  • Standard larvicide (e.g., Temephos) as a positive control

  • Solvent alone as a negative control

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds and the standard larvicide.

    • Make serial dilutions of the stock solutions in water to obtain the desired test concentrations.

  • Bioassay:

    • Place a known number of larvae (e.g., 20-25) in beakers or cups containing a specific volume of water (e.g., 100 mL).

    • Add the appropriate amount of the test solution to each beaker to achieve the final desired concentration.

    • Prepare positive and negative controls in the same manner.

    • Each concentration should be tested in triplicate or quadruplicate.

  • Observation and Data Collection:

    • Keep the beakers at a constant temperature and observe for larval mortality after 24 and 48 hours.

    • Consider larvae to be dead if they are immobile and do not respond to probing with a needle.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration.

    • Correct for control mortality using Abbott's formula if necessary.

    • Determine the LC₅₀ (lethal concentration required to kill 50% of the larvae) and LC₉₀ values using probit analysis.

Conclusion

This compound and its derivatives have emerged as a highly promising scaffold in medicinal chemistry. Their diverse biological activities, coupled with accessible synthetic routes, make them attractive candidates for the development of new drugs to combat cancer, inflammation, microbial infections, and vector-borne diseases. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field and to stimulate further investigation into the therapeutic potential of this important class of compounds.

References

Application Notes and Protocols for the One-Pot Synthesis of Tricyclic Indolizines via Organocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the one-pot synthesis of tricyclic indolizines, a significant structural motif in biologically active compounds. The described method utilizes an organocatalytic cascade reaction, offering an efficient and atom-economical approach to this valuable class of heterocycles.

Introduction

Indolizine derivatives are prevalent in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. The development of efficient and straightforward methods for their synthesis is of high interest in medicinal chemistry and drug discovery. This protocol outlines a one-pot approach for the synthesis of tricyclic indolizines catalyzed by a bicyclic imidazole-alcohol. The reaction proceeds via an initial aqueous Morita-Baylis-Hillman (MBH) reaction between a pyridine-2-carboxaldehyde and a cyclic enone, followed by an intramolecular aza-Michael addition and subsequent dehydration. This cascade process forms two new bonds (C-C and C-N) in a single operational step under mild conditions.[1][2][3]

Reaction Principle

The organocatalytic one-pot synthesis of tricyclic indolizines is a cascade reaction initiated by a Morita-Baylis-Hillman (MBH) reaction. The bicyclic imidazole-alcohol organocatalyst facilitates the initial carbon-carbon bond formation between the pyridine-2-carboxaldehyde and the cyclic enone. This is followed by a spontaneous intramolecular aza-Michael addition of the pyridine nitrogen to the enone system, and a final dehydration step to yield the aromatic tricyclic indolizine. The reaction is typically performed in water, highlighting its green chemistry aspects.[1][2][3]

Reaction_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Pyridine Pyridine-2-carboxaldehyde MBH Morita-Baylis-Hillman Reaction Pyridine->MBH Enone Cyclic Enone Enone->MBH Catalyst Bicyclic Imidazole-Alcohol (Organocatalyst) Catalyst->MBH AzaMichael Intramolecular Aza-Michael Addition MBH->AzaMichael Intermediate Dehydration Dehydration AzaMichael->Dehydration Intermediate Indolizine Tricyclic Indolizine Dehydration->Indolizine

Figure 1: General workflow for the one-pot synthesis of tricyclic indolizines.

Experimental Protocols

Materials and Equipment
  • Pyridine-2-carboxaldehyde derivatives

  • Cyclic enones (e.g., 2-cyclohexenone, 2-cycloheptenone)

  • Bicyclic imidazole-alcohol (BIA) catalyst

  • Sodium dodecyl sulfate (SDS)

  • Water (deionized or distilled)

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

General Procedure for the One-Pot Synthesis of Tricyclic Indolizines
  • To a reaction vial equipped with a magnetic stir bar, add the pyridine-2-carboxaldehyde (1.0 equiv.), the cyclic enone (2.0 equiv.), the bicyclic imidazole-alcohol (BIA) catalyst (0.65 equiv.), and sodium dodecyl sulfate (SDS) (0.1 mol equiv.).

  • Add water to the reaction mixture.

  • Stir the reaction mixture vigorously at 60 °C for 12 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired tricyclic indolizine.

Quantitative Data

The yields of the one-pot synthesis of tricyclic indolizines are influenced by the nature of the substituents on both the pyridine-2-carboxaldehyde and the cyclic enone. Below is a summary of representative yields obtained under the optimized reaction conditions.

EntryPyridine-2-carboxaldehydeCyclic EnoneProductYield (%)
12-Pyridinecarboxaldehyde2-Cyclohexenone5aa55
24-Methyl-2-pyridinecarboxaldehyde2-Cyclohexenone5ba62
35-Methyl-2-pyridinecarboxaldehyde2-Cyclohexenone5da45
42-Pyridinecarboxaldehyde2-Cycloheptenone5ac70
54-Methyl-2-pyridinecarboxaldehyde2-Cycloheptenone5bc68
65-(Trifluoromethyl)-2-pyridinecarboxaldehyde2-Cycloheptenone5jc18

Table 1: Isolated yields of selected tricyclic indolizines synthesized via the one-pot organocatalytic method.[1][4]

Logical Relationships and Mechanistic Insights

The success of this one-pot synthesis relies on the sequential nature of the cascade reaction. The initial MBH reaction is the key C-C bond-forming step, which is then followed by the intramolecular cyclization and dehydration to furnish the final tricyclic indolizine. The size of the cyclic enone ring has been shown to significantly affect the facility of the cyclization step.[2][3] For instance, six- and seven-membered cyclic enones readily undergo the cascade to form the corresponding tricyclic indolizines, while five-membered ring systems may not cyclize under the same conditions.[2][3]

Mechanistic_Pathway Reactants Pyridine-2-carboxaldehyde + Cyclic Enone + Catalyst MBH_Adduct Morita-Baylis-Hillman Adduct (Intermediate A) Reactants->MBH_Adduct C-C Bond Formation Cyclized_Int Cyclized Intermediate (Intermediate B) MBH_Adduct->Cyclized_Int Intramolecular Aza-Michael Addition Product Tricyclic Indolizine Cyclized_Int->Product Dehydration

Figure 2: Simplified mechanistic pathway of the cascade reaction.

Conclusion

This one-pot organocatalytic approach provides a straightforward and efficient method for the synthesis of tricyclic indolizines from simple starting materials.[3][4] The reaction proceeds under mild, aqueous conditions, offering a green alternative to many existing synthetic routes. The operational simplicity and the ability to generate molecular complexity in a single step make this protocol a valuable tool for researchers in organic synthesis and drug development.

References

Revolutionizing Indolizine Synthesis: Microwave-Assisted Protocols for Enhanced Yields and Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indolizine and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous biologically active molecules with applications in medicinal chemistry and materials science.[1] Traditional methods for synthesizing these valuable compounds often suffer from long reaction times, harsh conditions, and moderate yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significantly reduced reaction times, improved product yields, and alignment with the principles of green chemistry.[1] This document provides detailed application notes and protocols for the microwave-assisted synthesis of various indolizine derivatives, highlighting the significant improvements in yield and efficiency compared to conventional heating methods.

The application of microwave irradiation in organic synthesis accelerates reactions by directly and efficiently heating the reactants and solvent, a process known as dielectric heating. This rapid and uniform heating often leads to cleaner reactions with fewer byproducts.[2][3] For researchers and professionals in drug development, these advantages translate to faster lead compound generation and optimization, accelerating the drug discovery pipeline.[4][5]

Data Presentation: Comparative Analysis of Synthesis Methods

The following tables summarize the quantitative data from various studies, clearly demonstrating the superior yields and reduced reaction times achieved with microwave-assisted synthesis compared to conventional heating methods for a range of indolizine derivatives.

Table 1: Synthesis of 3-Benzoylindolizine Derivatives

EntryReactantsMethodSolventTimeYield (%)Reference
1Pyridinium salt, ChalconeConventionalDMF8-10 h60-75[6]
2Pyridinium salt, ChalconeMicrowaveDMF5-10 min85-95[7]

Table 2: Synthesis of 2-Substituted Indolizine Derivatives from Morita-Baylis-Hillman Adducts

EntryReactantMethodSolventTemperature (°C)TimeYield (%)Reference
1MBH AdductConventionalToluene11024 h45[8][9]
2MBH AdductMicrowaveAcetonitrile12020 min81[8][9]

Table 3: Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition

EntryReactantsMethodSolventTimeYield (%)Reference
1Pyridinium ylide, AlkyneConventionalToluene24 h50-65[10]
2Pyridinium ylide, AlkyneMicrowaveDMF15-30 min75-90[10][11]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the microwave-assisted synthesis of key indolizine derivatives.

Protocol 1: Microwave-Assisted Synthesis of 3-Benzoylindolizine Derivatives

This protocol describes a highly efficient one-pot synthesis of 3-benzoylindolizine derivatives from the corresponding pyridinium salt and chalcone.

Materials:

  • Substituted pyridinium bromide (1 mmol)

  • Substituted chalcone (1 mmol)

  • Triethylamine (2 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the pyridinium bromide (1 mmol), chalcone (1 mmol), and DMF (5 mL).

  • Add triethylamine (2 mmol) to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 5-10 minutes with a power of 150 W.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into crushed ice (50 g).

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 3-benzoylindolizine derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).[12][13][14]

Protocol 2: Microwave-Assisted Synthesis of 2-Substituted Indolizines from Morita-Baylis-Hillman Adducts

This protocol outlines the synthesis of 2-substituted indolizines from Morita-Baylis-Hillman (MBH) adducts, demonstrating a significant rate enhancement under microwave irradiation.[8][15][16]

Materials:

  • Morita-Baylis-Hillman adduct of 2-pyridinecarboxaldehyde (1 mmol)

  • Acetic anhydride (3 mmol)

  • Acetonitrile (4 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial containing a stir bar, add the MBH adduct (1 mmol) and acetonitrile (4 mL).

  • Add acetic anhydride (3 mmol) to the solution.

  • Seal the vial and place it in the cavity of the microwave synthesizer.

  • Irradiate the mixture at a constant temperature of 120 °C for 20 minutes.

  • Upon completion, allow the reaction vial to cool to ambient temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure 2-substituted indolizine.

  • Confirm the structure of the product by spectroscopic methods.[15]

Protocol 3: Microwave-Assisted 1,3-Dipolar Cycloaddition for Indolizine Synthesis

This protocol details the synthesis of indolizine derivatives through a microwave-assisted 1,3-dipolar cycloaddition reaction between a pyridinium ylide and an alkyne.[10][11][17]

Materials:

  • N-phenacylpyridinium bromide (1 mmol)

  • Dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • Combine N-phenacylpyridinium bromide (1 mmol), DMAD (1.2 mmol), and DMF (5 mL) in a 10 mL microwave vial equipped with a stir bar.

  • Add triethylamine (1.5 mmol) to the mixture to generate the pyridinium ylide in situ.

  • Securely cap the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 15 minutes.

  • After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by silica gel column chromatography to afford the desired indolizine derivative.

  • Characterize the purified compound using spectroscopic techniques.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the microwave-assisted synthesis of indolizine derivatives and their potential biological relevance.

G cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted Synthesis A1 Reactants + Solvent B1 Oil Bath / Heating Mantle A1->B1 C1 Reflux (Hours) B1->C1 D1 Work-up & Purification C1->D1 E1 Moderate Yield D1->E1 A2 Reactants + Solvent B2 Microwave Reactor A2->B2 C2 Irradiation (Minutes) B2->C2 D2 Work-up & Purification C2->D2 E2 High Yield D2->E2

Caption: Comparative workflow of conventional vs. microwave-assisted synthesis.

reaction_scheme cluster_reaction General Reaction Scheme pyridine Pyridine Derivative ylide Pyridinium Ylide (in situ) pyridine->ylide + Alkyl Halide alkyl_halide α-Halo Ketone alkyne Activated Alkyne base Base (e.g., Et3N) base->ylide indolizine Indolizine Derivative ylide->indolizine + Alkyne (1,3-Dipolar Cycloaddition) microwave Microwave Irradiation (Minutes, High Yield)

Caption: General reaction scheme for microwave-assisted indolizine synthesis.

signaling_pathway indolizine Indolizine Derivatives egfr EGFR indolizine->egfr Inhibition tubulin Tubulin Polymerization indolizine->tubulin Inhibition topoisomerase Topoisomerase indolizine->topoisomerase Inhibition cell_cycle_arrest Cell Cycle Arrest egfr->cell_cycle_arrest tubulin->cell_cycle_arrest dna_damage DNA Damage topoisomerase->dna_damage apoptosis Apoptosis cell_cycle_arrest->apoptosis dna_damage->apoptosis

Caption: Potential anticancer signaling pathways targeted by indolizine derivatives.[10]

References

Application Notes and Protocols: Ethyl Indolizine-2-carboxylate in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl indolizine-2-carboxylate as a key scaffold in the synthesis of novel anticancer agents. This document details synthetic methodologies, in vitro biological evaluation protocols, and insights into the mechanisms of action of these compounds.

Introduction

Indolizine, a fused bicyclic nitrogen-containing heterocycle, is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1] Derivatives of indolizine have demonstrated a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. Notably, compounds incorporating the this compound moiety have emerged as promising candidates for the development of novel cancer therapeutics. Their planar structure allows for effective interaction with biological targets such as tubulin and various protein kinases.[2][3]

Synthesis of Anticancer Agents from this compound

The synthesis of anticancer agents derived from this compound often involves modifications at various positions of the indolizine ring to enhance biological activity and selectivity. A common strategy is the introduction of substituted benzoyl groups and other functionalities.

General Synthetic Scheme

A versatile method for the synthesis of substituted ethyl indolizine-1-carboxylate derivatives, which can be adapted for this compound, is the 1,3-dipolar cycloaddition reaction. This reaction typically involves a pyridinium ylide and an appropriate alkyne.[2]

Diagram of Synthetic Workflow

G cluster_0 Synthesis of Pyridinium Salt cluster_1 1,3-Dipolar Cycloaddition cluster_2 Purification Pyridine Pyridine Derivative PyridiniumSalt Pyridinium Salt Pyridine->PyridiniumSalt Reaction PhenacylBromide Substituted Phenacyl Bromide PhenacylBromide->PyridiniumSalt PyridiniumSalt_ref Pyridinium Salt Indolizine Ethyl Indolizine-Carboxylate Derivative PyridiniumSalt_ref->Indolizine In situ ylide formation Alkyne Ethyl Propiolate/Substituted Alkyne Alkyne->Indolizine Base Base (e.g., K2CO3) Base->Indolizine CrudeProduct Crude Product ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography PureCompound Pure Anticancer Agent ColumnChromatography->PureCompound

Caption: General workflow for the synthesis of indolizine-based anticancer agents.

Detailed Experimental Protocol: Synthesis of Ethyl 7-acetyl-3-(4-chlorobenzoyl)-2-(4-methylphenyl)indolizine-1-carboxylate (Adapted Protocol)

This protocol is adapted from a similar synthesis of ethyl 7-acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates.[4][5]

Materials:

  • 4-acetyl-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide

  • Ethyl 2-(4-methylphenyl)propiolate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of 4-acetyl-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide (10 mmol) in dry DMF (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (20 mmol).

  • Add ethyl 2-(4-methylphenyl)propiolate (12 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, pour the mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) followed by brine solution (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 7-acetyl-3-(4-chlorobenzoyl)-2-(4-methylphenyl)indolizine-1-carboxylate.

  • Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Anticancer Activity

The synthesized this compound derivatives can be evaluated for their anticancer activity using a panel of human cancer cell lines. The National Cancer Institute's NCI-60 cell line screen is a standard method for this purpose.[6]

NCI-60 Human Tumor Cell Line Screen Protocol

The NCI-60 screen is a two-stage process involving an initial single-dose screening followed by a five-dose assay for active compounds.[6] The cytotoxicity is typically determined using the Sulforhodamine B (SRB) assay.[1][7][8]

Diagram of NCI-60 Screening Workflow

A Compound Submission B Single-Dose Screening (10 µM) against 60 cell lines A->B C Data Analysis: % Growth Inhibition B->C D Compound Active? C->D E Five-Dose Response Screening D->E Yes G Inactive D->G No F Data Analysis: GI50, TGI, LC50 E->F H Report Generation F->H G->H

Caption: Workflow of the NCI-60 anticancer drug screening process.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

Materials:

  • NCI-60 cell lines

  • RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Plating: Inoculate cells into 96-well plates at the appropriate densities (see Table 1) in 100 µL of medium.[6] Incubate for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

  • Time Zero Plate: After 24 hours, fix one set of plates with 50 µL of cold 50% TCA (final concentration 10%) to determine the cell count at the time of drug addition (Tz). Incubate at 4°C for 60 minutes.

  • Drug Addition: Add 100 µL of medium containing the test compounds at various concentrations to the remaining plates. For single-dose screening, a final concentration of 10⁻⁵ M is used.[6]

  • Incubation: Incubate the plates for an additional 48 hours.

  • Cell Fixation: Terminate the assay by adding 50 µL of cold 50% TCA to each well and incubate for 60 minutes at 4°C.

  • Staining: Discard the supernatant and wash the plates five times with tap water. Air dry the plates. Add 100 µL of SRB solution to each well and incubate for 10 minutes at room temperature.

  • Washing: Remove the unbound dye by washing five times with 1% acetic acid and air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Reading: Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage growth inhibition (GI%) or the dose-response parameters (GI₅₀, TGI, LC₅₀) using the absorbance values from the time zero (Tz), control (C), and treated (Ti) wells.[6]

Table 1: Seeding Densities and Doubling Times for Selected NCI-60 Cell Lines [6][9]

Cell LinePanel NameDoubling Time (Hrs)Inoculation Density (cells/well)
CCRF-CEMLeukemia26.740,000
HL-60(TB)Leukemia28.640,000
A549/ATCCNon-Small Cell Lung22.97,500
HOP-62Non-Small Cell Lung39.010,000
HCT-116Colon17.45,000
HT29Colon19.55,000
SF-268CNS33.115,000
SNB-75CNS62.820,000
LOX IMVIMelanoma20.57,500
SK-MEL-2Melanoma45.520,000
OVCAR-3Ovarian34.710,000
SK-OV-3Ovarian48.720,000
786-0Renal22.410,000
A498Renal66.825,000
PC-3Prostate27.17,500
DU-145Prostate32.310,000
MCF7Breast25.415,000
MDA-MB-231Breast41.915,000
Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative ethyl indolizine carboxylate derivatives.

Table 2: Anticancer Activity of Selected Ethyl Indolizine-Carboxylate Derivatives

Compound IDStructure/SubstituentsCell LineAssay TypeActivity MetricValue (µM)Reference
1 Ethyl 7-acetyl-3-(4-chlorobenzoyl)-2-phenylindolizine-1-carboxylateMCF-7MTTIC₅₀8.89[10]
2 Ethyl 7-acetyl-3-(4-cyanobenzoyl)-2-phenylindolizine-1-carboxylateHCT-116MTTIC₅₀5.84[10]
3 Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylateHOP-62NCI-60GI% at 10µM34%[2]
4 Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate-COX-2IC₅₀5.84[11]
5 Ethyl benzoate derivative of indolizineMCF-7MTTIC₅₀0.02-23.35[12]

Mechanism of Action Studies

This compound derivatives exert their anticancer effects through various mechanisms, primarily by targeting key cellular processes like microtubule dynamics and cell signaling pathways.

Inhibition of Tubulin Polymerization

Many indolizine derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, by binding to the colchicine-binding site on β-tubulin.[2] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

Diagram of Tubulin Polymerization Inhibition

Indolizine Indolizine Derivative Tubulin α/β-Tubulin Dimers Indolizine->Tubulin Binds to Colchicine Site Microtubule Microtubule Indolizine->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization CellCycleArrest Cell Cycle Arrest (G2/M) Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by indolizine derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This protocol is based on the fluorescence enhancement of a reporter dye upon incorporation into microtubules.[12][13][14]

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Fluorescent reporter (e.g., DAPI)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds and control inhibitors (e.g., paclitaxel, vinblastine)

  • Temperature-controlled 96-well fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare tubulin solution at a final concentration of 2 mg/mL in general tubulin buffer containing the fluorescent reporter and 1 mM GTP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a pre-warmed (37°C) 96-well plate, add the test compound solutions.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate polymerization.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Analyze the curves to determine the effect of the compounds on the lag phase, polymerization rate, and the maximum polymer mass compared to controls.

Inhibition of EGFR Signaling Pathway

Certain indolizine derivatives have been found to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[15]

Diagram of EGFR Signaling Inhibition

EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Indolizine Indolizine Derivative Indolizine->Dimerization Inhibits Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Dimerization->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway by indolizine derivatives.

Experimental Protocol: EGFR Tyrosine Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.[4][9]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, EGFR enzyme, and the test compound at various concentrations.

  • Initiate Reaction: Add a mixture of ATP and the substrate to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound serves as a valuable and versatile scaffold for the development of novel anticancer agents. The synthetic routes, primarily based on 1,3-dipolar cycloaddition reactions, allow for the generation of a diverse library of derivatives. The biological evaluation of these compounds has revealed promising activities against a range of cancer cell lines, with mechanisms of action that include the inhibition of tubulin polymerization and the disruption of key signaling pathways such as EGFR. The detailed protocols provided in these application notes offer a framework for the synthesis and evaluation of new this compound derivatives as potential cancer therapeutics. Further research in this area is warranted to optimize the potency and selectivity of these promising compounds.

References

Application Notes & Protocols: Developing Fluorescent Probes from Ethyl Indolizine-2-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Indolizine and its derivatives represent a crucial class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique π-conjugated system endows them with intrinsic fluorescence properties, making them excellent scaffolds for the development of novel fluorescent probes.[3][4] These probes are instrumental in various biomedical investigations, including bioimaging, the sensing of ions and small molecules, and as markers for specific cellular components.[5][6][7]

Derivatives of ethyl indolizine-2-carboxylate are particularly versatile starting points. The ester group can be readily modified, allowing for the introduction of various functional moieties to tune the photophysical properties or to act as specific recognition sites for target analytes. By strategically incorporating electron-donating and electron-withdrawing groups, the emission wavelength of these fluorophores can be tuned across the visible spectrum, from blue to orange-red.[3][8] This tunability is often governed by mechanisms such as Intramolecular Charge Transfer (ICT), where an electron-donating group and an electron-withdrawing group facilitate a charge separation in the excited state, leading to large Stokes shifts and sensitivity to the local environment.[3][8]

These application notes provide detailed protocols for the synthesis, characterization, and application of fluorescent probes derived from the indolizine scaffold, aimed at researchers, scientists, and drug development professionals.

Synthesis of Indolizine-Based Fluorescent Probes

The synthesis of functionalized indolizines can be achieved through various methods, including 1,3-dipolar cycloaddition reactions and multi-component palladium-catalyzed reactions.[1][9][10] A common and straightforward approach involves the initial synthesis of a substituted indolizine core, which can then be further functionalized.

General Synthetic Workflow

The development of an indolizine-based probe typically follows a multi-step synthetic pathway, starting from commercially available precursors and leading to the final functionalized fluorophore.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Core Synthesis cluster_intermediate Intermediate cluster_reaction2 Step 2: Functionalization cluster_final Final Product Pyrrole_Aldehyde 1H-pyrrole-2-carboxaldehyde SN2_Reaction SN2 Reaction (Base, Solvent) Pyrrole_Aldehyde->SN2_Reaction Bromo_Ester Ethyl 4-bromobutyrate Bromo_Ester->SN2_Reaction Cyclization Intramolecular Cyclization SN2_Reaction->Cyclization Intermediate Product Indolizine_Core Ethyl 5,6-dihydroindolizine- 7-carboxylate Cyclization->Indolizine_Core Aromatization Aromatization (e.g., MnO2) Indolizine_Core->Aromatization Coupling Suzuki Coupling (Aryl boronic acid) Aromatization->Coupling Aromatized Core Final_Probe Functionalized Indolizine Probe Coupling->Final_Probe

Caption: General workflow for the synthesis of functionalized indolizine probes.

Protocol: Synthesis of Ethyl 3-bromoindolizine-7-carboxylate

This protocol, adapted from Kim et al., describes the synthesis of a key bromo-substituted indolizine intermediate which can be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce various aryl groups at the C-3 position.[3]

Materials:

  • Ethyl 5,6-dihydroindolizine-7-carboxylate

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc) and hexane for elution

Procedure:

  • Dissolve ethyl 5,6-dihydroindolizine-7-carboxylate (1.0 eq) in dichloromethane (DCM).

  • Add manganese dioxide (MnO₂) (approx. 15 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂.

  • Wash the Celite pad with additional DCM.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica-gel flash column chromatography using an ethyl acetate/hexane gradient (e.g., 1:6 v/v) to afford the aromatized intermediate, ethyl indolizine-7-carboxylate.[3]

  • The subsequent bromination step to yield ethyl 3-bromoindolizine-7-carboxylate can then be carried out using a suitable brominating agent.[3]

Protocol: Palladium-Catalyzed Synthesis of N,N-disubstituted 2-(Indolizin-3-yl)acetamides

This protocol, adapted from Bartolo et al., provides a multicomponent approach to synthesize highly functionalized indolizine derivatives.[9]

Materials:

  • A 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compound (starting material)

  • A secondary amine (e.g., morpholine, 3 eq)

  • Palladium(II) iodide (PdI₂) (0.33 mol%)

  • Potassium iodide (KI) (0.5 eq)

  • Anhydrous acetonitrile (MeCN)

  • Carbon monoxide (CO) and Air (4:1 mixture)

  • Stainless steel autoclave

Procedure:

  • Charge a 35 mL stainless steel autoclave with PdI₂, KI, anhydrous MeCN, the 2-(pyridin-2-yl)pent-4-yn-1-carbonyl compound, and the secondary amine.[9]

  • Seal the autoclave and, while stirring, pressurize with 16 atm of CO and then add air to reach a total pressure of 20 atm.[9]

  • Heat the mixture to 100 °C and stir for 6-15 hours.[9]

  • After the reaction time, cool the autoclave to room temperature, carefully degas it, and open.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (eluent: hexane/acetone gradient) to yield the desired N,N-disubstituted 2-(indolizin-3-yl)acetamide.[9]

Photophysical Characterization & Data

Once synthesized, the fluorescent properties of the indolizine derivatives must be characterized to determine their suitability as probes.

Protocol: Measurement of Photophysical Properties

Materials & Equipment:

  • Synthesized indolizine compound

  • Spectroscopic grade solvents (e.g., Methanol, DMSO, Dichloromethane)

  • UV-Vis Spectrophotometer

  • Fluorescence Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Reference standard for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄)

Procedure:

  • Stock Solutions: Prepare a stock solution of the indolizine compound in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Absorption Spectra: Dilute the stock solution in the desired solvent to a concentration that gives a maximum absorbance between 0.1 and 0.5. Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs) and the molar absorption coefficient (ε).[4]

  • Emission Spectra: Excite the sample at its λ_abs. Record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).

  • Quantum Yield (Φ_F): Measure the integrated fluorescence intensity of the sample and a reference standard (e.g., quinine sulfate, Φ_F = 0.54) at the same excitation wavelength, ensuring the absorbance of both solutions is below 0.1. Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[2]

  • Stokes Shift: Calculate the Stokes shift in nanometers (nm) (λ_em - λ_abs) or wavenumbers (cm⁻¹).[4]

Summary of Photophysical Data

The following tables summarize the photophysical properties of various indolizine derivatives reported in the literature.

Table 1: Photophysical Properties of 3,7-Disubstituted Indolizine Derivatives in Methanol [3][8]

CompoundSubstituent at C-3Substituent at C-7λ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Molar Absorptivity (ε, M⁻¹cm⁻¹)
6 Phenyl-COOEt3824620.8118,900
9 4-(N,N-dimethylamino)phenyl-COOEt4125200.7725,600
12 4-(N,N-dimethylamino)phenyl-CHO4285650.3226,200
14 4-(N,N-dimethylamino)phenyl-COOH4125200.7025,500

Table 2: Photophysical Properties of 2-Aryl-5-Carbonyl Indolizine Derivatives [4]

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Stokes Shift (cm⁻¹)
4a Methanol3634850.397400
4a DMSO3684960.237600
4j Methanol4155480.046200
4j DMSO4265480.045700

Application Protocols & Mechanisms

Indolizine derivatives are effective as fluorescent sensors for pH and for bioimaging applications due to their environment-sensitive fluorescence.[3][5]

Mechanism: Intramolecular Charge Transfer (ICT)

The color-tuning and sensing capabilities of many indolizine probes are based on the ICT mechanism. In a typical design, the indolizine core is substituted with an electron-donating group (D) and an electron-withdrawing group (A). Upon photoexcitation, an electron moves from the donor to the acceptor, creating a charge-separated excited state. This process is highly sensitive to solvent polarity and local environmental changes, such as pH.[3]

ICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_env Environmental Factors GS Indolizine Core (Donor-Acceptor) ES Charge-Separated State (Donor+ - Acceptor-) GS->ES Photoexcitation (hν) ES->GS Fluorescence Emission Env Solvent Polarity pH Change Env->ES Stabilizes/Destabilizes

Caption: The Intramolecular Charge Transfer (ICT) mechanism in indolizine probes.

Protocol: Live-Cell Fluorescence Imaging

This protocol provides a general workflow for using an indolizine-based probe to visualize specific organelles or components within living cells.[5]

Materials:

  • Indolizine fluorescent probe (e.g., SF44 for lipid droplets)[11]

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Workflow:

Bioimaging_Workflow Cell_Culture 1. Culture cells on glass-bottom dishes Probe_Prep 2. Prepare probe solution in cell culture medium Cell_Culture->Probe_Prep Incubation 3. Replace medium with probe solution and incubate (e.g., 30 min at 37°C) Probe_Prep->Incubation Washing 4. Wash cells with PBS (may be optional for fluorogenic probes) Incubation->Washing Imaging 5. Image cells using fluorescence microscopy Washing->Imaging Analysis 6. Analyze images for localization and intensity Imaging->Analysis

Caption: Experimental workflow for live-cell fluorescence imaging with an indolizine probe.

Procedure:

  • Cell Seeding: Seed the cells of interest onto a glass-bottom imaging dish and allow them to adhere overnight in a CO₂ incubator.

  • Probe Preparation: Prepare a working solution of the indolizine probe in pre-warmed cell culture medium. The final concentration will depend on the specific probe and may range from 1-10 µM.

  • Staining: Remove the existing medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells at 37 °C for a specified time (e.g., 15-60 minutes) to allow for probe uptake and localization.

  • Washing (Optional): For probes that are not "turn-on" or fluorogenic, it may be necessary to wash the cells 2-3 times with warm PBS or fresh medium to remove excess probe and reduce background fluorescence.[5]

  • Imaging: Mount the dish on the stage of a fluorescence microscope. Excite the probe using the appropriate wavelength and capture emission images with a suitable filter set.

By following these protocols, researchers can effectively synthesize, characterize, and apply novel fluorescent probes based on this compound derivatives for a wide range of applications in chemical biology and drug development.

References

Application Notes and Protocols for the Synthesis of Indole-2-Carboxylic Acid Ethyl Esters via Fischer Indolization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of indoles from a phenylhydrazine and an aldehyde or ketone in an acidic environment. This method, discovered by Emil Fischer in 1883, remains a cornerstone in the synthesis of the indole scaffold, a privileged structure in numerous natural products and pharmaceuticals.[1][2] This application note provides a detailed protocol for the synthesis of ethyl indole-2-carboxylates, valuable intermediates in drug discovery, using the Fischer indolization of ethyl pyruvate and various phenylhydrazines.

The overall reaction involves two key stages: the formation of a phenylhydrazone from the condensation of a phenylhydrazine with ethyl pyruvate, followed by an acid-catalyzed intramolecular cyclization to yield the indole ring.[1][2] This process can be conducted in a stepwise manner with the isolation of the hydrazone intermediate, or as a more streamlined one-pot procedure.[1][3]

Data Presentation:

The following tables summarize the reaction conditions and yields for the synthesis of ethyl indole-2-carboxylates using different catalysts and procedures.

Table 1: Two-Step Synthesis of Ethyl Indole-2-Carboxylates

StepReactantsCatalyst/SolventTemperature (°C)TimeYield (%)Purity (%)Reference
1. Hydrazone FormationSubstituted Phenylhydrazine Hydrochloride, Ethyl PyruvateEthanol or Methanol50 - 80 (Reflux)3 - 5 h--[3]
2. Indole CyclizationPhenylhydrazonePolyphosphoric Acid / Phosphoric Acid70 - 12010 - 40 min64>97[3]

Table 2: One-Pot Synthesis of 2-Ethoxycarbonyl Indoles

EntryPhenylhydrazine DerivativeCatalyst SystemSolventTime (h)Yield (%)Reference
1Phenylhydrazine hydrochlorideBi(NO₃)₃·5H₂O / PPAMethanol3.085[4]
24-Methylphenylhydrazine hydrochlorideBi(NO₃)₃·5H₂O / PPAMethanol2.590[4]
34-Methoxyphenylhydrazine hydrochlorideBi(NO₃)₃·5H₂O / PPAMethanol3.588[4]
44-Chlorophenylhydrazine hydrochlorideBi(NO₃)₃·5H₂O / PPAMethanol4.082[4]
54-Nitrophenylhydrazine hydrochlorideBi(NO₃)₃·5H₂O / PPAMethanol4.580[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis of Ethyl Indole-2-Carboxylate

This protocol involves the initial synthesis and isolation of the ethyl pyruvate phenylhydrazone, followed by its cyclization to the indole.

Step 1: Synthesis of Ethyl Pyruvate Phenylhydrazone

  • To a solution of phenylhydrazine hydrochloride (or the free base) in ethanol or methanol, add an equimolar amount of ethyl pyruvate.[3]

  • Add a few drops of glacial acetic acid to catalyze the condensation.[5]

  • Heat the mixture to reflux (approximately 50-80°C) and maintain for 3-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[3][5]

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the phenylhydrazone.[5]

  • Filter the solid product, wash with cold ethanol, and dry to obtain the ethyl pyruvate phenylhydrazone.[5]

Step 2: Fischer Indolization to Ethyl Indole-2-Carboxylate

  • In a separate flask, prepare a mixture of polyphosphoric acid and phosphoric acid with stirring.[3]

  • Heat the acid mixture to 50-110°C.[3]

  • Carefully add the previously synthesized phenylhydrazone in portions, maintaining the reaction temperature between 70-120°C.[3]

  • After the addition is complete, continue to stir the reaction at this temperature for an additional 10-40 minutes.[3]

  • Pour the hot reaction mixture into a beaker containing an ice-water slurry to precipitate the crude product.[3]

  • Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry the product.[6]

  • The crude ethyl indole-2-carboxylate can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of methylene chloride and petroleum ether.[3][6]

Protocol 2: One-Pot Synthesis of 2-Ethoxycarbonyl Indoles

This streamlined procedure generates the hydrazone in situ followed by cyclization without isolation of the intermediate.

  • In a round-bottom flask, dissolve the desired phenylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1 equivalent) in methanol.[4]

  • Add bismuth nitrate pentahydrate (20 mol%) to the mixture.[4]

  • Reflux the reaction mixture on a water bath for the appropriate time as indicated in Table 2, monitoring by TLC.[4]

  • After the formation of the hydrazone is complete, add polyphosphoric acid (3-fold excess) to the reaction mixture.[4]

  • Continue to heat the mixture to effect the cyclization.

  • Upon completion of the reaction, pour the mixture into cold water to precipitate the product.[4]

  • Extract the product with ethyl acetate.[4]

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the general mechanism of the Fischer indole synthesis and the experimental workflow for the two-step protocol.

Fischer_Indole_Synthesis_Mechanism cluster_hydrazone Hydrazone Formation cluster_cyclization Acid-Catalyzed Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Ethyl Pyruvate - H₂O Ethyl_Pyruvate Ethyl_Pyruvate Ethyl_Pyruvate->Phenylhydrazone Enamine Enamine Phenylhydrazone->Enamine Tautomerization Sigmatropic_Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Sigmatropic_Rearrangement Diamine_Intermediate Diamine Intermediate Sigmatropic_Rearrangement->Diamine_Intermediate Cyclization_and_Elimination Cyclization & -NH₃ Diamine_Intermediate->Cyclization_and_Elimination Indole_Product Ethyl Indole-2-carboxylate Cyclization_and_Elimination->Indole_Product

Caption: Mechanism of the Fischer Indole Synthesis.

Fischer_Indolization_Workflow cluster_step1 Step 1: Hydrazone Synthesis cluster_step2 Step 2: Indole Formation Reactants Phenylhydrazine + Ethyl Pyruvate in Ethanol Heating Reflux (3-5 h) Reactants->Heating Precipitation Cooling and Precipitation Heating->Precipitation Isolation1 Filtration and Drying Precipitation->Isolation1 Hydrazone Isolated Phenylhydrazone Isolation1->Hydrazone Cyclization Add to hot PPA/H₃PO₄ (70-120°C, 10-40 min) Hydrazone->Cyclization Quenching Pour into Ice-Water Cyclization->Quenching Isolation2 Filtration and Washing Quenching->Isolation2 Purification Recrystallization Isolation2->Purification Final_Product Ethyl Indole-2-carboxylate Purification->Final_Product

Caption: Experimental workflow for the two-step Fischer indolization.

References

Application of Indolizine Derivatives as Larvicidal Agents: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The global challenge of mosquito-borne diseases, such as malaria, necessitates the development of novel and effective insecticides.[1][2] The emergence of insecticide resistance in mosquito populations further underscores the urgent need for new chemical entities.[1][2] Indolizine derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potential as larvicidal agents.[3][4][5][6] This document provides a summary of their application, quantitative data on their efficacy, and detailed protocols for their synthesis and evaluation.

Application Notes

Indolizine derivatives have been synthesized and evaluated for their effectiveness in controlling mosquito larvae, particularly targeting species like Anopheles arabiensis, a known malaria vector.[1][2][7][8][9] Studies have demonstrated that specific substitutions on the indolizine core can lead to significant larval mortality.

Larvicidal Activity of Indolizine Derivatives

Recent research has focused on synthesizing various series of indolizine analogues and testing their toxicity against mosquito larvae. The efficacy is typically measured by larval mortality rates after a specific exposure time.

Table 1: Larvicidal Activity of Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate Analogues against Anopheles arabiensis

Compound IDMortality Rate (%)ConcentrationExposure TimeControlStandard
4c 73%[1][2]Not SpecifiedNot SpecifiedAcetoneTemephos (99%)[1]
4d 81%[1][2]Not SpecifiedNot SpecifiedAcetoneTemephos (99%)[1]
4e 76%[1][2]Not SpecifiedNot SpecifiedAcetoneTemephos (99%)[1]
4f 71%[1][2]Not SpecifiedNot SpecifiedAcetoneTemephos (99%)[1]

Table 2: Larvicidal Activity of 7-(trifluoromethyl)indolizine Derivatives against Anopheles arabiensis

Compound IDMortality Rate (%)ConcentrationExposure TimeControlStandard
4a 93.3%[7][9]4 µg/mL[7][9]24 and 48 h[7][9]AcetoneTemephos
4b 94.4%[7][9]4 µg/mL[7][9]24 and 48 h[7][9]AcetoneTemephos
4g 80.0%[7][9]4 µg/mL[7][9]24 and 48 h[7][9]AcetoneTemephos
4m 85.6%[7][9]4 µg/mL[7][9]24 and 48 h[7][9]AcetoneTemephos
Mechanism of Action and Structure-Activity Relationship (SAR)

The precise mechanism of action for the larvicidal activity of indolizine derivatives is an area of active investigation. Computational studies, such as molecular docking and dynamics simulations, have suggested potential molecular targets in mosquito larvae.

  • Potential Targets: Key proteins identified as potential targets include Acetylcholinesterase (AChE), Sterol Carrier Protein-2 (SCP-2), and Mosquito Juvenile Hormone-Binding Protein (5V13).[1][7][9]

    • AChE is a well-established target for organophosphate and carbamate insecticides.[10]

    • Inhibition of Mosquito Juvenile Hormone-Binding Protein could disrupt gene expression and developmental pathways, hindering larval growth and reproduction, which presents a promising strategy for early-stage mosquito control.[7][9]

  • Structure-Activity Relationship (SAR): Preliminary SAR studies on 7-(trifluoromethyl)indolizine derivatives have indicated that substitutions at the para position of the benzoyl group are crucial for high larvicidal activity.[7][9] Specifically, the presence of halogens (F, Cl, Br) or other electron-withdrawing groups (like CN) enhances their efficacy.[7][9]

cluster_0 Indolizine Derivative Action cluster_1 Potential Molecular Targets cluster_2 Physiological Effect Indolizine Indolizine Derivative AChE Acetylcholinesterase (AChE) Indolizine->AChE Inhibits SCP2 Sterol Carrier Protein-2 (SCP-2) Indolizine->SCP2 Inhibits JHBP Juvenile Hormone- Binding Protein Indolizine->JHBP Inhibits Disruption Disruption of Developmental Pathways AChE->Disruption SCP2->Disruption JHBP->Disruption Growth_Inhibition Inhibition of Larval Growth & Reproduction Disruption->Growth_Inhibition Mortality Larval Mortality Growth_Inhibition->Mortality

Caption: Proposed mechanism of action for indolizine derivatives.

Experimental Protocols

Protocol 1: Synthesis of Indolizine Derivatives via 1,3-Dipolar Cycloaddition

This protocol provides a general method for synthesizing indolizine derivatives, a common approach cited in the literature.[1][7][9]

Materials:

  • Appropriately substituted pyridine (e.g., 4-(piperidin-1-yl)pyridine)

  • Substituted phenacyl bromides or other α-halo ketones

  • Electron-deficient alkyne (e.g., ethyl propiolate)

  • Solvent (e.g., Acetone, or eco-friendly options like water)[8]

  • Round-bottom flask

  • Stirrer and heating mantle/oil bath

  • Reflux condenser

  • Standard workup and purification reagents/equipment (e.g., silica gel for column chromatography)

Procedure:

  • Ylide Formation: In a round-bottom flask, dissolve the substituted pyridine and the substituted phenacyl bromide in the chosen solvent.

  • Stir the mixture at room temperature to facilitate the formation of the pyridinium ylide intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cycloaddition: Once the ylide formation is substantial, add the electron-deficient alkyne (e.g., ethyl propiolate) to the reaction mixture.

  • Heat the reaction mixture to reflux (temperature depends on the solvent, e.g., 80°C for water) and stir for the required duration (can range from a few hours to overnight).[8]

  • Monitoring: Continue to monitor the reaction by TLC until the starting materials are consumed.

  • Workup: After cooling to room temperature, perform a standard aqueous workup to remove inorganic salts and water-soluble impurities.

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the desired indolizine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[1][2]

Start Substituted Pyridine + Phenacyl Bromide Ylide Pyridinium Ylide (Intermediate) Start->Ylide Reaction Cycloaddition 1,3-Dipolar Cycloaddition Ylide->Cycloaddition Alkyne Electron-Deficient Alkyne Alkyne->Cycloaddition Purification Purification & Characterization Cycloaddition->Purification Product Indolizine Derivative Purification->Product

Caption: General workflow for indolizine derivative synthesis.

Protocol 2: Larvicidal Bioassay (Adapted from WHO Guidelines)

This protocol is designed for evaluating the larvicidal activity of synthesized compounds against mosquito larvae, such as Anopheles or Aedes species.[11]

Materials:

  • Mosquito larvae (late 3rd or early 4th instar)[11][12]

  • Test compounds (indolizine derivatives) dissolved in a suitable solvent (e.g., Acetone) to prepare stock solutions.

  • Deionized or distilled water.[11]

  • Beakers or disposable cups (e.g., 100-200 mL capacity).[13]

  • Pipettes for accurate volume measurement.

  • Larval food (e.g., powdered fish food).[11]

  • Positive control (e.g., Temephos).[1]

  • Negative control (solvent used for stock solutions).[14]

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound.

    • From the stock solution, prepare a series of at least five graded concentrations for dose-response evaluation.[11]

    • For each concentration, prepare 3-5 replicates.[13]

  • Bioassay Setup:

    • For each replicate, add a defined volume of deionized water (e.g., 99 mL or 199 mL) to a labeled cup.[14]

    • Add 1 mL of the appropriate test solution dilution to the corresponding cup to achieve the final desired concentration.

    • Set up replicates for the positive control (Temephos) and a negative control (containing only 1 mL of the solvent in water).

  • Introduction of Larvae:

    • Carefully introduce a specific number of healthy, actively feeding 3rd or 4th instar larvae (e.g., 20-25) into each cup.[11][12]

  • Incubation and Observation:

    • Keep the cups in a controlled environment (e.g., 25 ± 2°C).[15]

    • Add a small amount of larval food to each cup.[11]

    • Record larval mortality after 24 and 48 hours of exposure.[11][13] Larvae are considered dead if they are immobile and do not respond to gentle probing. Moribund larvae can be counted as dead.[13]

  • Data Analysis:

    • If mortality in the negative control group is between 5% and 20%, correct the observed mortality using Abbott's formula. If control mortality exceeds 20%, the test should be repeated.

    • Calculate the percentage mortality for each concentration.

    • Use probit analysis to determine the lethal concentrations (LC₅₀ and LC₉₀ values) with 95% confidence intervals.[11]

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Data Collection cluster_3 Analysis A Prepare Stock Solutions (Test Compounds, Controls) B Create Serial Dilutions (≥5 Concentrations) A->B C Add 99mL Water + 1mL Test Solution to Cups B->C D Introduce 20-25 3rd/4th Instar Larvae C->D E Incubate at 25±2°C D->E F Record Mortality at 24h & 48h E->F G Apply Abbott's Formula (if needed) F->G H Calculate LC50 / LC90 (Probit Analysis) G->H

Caption: Standard workflow for a mosquito larvicidal bioassay.

References

Application Notes and Protocols for the Synthesis of Indolizine-Based HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of indolizine-based compounds as potential HIV-1 integrase inhibitors. The information compiled herein is based on a comprehensive review of the current scientific literature.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme responsible for integrating the viral DNA into the host cell's genome, a critical step for viral replication.[1] As such, it represents a prime target for the development of antiretroviral drugs. The indolizine scaffold has emerged as a promising heterocyclic core for the design of novel HIV-1 inhibitors. While much of the research on indolizine derivatives has focused on their activity against the HIV-1 VIF-ElonginC interaction, the synthetic methodologies are readily adaptable for the development of integrase inhibitors.[2][3][4] This document outlines the synthesis of a representative indolizine-based compound and the protocols for evaluating its anti-HIV-1 activity.

Data Presentation

The following table summarizes the biological activity of a series of indolizine derivatives designed as HIV-1 VIF-ElonginC interaction inhibitors. While not direct integrase inhibitors, this data provides a valuable reference for the potencies and cytotoxicities that can be expected from this class of compounds.

Compound IDIC50 (µM)CC50 (µM)Selectivity Index (SI)
1 36.1>500>13.8
2a 20.5154.27.5
2g 11.0>500>45.5
3a 22.3>500>22.4
4p 20.5349.917.1
4q 20.599.44.8

Data sourced from "Design, synthesis and biological evaluation of indolizine derivatives as HIV-1 VIF-ElonginC interaction inhibitors". Please refer to the original publication for detailed structures and experimental conditions.

Experimental Protocols

I. Synthesis of Indolizine-Based Inhibitors

The following protocol describes a general method for the synthesis of the indolizine core via a 1,3-dipolar cycloaddition reaction, which is a common and efficient method for constructing this heterocyclic system.

Protocol: Synthesis of Ethyl 3-aroyl-7-amidoindolizine-1-carboxylate Derivatives

This protocol is adapted from the synthesis of indolizine derivatives targeting the VIF-ElonginC interaction and can be modified to synthesize potential HIV-1 integrase inhibitors.

Materials:

  • Substituted pyridine-4-carboxylic acid

  • 2-Bromoacetophenone derivatives

  • Ethyl propiolate

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

  • Appropriate amine

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Synthesis of the Pyridinium Ylide Precursor:

    • A solution of the substituted pyridine-4-carboxylic acid (1 equivalent) and a 2-bromoacetophenone derivative (1.1 equivalents) in DMF is stirred at room temperature.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is precipitated with a suitable solvent, filtered, and dried to yield the pyridinium salt.

  • 1,3-Dipolar Cycloaddition:

    • The pyridinium salt (1 equivalent) and ethyl propiolate (1.2 equivalents) are suspended in DMF.

    • Triethylamine (2 equivalents) is added dropwise at room temperature.

    • The reaction mixture is stirred until the starting materials are consumed (monitored by TLC).

    • The mixture is then poured into ice-water, and the precipitate is collected by filtration, washed with water, and dried to give the crude indolizine-7-carboxylic acid derivative.

  • Amide Coupling:

    • The indolizine-7-carboxylic acid (1 equivalent) is suspended in DCM.

    • Thionyl chloride (1.5 equivalents) is added, and the mixture is refluxed.

    • The solvent and excess SOCl₂ are removed under reduced pressure.

    • The resulting acid chloride is dissolved in fresh DCM and cooled in an ice bath.

    • A solution of the desired amine (1.2 equivalents) and triethylamine (2 equivalents) in DCM is added dropwise.

    • The reaction is stirred at room temperature until completion.

    • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to afford the final ethyl 3-aroyl-7-amidoindolizine-1-carboxylate derivative.

II. Biological Activity Assays

Protocol: Anti-HIV-1 Activity Assay (p24 Antigen Capture Assay)

This protocol is used to determine the ability of the synthesized compounds to inhibit HIV-1 replication in cell culture.

Materials:

  • H9 lymphocytes (or other suitable T-cell line)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Synthesized indolizine compounds

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • 96-well cell culture plates

  • HIV-1 p24 antigen capture ELISA kit

  • Reference inhibitor (e.g., a known HIV-1 integrase inhibitor)

Procedure:

  • Cell Preparation:

    • H9 cells are cultured in RPMI 1640 medium and maintained in a logarithmic growth phase.

  • Assay Setup:

    • H9 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • The synthesized compounds are dissolved in DMSO to prepare stock solutions and then serially diluted in culture medium to the desired final concentrations. A DMSO control is included.

    • The diluted compounds are added to the wells containing the cells.

  • Virus Infection:

    • Cells are infected with a predetermined amount of HIV-1 stock.

  • Incubation:

    • The plates are incubated at 37 °C in a humidified 5% CO₂ atmosphere for 7 days.

  • p24 Measurement:

    • After the incubation period, the cell culture supernatant is collected.

    • The amount of HIV-1 p24 antigen in the supernatant is quantified using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces p24 production by 50% compared to the DMSO control.

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of the synthesized compounds to the host cells.

Materials:

  • H9 lymphocytes (or other suitable T-cell line)

  • Synthesized indolizine compounds

  • RPMI 1640 medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Assay Setup:

    • H9 cells are seeded in a 96-well plate at the same density as in the anti-HIV-1 activity assay.

    • Serial dilutions of the synthesized compounds are added to the wells.

  • Incubation:

    • The plates are incubated for 7 days under the same conditions as the anti-HIV-1 assay.

  • MTT Addition and Incubation:

    • MTT solution is added to each well, and the plates are incubated for 4 hours at 37 °C to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • The solubilization solution is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

    • The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates a more promising therapeutic window.

Visualizations

Signaling Pathway: HIV-1 Integrase Mechanism and Inhibition

The following diagram illustrates the key steps in the HIV-1 integration process and the mechanism of action of integrase strand transfer inhibitors (INSTIs).

HIV1_Integrase_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA PIC Pre-integration Complex (PIC) (Viral DNA + Integrase) Viral DNA->PIC Integrase Integrase Integrase->PIC 3' Processing 3' Processing PIC->3' Processing Nuclear Import Host DNA Host DNA Strand Transfer Strand Transfer Host DNA->Strand Transfer 3' Processing->Strand Transfer Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus Integration Transcription & Translation Transcription & Translation Integrated Provirus->Transcription & Translation Viral Replication Inhibitor Indolizine-based Integrase Inhibitor Inhibitor->Strand Transfer Blocks

HIV-1 Integrase Pathway and Inhibition

Experimental Workflow

This diagram outlines the general workflow for the synthesis and evaluation of novel indolizine-based HIV-1 integrase inhibitors.

Experimental_Workflow Start Start Synthesis Synthesis of Indolizine Derivatives (1,3-Dipolar Cycloaddition) Start->Synthesis Purification Purification and Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Bio_Assay Biological Evaluation Purification->Bio_Assay Anti_HIV Anti-HIV-1 Activity Assay (p24 ELISA) Bio_Assay->Anti_HIV Cytotoxicity Cytotoxicity Assay (MTT) Bio_Assay->Cytotoxicity Data_Analysis Data Analysis (IC50, CC50, SI Calculation) Anti_HIV->Data_Analysis Cytotoxicity->Data_Analysis Lead_Opt Lead Optimization (SAR Studies) Data_Analysis->Lead_Opt Lead_Opt->Synthesis Refine Structure End End Lead_Opt->End Identify Lead Compound

Drug Discovery Workflow

References

Application Notes and Protocols: Ethyl Indolizine-2-carboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl indolizine-2-carboxylate is a heterocyclic compound that serves as a valuable and versatile starting material in organic synthesis. The indolizine scaffold, an isomer of indole, is a key structural motif in a variety of biologically active molecules. Its unique electronic properties and multiple reactive sites make this compound an attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This document provides an overview of its applications, key reactions, and detailed experimental protocols for its use in the synthesis of diverse molecular architectures. Indolizine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) depressant effects.

Key Synthetic Transformations and Applications

This compound can be strategically modified at several positions, including the ester group and various sites on the indolizine core. These transformations allow for the introduction of diverse functional groups and the construction of more complex molecular frameworks.

Synthesis of this compound

The foundational building block can be synthesized through a cyclization reaction. A common method involves the reaction of 2-pyridinepropanoic acid derivatives.

Hydrolysis to Indolizine-2-carboxylic Acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. This transformation is typically achieved under basic conditions.

Formation of Indolizine-2-carbohydrazide

A pivotal transformation of this compound is its conversion to indolizine-2-carbohydrazide through reaction with hydrazine hydrate. This hydrazide is a crucial precursor for the synthesis of various heterocyclic systems, such as hydrazones, pyrazoles, and triazoles. Notably, N'-substituted hydrazides of indolizine-2-carboxylic acid have been shown to exhibit monoamine oxidase (MAO) inhibitory activity, making this a significant pathway for the development of potential antidepressant and neuroprotective agents.[1]

Electrophilic Substitution on the Indolizine Ring

The electron-rich nature of the indolizine ring system makes it susceptible to electrophilic substitution reactions, primarily at the C1 and C3 positions. Reactions such as the Vilsmeier-Haack formylation and nitration can be employed to introduce functional groups onto the core structure, providing handles for further synthetic manipulations.

Cross-Coupling Reactions

For more advanced modifications, halogenated derivatives of this compound can be prepared and subsequently used in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, significantly expanding the chemical space accessible from this building block.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a method for the synthesis of this compound.

Materials:

  • Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate

  • Nitrogen gas

  • Silica gel

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a 25 mL flask, add ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate (7.0 g, 28 mmol).

  • Stir the reaction mixture at 120 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete after 55 minutes.

  • After completion, dilute the reaction mixture with 50 mL of 5% MeOH in EtOAc.

  • Pass the diluted mixture through a thick pad of silica gel, eluting with 5% MeOH in EtOAc.

  • Concentrate the eluent under reduced pressure to obtain a dark solid.

Quantitative Data:

ProductYield1H NMR (300 MHz, CDCl3) δ (ppm)
This compound75%7.85 (d, J= 6.3 Hz, 1H), 7.80 (s, 1H), 7.36 (d, J = 9.2 Hz, 1H), 6.83 (s, 1H), 6.68 (dd, J = 9.0 Hz, 6.3 Hz, 1H), 6.53 (td, J= 6.9 Hz, 1.2 Hz, 1H), 4.35 (q, J= 7.1 Hz, 2H), 1.38 (t, J= 7.1 Hz, 3H)

Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate reaction Heat at 120 °C under N2 atmosphere start->reaction workup Dilute with 5% MeOH/EtOAc reaction->workup purification Silica Gel Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Protocol 2: Synthesis of Indolizine-2-carbohydrazide

This protocol outlines the conversion of this compound to indolizine-2-carbohydrazide. (Note: This is an adapted protocol based on the synthesis of the analogous indole carbohydrazide and may require optimization for the indolizine substrate).

Materials:

  • This compound

  • Hydrazine hydrate (80% solution)

  • Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (5.0 mmol, 5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Expected Outcome: The product, indolizine-2-carbohydrazide, can be used without further purification in subsequent reactions.

Applications in Drug Discovery

The derivatives of this compound are of significant interest in drug discovery due to their diverse biological activities.

  • Anticancer Activity: Many indolizine derivatives have been reported to exhibit potent anticancer activity. The proposed mechanisms of action include the inhibition of tubulin polymerization, disruption of EGFR signaling, and induction of apoptosis. Some derivatives have also been shown to inhibit β-catenin and activate the p53 tumor suppressor protein.

  • Monoamine Oxidase (MAO) Inhibition: As mentioned, indolizine-2-carbohydrazide derivatives are potential inhibitors of MAO. MAO is a key enzyme in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.

Potential Signaling Pathway Inhibition by Indolizine Derivatives

G cluster_pathway Simplified Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF betaCatenin->TCF_LEF Translocates to nucleus and binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Indolizine Indolizine Derivative Indolizine->betaCatenin Inhibits

Caption: Inhibition of β-catenin by indolizine derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its accessibility and the reactivity of the indolizine core and the ester functionality allow for the generation of a wide array of complex molecules. The demonstrated biological activities of indolizine derivatives, particularly in the areas of oncology and neuropharmacology, underscore the importance of this compound as a starting point for the development of new therapeutic agents. The protocols and applications outlined in this document provide a foundation for researchers to explore the full potential of this promising scaffold.

References

Application Notes and Protocols: Preparation of Indolizine-2-carboxamides from Indolizine-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the synthesis of indolizine-2-carboxamides, valuable scaffolds in medicinal chemistry, from their corresponding carboxylic acid precursors. The protocols focus on the use of modern coupling reagents to facilitate efficient amide bond formation.

Introduction

Indolizine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. The amide functionality is a key pharmacophore, and its incorporation into the indolizine core at the 2-position can lead to compounds with a wide range of therapeutic potential. This application note details a robust and effective method for the preparation of indolizine-2-carboxamides via the coupling of indolizine-2-carboxylic acids with various amines using propylphosphonic acid anhydride (T3P®) as a mild and efficient coupling agent.

General Reaction Scheme

The overall transformation involves the activation of the carboxylic acid group of the indolizine-2-carboxylic acid, followed by nucleophilic attack by an amine to form the desired amide.

G Indolizine_acid Indolizine-2-carboxylic Acid Coupling_reagent Coupling Reagent (e.g., T3P®) Indolizine_acid->Coupling_reagent Amine Amine (R-NH2) Amine->Coupling_reagent Indolizine_amide Indolizine-2-carboxamide Coupling_reagent->Indolizine_amide Solvent_Base Solvent, Base Solvent_Base->Coupling_reagent Byproducts By-products Indolizine_amide->Byproducts

Figure 1: General workflow for the synthesis of indolizine-2-carboxamides.

Data Presentation: Synthesis of Indolizine-2-carboxamides using T3P®

The following table summarizes the results from the synthesis of various indolizine-2-carboxamide derivatives from indolizine-2-carboxylic acid using T3P® as the coupling agent.[1][2][3]

EntryAmineProductReaction ConditionsYield (%)
1Hydrazine hydrateIndolizine-2-carbohydrazideT3P®, DIPEA, CHCl₃, -20 to -10 °C then rt75
2PhenylhydrazineN'-phenylindolizine-2-carbohydrazideT3P®, DIPEA, CHCl₃, -20 to -10 °C then reflux45
3AnilineN-phenylindolizine-2-carboxamideT3P®, DIPEA, CHCl₃, -20 to -10 °C then reflux58
44-FluoroanilineN-(4-fluorophenyl)indolizine-2-carboxamideT3P®, DIPEA, CHCl₃, -20 to -10 °C then reflux62
52-AminothiazoleN-(thiazol-2-yl)indolizine-2-carboxamideT3P®, DIPEA, CHCl₃, -20 to -10 °C then reflux35

Experimental Protocols

General Protocol for T3P®-mediated Amidation

This protocol is based on the successful synthesis of a series of indolizine-2-carboxamido derivatives.[1][3]

Materials:

  • Indolizine-2-carboxylic acid

  • Amine or hydrazine derivative (1.1 equivalents)

  • Propylphosphonic acid anhydride (T3P®, 50% solution in ethyl acetate, 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents)

  • Anhydrous Chloroform (CHCl₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a stirred solution of the indolizine-2-carboxylic acid in anhydrous chloroform, add N,N-diisopropylethylamine (DIPEA).

  • Cool the resulting mixture to a temperature between -20 °C and -10 °C.

  • Slowly add the propylphosphonic acid anhydride (T3P®) solution to the reaction mixture.

  • After the addition of T3P®, add the corresponding amine or hydrazine derivative.

  • Allow the reaction to stir at this low temperature for a specified time (e.g., 30 minutes), and then either allow it to warm to room temperature or heat to reflux, depending on the reactivity of the amine.[3]

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired indolizine-2-carboxamide.

Reaction Mechanism and Workflow Visualization

The following diagram illustrates the proposed mechanism for the T3P®-mediated amide bond formation.

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Product Formation Indolizine_acid Indolizine-2-carboxylic Acid Mixed_anhydride Mixed Anhydride Intermediate Indolizine_acid->Mixed_anhydride + T3P® T3P T3P® Amine Amine (R-NH2) Tetrahedral_intermediate Tetrahedral Intermediate Amine->Tetrahedral_intermediate + Mixed Anhydride Indolizine_amide Indolizine-2-carboxamide Tetrahedral_intermediate->Indolizine_amide Collapse Byproduct Phosphonic Acid By-product Tetrahedral_intermediate->Byproduct

Figure 2: Proposed mechanism for T3P®-mediated amidation.

Alternative Coupling Reagents

While T3P® is a highly effective reagent, other coupling agents can also be employed for the synthesis of amides from carboxylic acids. These include phosphonium salts like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[4]

The general principle for these reagents involves the in-situ formation of a highly reactive activated ester of the carboxylic acid, which is then readily attacked by the amine.

G Carboxylic_acid Carboxylic Acid Activated_ester Activated Ester Intermediate Carboxylic_acid->Activated_ester + Coupling Reagent, Base Coupling_reagent Coupling Reagent (e.g., HATU, BOP) Base Base (e.g., DIPEA) Amide Amide Product Activated_ester->Amide + Amine Amine Amine Byproducts By-products Amide->Byproducts

Figure 3: General workflow for amide synthesis using common coupling reagents.

Conclusion

The preparation of indolizine-2-carboxamides from indolizine-2-carboxylic acids can be achieved efficiently using modern amide coupling reagents. Propylphosphonic acid anhydride (T3P®) offers a reliable method with good yields and straightforward purification. The protocols and data presented herein provide a solid foundation for researchers in the synthesis and exploration of novel indolizine-based compounds for drug discovery and development.

References

Application Notes and Protocols for Indolizine Derivatives as CNS Depressants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the development of indolizine derivatives as potential Central Nervous System (CNS) depressants. The information is based on available scientific literature and is intended to guide further research and development in this area.

Introduction

Indolizine, a structural isomer of indole, is a heterocyclic scaffold that has garnered interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Certain derivatives of indolizine have been investigated for their CNS depressant effects, showing potential for the development of new therapeutic agents for conditions requiring CNS modulation.[3][4] This document outlines the synthesis, pharmacological evaluation, and a proposed mechanism of action for a series of N-substituted-3-(2-phenylindolizinyl) propanamide derivatives.

Data Presentation: CNS Depressant Activity

The CNS depressant activity of a series of synthesized N-substituted-3-(2-phenylindolizinyl) propanamide derivatives was evaluated using the Rotarod method. This test assesses motor coordination, where a decrease in the time an animal can remain on a rotating rod indicates a CNS depressant effect. The activity of the test compounds was compared to the standard CNS depressant drug, diazepam.[3]

Compound IDAmino Acid MoietyCNS Depressant Activity (Qualitative)Reference
3a GlycineSignificant and comparable to Diazepam
3c IsoleucineSignificant and comparable to Diazepam
3d Glutamic AcidSignificant and comparable to Diazepam
3g PhenylalanineSignificant and comparable to Diazepam
3h ValineSignificant and comparable to Diazepam
3e LeucineModerately Active
3j -Moderately Active
Other Derivatives-Inactive
Diazepam -Standard

Note: Quantitative data such as ED50 values or specific mean times on the rotarod are not available in the cited literature. The table reflects the qualitative descriptions of activity as reported.[3]

Experimental Protocols

Synthesis of N-substituted-3-(2-phenylindolizinyl) propanamides (3a-j)

The synthesis of the target indolizine derivatives is a multi-step process involving the preparation of a 2-phenylindolizine intermediate, followed by the introduction of the propanamide side chain and subsequent coupling with various amino acids.

Step 1: Synthesis of 2-Phenylindolizine (Intermediate)

This step is achieved via the Tschischibabin reaction.[3]

  • Reaction: Condensation of α-picoline with α-bromoacetophenone.

  • General Protocol:

    • A mixture of α-picoline and α-bromoacetophenone is refluxed in a suitable solvent (e.g., acetone or ethanol).

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated.

    • Purification is typically achieved by recrystallization or column chromatography.

Step 2: Synthesis of Methyl-3-(2-phenylindolizinyl) propanoates (Intermediate)

  • Reaction: Condensation of 2-phenylindolizine with methyl acrylate.[3]

  • General Protocol:

    • 2-Phenylindolizine is reacted with an excess of methyl acrylate.

    • The reaction may be heated or catalyzed as required.

    • The resulting ester is isolated and purified.

Step 3: Synthesis of N-substituted-3-(2-phenylindolizinyl) propanamides (Final Products 3a-j)

  • Reaction: Condensation of methyl-3-(2-phenylindolizinyl) propanoates with various amino acids using the Schotten-Baumann reaction.[3]

  • General Protocol:

    • The methyl ester intermediate is dissolved in a suitable solvent.

    • An aqueous solution of the desired amino acid and a base (e.g., sodium hydroxide) is added.

    • The mixture is vigorously stirred, and an acylating agent (derived from the propanoate) is added portion-wise.

    • The reaction is allowed to proceed until completion.

    • The product is then isolated by filtration or extraction and purified by recrystallization.

G cluster_0 Synthesis Workflow alpha_Picoline α-Picoline Tschischibabin_Reaction Tschischibabin Reaction alpha_Picoline->Tschischibabin_Reaction alpha_Bromoacetophenone α-Bromoacetophenone alpha_Bromoacetophenone->Tschischibabin_Reaction 2_Phenylindolizine 2-Phenylindolizine Tschischibabin_Reaction->2_Phenylindolizine Condensation1 Condensation 2_Phenylindolizine->Condensation1 Methyl_Acrylate Methyl Acrylate Methyl_Acrylate->Condensation1 Methyl_Propanoate Methyl-3-(2-phenylindolizinyl) propanoate Condensation1->Methyl_Propanoate Schotten_Baumann Schotten-Baumann Reaction Methyl_Propanoate->Schotten_Baumann Amino_Acids Amino Acids (Glycine, Isoleucine, etc.) Amino_Acids->Schotten_Baumann Final_Products N-substituted-3-(2-phenylindolizinyl) propanamides (3a-j) Schotten_Baumann->Final_Products

Synthesis of N-substituted-3-(2-phenylindolizinyl) propanamides.
Pharmacological Evaluation: Rotarod Test

This protocol is a generalized procedure for assessing motor coordination impairment as an indicator of CNS depression.

  • Apparatus: A rotating rod of a specified diameter, with adjustable speed. The apparatus is typically divided into compartments to test multiple animals simultaneously.

  • Animals: Swiss albino mice are commonly used. Animals should be acclimatized to the laboratory conditions before the experiment.

  • Procedure:

    • Training: Animals are trained to stay on the rotating rod for a set period (e.g., 1-5 minutes) at a constant speed (e.g., 20-25 rpm). Animals that fail to meet the training criteria are excluded from the study.

    • Administration: The test compounds are administered to the animals, typically via intraperitoneal (i.p.) injection, at various doses. A control group receives the vehicle, and a positive control group receives a standard CNS depressant like diazepam.

    • Testing: At a predetermined time after drug administration (e.g., 30 or 60 minutes), the animals are placed on the rotating rod.

    • Data Collection: The time each animal remains on the rod (latency to fall) is recorded. The test is typically repeated at different time intervals (e.g., 60, 90, 120 minutes) to assess the duration of the effect.

    • Analysis: The mean latency to fall for each treatment group is calculated and compared to the control group. A statistically significant decrease in the latency to fall is indicative of CNS depressant activity.

G cluster_1 Rotarod Test Workflow Animal_Acclimatization Animal Acclimatization Training Training on Rotarod Animal_Acclimatization->Training Group_Allocation Group Allocation (Control, Test, Standard) Training->Group_Allocation Drug_Administration Drug Administration Group_Allocation->Drug_Administration Testing Placement on Rotarod Drug_Administration->Testing Data_Collection Record Latency to Fall Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Conclusion Assessment of CNS Depressant Activity Data_Analysis->Conclusion

Workflow for the Rotarod test.

Proposed Mechanism of Action

The precise molecular mechanism by which these indolizine derivatives exert their CNS depressant effects has not been definitively elucidated in the available literature. However, many CNS depressants, including the benchmark drug diazepam, act by potentiating the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. It is hypothesized that these indolizine derivatives may also interact with the GABA-A receptor complex, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, which in turn reduces neuronal excitability.

G cluster_2 Hypothetical Signaling Pathway Indolizine Indolizine Derivative GABAaR GABA-A Receptor Indolizine->GABAaR Positive Allosteric Modulation (Hypothesized) Chloride_Influx Increased Chloride (Cl-) Influx GABAaR->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability CNS_Depression CNS Depression Reduced_Excitability->CNS_Depression

Hypothetical mechanism of action for CNS depressant indolizine derivatives.

Disclaimer: This proposed pathway is based on the common mechanism of action of CNS depressants and requires experimental validation for this specific class of indolizine derivatives.

Conclusion and Future Directions

The preliminary findings suggest that N-substituted-3-(2-phenylindolizinyl) propanamide derivatives are a promising class of compounds with significant CNS depressant activity. Future research should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To optimize the lead compounds for enhanced potency and reduced toxicity.

  • Detailed Pharmacokinetic and Pharmacodynamic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

  • Mechanism of Action Studies: Including receptor binding assays (particularly with GABA-A receptors) and electrophysiological studies to confirm the molecular target and signaling pathway.

  • In vivo Efficacy Studies: In animal models of anxiety, seizures, and insomnia to explore the therapeutic potential of these derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for indolizine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indolizines?

A1: The most prevalent methods for indolizine synthesis include the Tchichibabin reaction, 1,3-dipolar cycloaddition reactions, and various metal-catalyzed cyclization reactions.[1][2][3] The choice of method often depends on the desired substitution pattern on the indolizine core and the availability of starting materials.

Q2: I am getting a low yield in my indolizine synthesis. What are the general factors I should investigate?

A2: Low yields in indolizine synthesis can stem from several factors. Key areas to investigate include the purity of starting materials and solvents, the choice of catalyst and its activity, the reaction temperature and time, and the efficiency of the work-up and purification procedures.[4] Inadequate control of any of these parameters can lead to incomplete reactions or the formation of side products.

Q3: Are there any "green" or more environmentally friendly methods for indolizine synthesis?

A3: Yes, efforts have been made to develop greener synthetic routes for indolizines. These include the use of microwave-assisted synthesis to reduce reaction times and energy consumption, as well as the development of metal-free catalytic systems to avoid the use of hazardous heavy metals.[5][6] Solvent-free reaction conditions are also being explored.[7]

Q4: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction outcome?

A4: The electronic nature of substituents on both the pyridine and the reacting partner can significantly influence the reaction's success. For instance, in 1,3-dipolar cycloadditions, electron-withdrawing groups on the dipolarophile generally enhance reactivity.[8] The specific effects can vary depending on the reaction mechanism, influencing both the yield and regioselectivity of the product.[9]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Tchichibabin Reaction

Q: My Tchichibabin reaction is giving a very low yield or no desired indolizine product. What are the possible causes and how can I troubleshoot this?

A: Low yields in the Tchichibabin reaction are a common issue. Here are several potential causes and corresponding troubleshooting steps:

  • Inefficient Ylide Formation: The reaction proceeds via a pyridinium ylide intermediate. The base used for the deprotonation of the pyridinium salt is crucial.

    • Troubleshooting:

      • Ensure your base (e.g., sodium bicarbonate, potassium carbonate, triethylamine) is fresh and anhydrous.

      • Consider using a stronger base if deprotonation is suspected to be incomplete, but be mindful of potential side reactions.

      • The nature of the substituent on the methylene group adjacent to the nitrogen is critical; it must be sufficiently electron-withdrawing to allow for deprotonation.[10]

  • Side Reactions: Dimerization of the starting pyridine derivative can be a significant side reaction.[10]

    • Troubleshooting:

      • Adjusting the reaction concentration may help. Higher dilutions can sometimes disfavor intermolecular side reactions.

      • Carefully control the reaction temperature, as higher temperatures can promote side product formation.

  • Decomposition of Starting Materials or Product: Indolizines and their precursors can be sensitive to harsh reaction conditions.

    • Troubleshooting:

      • If using high temperatures, try to minimize the reaction time.

      • Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if your substrates are sensitive to oxidation.

Issue 2: Poor Yield and/or Multiple Products in 1,3-Dipolar Cycloaddition

Q: I am attempting a 1,3-dipolar cycloaddition to synthesize an indolizine, but I am observing a low yield of the desired product and multiple spots on my TLC plate. What could be wrong?

A: 1,3-dipolar cycloaddition reactions are powerful but can present challenges. Here’s how to troubleshoot common issues:

  • Inefficient Ylide Generation: Similar to the Tchichibabin reaction, the in-situ generation of the pyridinium ylide is a critical step.

    • Troubleshooting:

      • Verify the quality and stoichiometry of the base used.

      • The pyridinium salt precursor must have an activating group on the nitrogen-adjacent carbon to facilitate ylide formation.

  • Poor Dipolarophile Reactivity: The choice of the dipolarophile (e.g., alkyne or alkene) is critical.

    • Troubleshooting:

      • Electron-deficient dipolarophiles are generally more reactive in these cycloadditions.[8] If your dipolarophile is electron-rich, the reaction may require higher temperatures or longer reaction times.

      • Ensure the dipolarophile is pure and free of inhibitors.

  • Regioselectivity Issues: If you are using an unsymmetrical alkyne or alkene, you may be forming a mixture of regioisomers.

    • Troubleshooting:

      • The regioselectivity is governed by electronic and steric factors of both the ylide and the dipolarophile.[8] You may need to modify the substituents on your starting materials to favor the desired isomer.

      • Careful analysis of your product mixture (e.g., by NMR) is necessary to identify the different isomers. Purification by chromatography may be required to isolate the desired product.

  • Aromatization Step: The initial cycloadduct is a dihydroindolizine, which needs to be oxidized to the aromatic indolizine.

    • Troubleshooting:

      • If the reaction is performed under an inert atmosphere, the final aromatization step may be slow or incomplete. Often, exposure to air during workup is sufficient.

      • In some cases, an explicit oxidant (e.g., DDQ, chloranil) may be required to drive the aromatization to completion.

Issue 3: Difficulty in Product Purification

Q: My reaction seems to have worked, but I am struggling to isolate a pure indolizine product from the crude mixture. What purification strategies can I employ?

A: Purification of indolizine derivatives can be challenging due to their polarity and potential for co-elution with byproducts.

  • Column Chromatography: This is the most common purification method.

    • Troubleshooting:

      • Solvent System: A systematic screen of solvent systems with varying polarities is recommended. Common eluents include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, or chloroform/acetone.

      • Stationary Phase: While silica gel is standard, if your compound is very polar or basic, consider using alumina (neutral or basic) or a different stationary phase.

      • Tailing: Basic compounds like indolizines can tail on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can significantly improve peak shape.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification technique.

    • Troubleshooting:

      • Experiment with a variety of solvent systems (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) to find suitable conditions for crystallization.

  • Acid-Base Extraction: As indolizines are basic, an acid-base extraction can be used to separate them from non-basic impurities.

    • Troubleshooting:

      • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated indolizine will move to the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the deprotonated, neutral indolizine back into an organic solvent.

      • Dry the organic layer, concentrate, and further purify by chromatography or crystallization if necessary.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Cu-Catalyzed Indolizine Synthesis
EntryCatalyst (mol%)OxidantSolventTemperature (°C)Time (h)Yield (%)
1CuBr (10)PIDAMeCN801245
2CuI (10)PIDAMeCN801252
3Cu(OAc)₂ (10)PIDAMeCN801238
4CuBr (10)(NH₄)₂S₂O₈MeCN801265
5CuBr (10)(NH₄)₂S₂O₈DMF100878
6CuBr (10)(NH₄)₂S₂O₈Toluene110855
7CuBr (10)(NH₄)₂S₂O₈Solvent-free 130 5 92

This table is a representative example based on typical optimization studies found in the literature. Actual conditions and yields will vary depending on the specific substrates used.

Table 2: Effect of Base and Solvent on a 1,3-Dipolar Cycloaddition Reaction
EntryPyridinium Salt SubstituentAlkyneBaseSolventTemperature (°C)Yield (%)
14-CNEthyl propiolateK₂CO₃Methanol2575
24-CNEthyl propiolateNa₂CO₃Methanol2572
34-CNEthyl propiolateEt₃NMethanol2568
44-HEthyl propiolateK₂CO₃Methanol5045
54-CNEthyl propiolateK₂CO₃Acetonitrile2581
64-CNEthyl propiolateK₂CO₃THF2565
74-CNPhenylacetyleneK₂CO₃Acetonitrile8058

This table is a representative example based on typical optimization studies found in the literature. Actual conditions and yields will vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition of a Pyridinium Ylide with an Alkyne

Materials:

  • Substituted pyridine

  • α-Bromo ketone/ester

  • Activated alkyne (e.g., dimethyl acetylenedicarboxylate, ethyl propiolate)

  • Base (e.g., anhydrous K₂CO₃ or Et₃N)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or toluene)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Synthesis of the Pyridinium Salt:

    • In a round-bottom flask, dissolve the substituted pyridine (1.0 eq) in a minimal amount of anhydrous acetone or acetonitrile.

    • Add the α-bromo ketone or ester (1.05 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 2-24 hours. The formation of a precipitate indicates the formation of the pyridinium salt.

    • Collect the salt by filtration, wash with cold diethyl ether, and dry under vacuum.

  • 1,3-Dipolar Cycloaddition:

    • To a dry round-bottom flask under an inert atmosphere, add the pyridinium salt (1.0 eq) and the activated alkyne (1.1 eq).

    • Add anhydrous solvent (e.g., acetonitrile) to dissolve or suspend the reactants.

    • Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.

    • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Tchichibabin Indolizine Synthesis

Materials:

  • 2-Alkylpyridine derivative (e.g., 2-picoline)

  • α-Haloketone (e.g., phenacyl bromide)

  • Base (e.g., NaHCO₃ or K₂CO₃)

  • Solvent (e.g., acetone, ethanol, or DMF)

  • Round-bottom flask, magnetic stirrer, condenser

Procedure:

  • Quaternization of the Pyridine:

    • In a round-bottom flask, dissolve the 2-alkylpyridine derivative (1.0 eq) in the chosen solvent (e.g., acetone).

    • Add the α-haloketone (1.0 eq) portion-wise at room temperature.

    • Stir the mixture at room temperature or with gentle heating until the formation of the pyridinium salt is complete (monitor by TLC or precipitation).

  • Cyclization:

    • To the reaction mixture containing the pyridinium salt, add the base (e.g., NaHCO₃, 2-3 eq).

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude indolizine product by column chromatography or crystallization.

Visualizations

experimental_workflow_1_3_dipolar_cycloaddition cluster_step1 Step 1: Pyridinium Salt Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Aromatization & Purification start Substituted Pyridine + α-Bromo Ketone/Ester process1 Stir in Anhydrous Solvent (e.g., Acetone) start->process1 product1 Pyridinium Salt (Precipitate) process1->product1 process2 Add Activated Alkyne + Base (e.g., K₂CO₃) in Solvent product1->process2 process3 Heat/Stir (Monitor by TLC) process2->process3 product2 Crude Dihydroindolizine process3->product2 process4 Work-up (Aqueous Wash) product2->process4 process5 Oxidation (e.g., Air) process4->process5 process6 Column Chromatography process5->process6 final_product Pure Indolizine process6->final_product

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis of Indolizine.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Indolizine Yield cause1 Inefficient Ylide Formation issue->cause1 cause2 Side Reactions (e.g., Dimerization) issue->cause2 cause3 Poor Reagent Reactivity/Purity issue->cause3 cause4 Suboptimal Reaction Conditions issue->cause4 solution1 Check Base Quality/ Consider Stronger Base cause1->solution1 solution2 Adjust Concentration/ Temperature cause2->solution2 solution3 Purify Starting Materials/ Use Fresh Reagents cause3->solution3 solution4 Optimize Temperature, Time, and Solvent cause4->solution4

Caption: Troubleshooting Logic for Low Indolizine Yield.

References

Technical Support Center: Optimizing the Tshitschibabin Reaction for Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Tshitschibabin reaction for indolizine synthesis. This guide is designed for researchers, scientists, and drug development professionals to help improve reaction yields and troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the Tshitschibabin reaction for indolizine synthesis?

The Tshitschibabin reaction is a classic method for synthesizing indolizines. It typically involves the reaction of a pyridine derivative with an α-halo carbonyl compound (like an α-halo ketone or α-halo ester) to form a pyridinium salt. This salt is then treated with a base to generate a pyridinium ylide, which undergoes an intramolecular condensation followed by dehydration to form the aromatic indolizine ring system.

Q2: What are the key steps in the Tshitschibabin reaction for indolizines?

The reaction proceeds through two main stages:

  • Quaternization: The nitrogen atom of the pyridine ring attacks the electrophilic carbon of the α-halo carbonyl compound, forming a quaternary pyridinium salt.

  • Cyclization: A base removes a proton from the α-carbon of the carbonyl group in the pyridinium salt, forming a pyridinium ylide. This ylide then undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the final indolizine product.

Q3: What factors can influence the yield of the reaction?

Several factors can significantly impact the yield of the Tshitschibabin reaction, including:

  • Nature of the reactants: The electronic and steric properties of the substituents on both the pyridine and the α-halo carbonyl compound can affect the rate and efficiency of both the quaternization and cyclization steps.

  • Reaction conditions: The choice of base, solvent, temperature, and reaction time are all critical parameters that need to be optimized for a specific set of reactants.

  • Side reactions: The formation of byproducts can reduce the yield of the desired indolizine.

Troubleshooting Guide

This section addresses common problems encountered during the Tshitschibabin reaction for indolizine synthesis and provides potential solutions.

Problem 1: Low or no formation of the pyridinium salt (Quaternization step).

  • Possible Cause:

    • Low reactivity of the pyridine: Electron-withdrawing groups on the pyridine ring can decrease its nucleophilicity, making the quaternization step difficult.

    • Low reactivity of the α-halo carbonyl compound: Steric hindrance around the α-carbon can impede the nucleophilic attack by the pyridine.

    • Inappropriate solvent: The solvent may not be suitable for the SN2 reaction.

  • Solutions:

    • Increase reaction temperature and time: Heating the reaction mixture for a longer duration can often drive the quaternization to completion.

    • Use a more reactive α-halo carbonyl compound: If possible, switch to an α-bromo or α-iodo derivative instead of an α-chloro derivative, as the former are better leaving groups.

    • Solvent selection: Use a polar aprotic solvent like acetone, acetonitrile, or DMF to facilitate the SN2 reaction.

Problem 2: Low yield of indolizine despite successful pyridinium salt formation.

  • Possible Cause:

    • Inefficient cyclization: The chosen base may not be strong enough to deprotonate the pyridinium salt effectively to form the ylide.

    • Side reactions: The pyridinium ylide is a reactive intermediate and can participate in side reactions, such as dimerization or reaction with other electrophiles present in the mixture. Some literature suggests that when α-halogenated aldehydes are used, the quaternary salts may not always cyclize efficiently.[1]

    • Decomposition of the product: The indolizine product might be unstable under the reaction conditions, especially at high temperatures or in the presence of strong acids or bases.

  • Solutions:

    • Base selection: A systematic screening of bases is recommended. Common bases include inorganic carbonates (K2CO3, Na2CO3), organic bases (triethylamine, DBU), and stronger bases like sodium hydride in anhydrous solvents.

    • Temperature control: The cyclization step is often exothermic. Running the reaction at a lower temperature might minimize side reactions. Conversely, in some cases, heating might be necessary to promote the final dehydration step.

    • One-pot vs. two-step procedure: While a one-pot procedure is often more convenient, isolating the pyridinium salt before proceeding to the cyclization step can sometimes improve the overall yield by allowing for purification of the intermediate and optimization of the cyclization conditions separately.

Problem 3: Formation of a complex mixture of products.

  • Possible Cause:

    • Multiple reactive sites: Substituents on the pyridine or carbonyl compound may provide alternative reaction pathways.

    • Competing reactions: Besides the desired intramolecular cyclization, intermolecular reactions can occur, leading to polymers or other byproducts. One study noted that solvolysis of the intermediate ylide can compete with the desired Chichibabin rearrangement, leading to ring-opened products.[1]

    • Air oxidation: Some intermediates or the final indolizine product may be sensitive to air oxidation.

  • Solutions:

    • Protecting groups: If there are other reactive functional groups in the starting materials, consider using protecting groups.

    • Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

    • Careful monitoring: Use techniques like TLC or LC-MS to monitor the reaction progress and identify the formation of major byproducts. This information can help in adjusting the reaction conditions to favor the desired product.

Data Presentation: Optimizing Reaction Conditions

While comprehensive quantitative data for the classic Tshitschibabin reaction is scattered, the following table, adapted from a study on the synthesis of tricyclic indolizines, illustrates the impact of different catalysts and temperatures on the reaction yield. Although this is not the classic Tshitschibabin reaction, it provides a valuable example of how reaction conditions can be systematically varied to improve yields.

Table 1: Optimization of Reaction Conditions for Tricyclic Indolizine Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1BIA (65)Waterrt4865
23-Quinuclidinol (65)Waterrt4860
3Triethylamine (65)Waterrt4855
4Imidazole (65)Waterrt4850
5BIA (65)Water402467
6BIA (65)Water601270
7BIA (65)Water1001252
8BIA (65)iPrOH60240
9BIA (65)CHCl₃60240

Data adapted from a study on the one-pot organocatalyzed synthesis of tricyclic indolizines. BIA = bifunctional Lewis base catalyst. Yields were determined by GC-MS or ¹H-NMR.[2]

Experimental Protocols

General Protocol for the Synthesis of 2-Phenylindolizine

This protocol is a representative example for the synthesis of a simple indolizine.

Step 1: Quaternization of Pyridine

  • In a round-bottom flask, dissolve pyridine (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

  • Add α-bromoacetophenone (1.0 eq) to the solution.

  • Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The pyridinium salt often precipitates out of the solution. If so, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.

Step 2: Cyclization to form 2-Phenylindolizine

  • Suspend the dried pyridinium salt in a suitable solvent (e.g., ethanol, methanol, or DMF).

  • Add a base (e.g., K2CO3, NaHCO3, or triethylamine, 1.5-2.0 eq) to the suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an inorganic base was used, filter off the solid.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualizations

experimental_workflow start Start reactants Pyridine Derivative + α-Halo Carbonyl Compound start->reactants quaternization Quaternization (Solvent, Temp) reactants->quaternization pyridinium_salt Pyridinium Salt (Intermediate) quaternization->pyridinium_salt cyclization Cyclization (Base, Solvent, Temp) pyridinium_salt->cyclization crude_product Crude Indolizine cyclization->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure Indolizine purification->final_product

Caption: General experimental workflow for the Tshitschibabin indolizine synthesis.

troubleshooting_logic start Low Indolizine Yield check_salt Check Pyridinium Salt Formation start->check_salt no_salt No/Low Salt Formation check_salt->no_salt No low_cyclization Low Cyclization Yield check_salt->low_cyclization Yes increase_temp Increase Temperature/ Reaction Time no_salt->increase_temp change_halo Use More Reactive α-Halo Compound no_salt->change_halo change_solvent_quat Change Solvent (e.g., ACN, DMF) no_salt->change_solvent_quat change_base Screen Different Bases (e.g., K2CO3, DBU, NaH) low_cyclization->change_base optimize_temp Optimize Temperature low_cyclization->optimize_temp two_step Isolate Salt First low_cyclization->two_step inert_atm Use Inert Atmosphere low_cyclization->inert_atm

Caption: Troubleshooting logic for improving the yield of the Tshitschibabin reaction.

References

Technical Support Center: Synthesis of 5-Substituted Indolizines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-substituted indolizines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: My Tschitschibabin reaction to synthesize a 5-substituted indolizine is resulting in a very low yield or failing completely. What are the common causes?

A1: The classical Tschitschibabin reaction, which involves the reaction of a 2-picoline derivative with an α-haloketone, is often challenging for the synthesis of 5-substituted indolizines due to steric hindrance.[1] The substituent at the 6-position of the pyridine ring (which becomes the 5-position of the indolizine) can sterically hinder the initial N-alkylation step or the subsequent cyclization. Alternative strategies are often more effective.

Q2: What are more reliable modern alternatives to the Tschitschibabin reaction for obtaining 5-substituted indolizines?

A2: Modern synthetic methods that often provide better yields and regioselectivity for 5-substituted indolizines include:

  • Direct C-H functionalization: This involves the regioselective lithiation at the 5-position of an existing indolizine core, followed by quenching with an electrophile.[2][3][4]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne.[5][6]

  • Transition-metal-catalyzed cross-coupling reactions: For example, Suzuki-type coupling of a 5-haloindolizine with a boronic acid can be a high-yielding approach.[2]

Q3: I am attempting a direct lithiation at the 5-position of my 2-substituted indolizine, but I am getting poor yields. How can I optimize this reaction?

A3: Low yields in direct C5-lithiation can stem from several factors. Here are some key optimization parameters:

  • Base and Additives: The choice of organolithium reagent and the presence of additives are crucial. A combination of n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in a suitable solvent like tetrahydrofuran (THF) has been shown to be effective.[1]

  • Temperature: The temperature for both the lithiation and the subsequent electrophilic quench is critical. Lithiation is typically performed at low temperatures (e.g., -78 °C to -40 °C) to ensure regioselectivity and prevent side reactions.[2]

  • Reaction Time: The duration of the lithiation step needs to be optimized. Insufficient time can lead to incomplete reaction, while prolonged times might result in decomposition.

  • Purity of Reagents and Atmosphere: Organolithium reagents are highly reactive and sensitive to moisture and air. Ensure you are using freshly titrated n-BuLi and strictly anhydrous conditions under an inert atmosphere (e.g., Argon or Nitrogen).

Q4: My 5-substituted indolizine product appears to be unstable and decomposes during purification or storage. What can I do to improve its stability?

A4: The stability of indolizines can be substituent-dependent. Unsubstituted indolizine itself is not stable under ambient conditions.[6]

  • Handling and Storage: Some indolizine derivatives, particularly those with electron-donating groups, can be sensitive to air and light. It is advisable to handle them under an inert atmosphere and store them in a cool, dark place, such as a refrigerator at -12°C.[2]

  • Purification Method: Column chromatography on silica gel can sometimes lead to decomposition. Consider using alternative purification methods like recrystallization or chromatography on a less acidic stationary phase (e.g., neutral alumina).

  • pH Stability: Some indolizine derivatives show good chemical stability at acidic and neutral pH (1.2 and 6.8) but may undergo hydrolysis at a slightly basic pH (7.4).[7]

Troubleshooting Guides

Problem: Low Yield in the Synthesis of 5-Formyl-2-phenylindolizine via Direct Lithiation

If you are experiencing low yields when attempting to synthesize 5-formyl-2-phenylindolizine from 2-phenylindolizine via direct lithiation and formylation with DMF, consider the following troubleshooting steps.

Troubleshooting_Lithiation start Low Yield of 5-Formyl-2-phenylindolizine check_reagents Verify Reagent Quality and Stoichiometry (n-BuLi, TMEDA, 2-phenylindolizine, DMF) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_workup Examine Work-up and Purification Procedure start->check_workup solution_reagents Use freshly titrated n-BuLi. Ensure TMEDA and DMF are anhydrous. Use correct molar ratios. check_reagents->solution_reagents If issues found solution_conditions Maintain low temperature (-78°C to -40°C). Optimize reaction time. Ensure inert atmosphere (Ar/N2). check_conditions->solution_conditions If issues found solution_workup Perform careful aqueous quench. Consider recrystallization instead of/before chromatography. check_workup->solution_workup If issues found

Caption: Troubleshooting workflow for low yields in 5-formylindolizine synthesis.

This protocol is adapted from an optimized procedure that has been reported to give good yields.[2]

Materials:

  • 2-phenylindolizine

  • Anhydrous Tetrahydrofuran (THF)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an argon atmosphere, dissolve 2-phenylindolizine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Addition of TMEDA: Add freshly distilled TMEDA (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

The following table summarizes the yields for various 5-formylindolizines synthesized using the direct lithiation method.

Indolizine Derivative Yield (%) Reference
5-Formyl-2-phenylindolizineHPh95[2]
5-Formyl-2-tert-butylindolizineHt-Bu85[2]
5-Formyl-1-methyl-2-tert-butylindolizineMet-Bu75[2]
Problem: Failure of Suzuki Cross-Coupling with 5-Iodoindolizine

For researchers attempting to further functionalize the 5-position via Suzuki cross-coupling, low or no yield can be a significant hurdle.

Suzuki_Workflow start Start: Suzuki Coupling reactants Combine: - 5-Iodo-2-tert-butylindolizine - Arylboronic acid - Pd(PPh₃)₂Cl₂ - Na₂CO₃ - (n-Bu)₄NHSO₄ start->reactants solvent Add Solvent System: (Methanol-Water) reactants->solvent reaction Heat reaction mixture (e.g., 40°C) solvent->reaction workup Aqueous work-up and extraction reaction->workup purification Purify by column chromatography workup->purification product Product: 5-Aryl-2-tert-butylindolizine purification->product

Caption: General workflow for the Suzuki cross-coupling of a 5-iodoindolizine.

  • Catalyst Activity: Ensure the palladium catalyst is active. Using a catalyst that has been improperly stored or is from an old batch can lead to failed reactions. Consider using a fresh batch or a different palladium source.

  • Base: The choice and amount of base are critical. Sodium carbonate is commonly used, but other bases like potassium phosphate or cesium carbonate might be more effective for challenging substrates.

  • Solvent System: The solvent system needs to facilitate the dissolution of both the organic and inorganic reagents. A mixture of an organic solvent (e.g., methanol, dioxane, or toluene) and water is typical.

  • Degassing: It is crucial to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.

  • Boronic Acid Quality: Boronic acids can decompose over time, especially if not stored properly. Use high-quality boronic acid.

This protocol is based on a successful reported synthesis.[2]

Materials:

  • 5-iodo-2-tert-butylindolizine

  • 4-methoxyphenylboronic acid

  • Dichloro-bis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium hydrogen sulfate [(n-Bu)₄NHSO₄]

  • Methanol (MeOH)

  • Water (H₂O)

Procedure:

  • Reactant Mixture: In a reaction flask, combine 5-iodo-2-tert-butylindolizine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), Na₂CO₃ (2.0 eq), and (n-Bu)₄NHSO₄ (0.1 eq).

  • Solvent Addition: Add a mixture of methanol and water as the solvent.

  • Degassing: Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to 40 °C and stir under an argon atmosphere. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature, add water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate. Purify the crude product by column chromatography.

This approach has been reported to yield 5-(4-methoxyphenyl)-2-tert-butylindolizine in 94% yield.[2]

References

challenges and solutions in the alkylation of ethyl indol-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the alkylation of ethyl indol-2-carboxylate.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired N-Alkylated Product

Question: My N-alkylation reaction of ethyl indol-2-carboxylate is resulting in a low yield or no product at all. What are the possible reasons and how can I improve the outcome?

Answer:

Several factors can contribute to a low yield of the N-alkylated product. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Insufficient Deprotonation of the Indole Nitrogen: The N-H bond of the indole is not highly acidic, and incomplete deprotonation will result in unreacted starting material.

    • Solution: Ensure the use of a sufficiently strong base. Sodium hydride (NaH) is a common and effective choice. When using NaH, ensure it is fresh and handled under anhydrous conditions as it reacts with moisture. Allow sufficient time for the deprotonation to complete before adding the alkylating agent. A change in the reaction mixture's appearance (e.g., evolution of hydrogen gas) can indicate the reaction is proceeding.

  • Inappropriate Solvent: The choice of solvent is crucial for solubility and reactivity.

    • Solution: Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are generally preferred when using strong bases like NaH as they effectively dissolve the indole salt.[1]

  • Low Reactivity of the Alkylating Agent: The nature of the alkylating agent significantly impacts the reaction rate.

    • Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkyl halide, consider increasing the reaction temperature or switching to a more reactive one. For particularly unreactive alkylating agents, specialized conditions or alternative methods like the Mitsunobu reaction may be necessary.[2]

  • Reaction Temperature is Too Low: Alkylation reactions often require heating to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. A common temperature range for N-alkylation with NaH in DMF is 50-80 °C.[1] Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Issue 2: The Major Product is the C3-Alkylated Isomer

Question: I am trying to synthesize the N-alkylated product, but I am predominantly isolating the C3-alkylated isomer. How can I improve the N-selectivity?

Answer:

The regioselectivity of indole alkylation is a classic challenge, as both the N1 and C3 positions are nucleophilic.[3] The outcome is highly dependent on the reaction conditions.

Potential Causes and Solutions:

  • Presence of Protic Solvents: Protic solvents can solvate the indole anion, making the nitrogen less accessible and favoring C3-alkylation.

    • Solution: Use aprotic solvents like DMF or THF with a strong, non-nucleophilic base like NaH. This combination favors the formation of the nitrogen anion, which is generally more nucleophilic.

  • Counterion Effect: The nature of the counterion associated with the indole anion can influence the site of alkylation.

    • Solution: Using sodium hydride (NaH) or potassium hydride (KH) to form the sodium or potassium salt of the indole, respectively, in an aprotic solvent generally favors N-alkylation.

  • Alternative Alkylation Methods: Some alkylation methods inherently favor N-alkylation.

    • Solution: Consider using the Mitsunobu reaction, which typically provides excellent selectivity for N-alkylation of indoles with alcohols under mild conditions.[4][5] Phase-transfer catalysis (PTC) can also be an effective method for achieving high N-selectivity.[2][6]

Issue 3: Significant Amount of Hydrolyzed Product (Indole-2-carboxylic acid) is Formed

Question: My reaction mixture contains a significant amount of the hydrolyzed product, indole-2-carboxylic acid, alongside the desired alkylated ester. How can I prevent this side reaction?

Answer:

Ester hydrolysis is a common side reaction, especially when using strong bases in the presence of water.

Potential Causes and Solutions:

  • Presence of Water: Even trace amounts of water can lead to the hydrolysis of the ester group when a strong base is present.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If using a solid base like potassium hydroxide (KOH), using it in an anhydrous solvent like DMSO can be an option.[7]

  • Reaction Conditions Favoring Hydrolysis: Prolonged reaction times at elevated temperatures with a strong base can promote hydrolysis.

    • Solution: A study has shown that using aqueous KOH in acetone can be effective for N-alkylation.[7][8] To avoid hydrolysis, it is crucial to control the amount of water and the reaction time. For alkylations with allyl and benzyl bromide, a reaction time of 2 hours at 20°C with 3.0 mmol of aqueous KOH in acetone gave excellent yields of the N-alkylated ester.[7][8] If the goal is the alkylated acid, the amount of aqueous KOH can be increased, and the reaction can be refluxed.[7][8]

  • Alternative Reagents: Certain reagents are less prone to causing hydrolysis.

    • Solution: The Mitsunobu reaction is performed under neutral conditions and avoids the use of a strong base, thereby eliminating the risk of ester hydrolysis.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the N-alkylation of ethyl indol-2-carboxylate?

The optimal base depends on the desired reaction conditions and the alkylating agent.

  • Sodium Hydride (NaH): This is a strong, non-nucleophilic base that is highly effective for deprotonating the indole nitrogen, especially when N-selectivity is desired. It is typically used in aprotic solvents like DMF or THF.[1][11]

  • Potassium Hydroxide (KOH): Aqueous KOH in acetone has been shown to be a practical and efficient system for N-alkylation.[7][8] It is crucial to carefully control the reaction time and temperature to minimize ester hydrolysis.[7][8]

  • Phase-Transfer Catalysts: In conjunction with a base like NaOH, phase-transfer catalysts such as tetrabutylammonium hydrogen sulfate can facilitate N-alkylation under milder, two-phase conditions.[2]

Q2: Can I use sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) for the alkylation?

Using sodium methoxide in methanol is not recommended as it can lead to transesterification of the ethyl ester to the methyl ester instead of N-alkylation.[7][8] While sodium ethoxide in ethanol can result in the N-alkylated product, it often leads to low to moderate yields of the corresponding carboxylic acid due to concomitant hydrolysis.[7][8]

Q3: Are there alternative methods to using alkyl halides for the N-alkylation?

Yes, several alternative methods exist:

  • Mitsunobu Reaction: This reaction uses an alcohol as the alkylating agent in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD). It is known for its mild conditions and high N-selectivity.[4][5][9][10]

  • Borrowing Hydrogen Catalysis: This method uses alcohols as alkylating agents in the presence of a transition metal catalyst. While often leading to C3-alkylation, specific catalytic systems can be tuned for N-alkylation.[12]

Q4: How can I monitor the progress of my alkylation reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. By spotting the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. The disappearance of the indole N-H proton signal in the 1H-NMR spectrum of the product is a definitive confirmation of successful N-alkylation.[8]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Alkylation of Ethyl Indol-2-carboxylate

Alkylating AgentBase/ReagentSolventTime (h)Temp (°C)ProductYield (%)Reference
Allyl bromideaq. KOHAcetone220Ethyl 1-allyl-1H-indole-2-carboxylateExcellent[7][8]
Benzyl bromideaq. KOHAcetone220Ethyl 1-benzyl-1H-indole-2-carboxylateExcellent[7][8]
Amyl bromideaq. KOHAcetone820Ethyl 1-pentyl-1H-indole-2-carboxylate-[8]
Allyl bromideNaOEtEthanol2Reflux1-Allyl-1H-indole-2-carboxylic acidLow[7][8]
Benzyl bromideNaOEtEthanol2Reflux1-Benzyl-1H-indole-2-carboxylic acidModerate[7][8]
Allyl bromideNaOMeMethanol2RefluxMethyl indol-2-carboxylate (Transesterification)-[7][8]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Aqueous KOH in Acetone [8]

  • To a solution of ethyl indol-2-carboxylate (1.0 mmol) in acetone (10 mL), add aqueous potassium hydroxide (3.0 mmol).

  • Stir the mixture at 20 °C for 30 minutes.

  • Add the appropriate alkylating agent (1.1 mmol) to the reaction mixture.

  • Continue stirring at 20 °C. The reaction time will vary depending on the alkylating agent (e.g., 2 hours for allyl bromide and benzyl bromide, 8 hours for amyl bromide).

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up & Purification start Dissolve Ethyl Indol-2-carboxylate in Acetone add_base Add Aqueous KOH start->add_base stir1 Stir for 30 min at 20°C add_base->stir1 add_alkyl Add Alkylating Agent stir1->add_alkyl stir2 Stir at 20°C (2-8h) add_alkyl->stir2 monitor Monitor by TLC stir2->monitor monitor->stir2 Incomplete remove_solvent Remove Acetone monitor->remove_solvent Complete extract Aqueous Work-up & Extraction remove_solvent->extract purify Column Chromatography extract->purify product N-Alkylated Product purify->product

Caption: Experimental workflow for N-alkylation using aqueous KOH in acetone.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield of N-Alkylated Product cause1 Insufficient Deprotonation start->cause1 cause2 Inappropriate Solvent start->cause2 cause3 Low Reactivity of Alkylating Agent start->cause3 cause4 Low Reaction Temperature start->cause4 sol1 Use Stronger Base (e.g., NaH) Ensure Anhydrous Conditions cause1->sol1 sol2 Use Aprotic Polar Solvent (e.g., DMF, THF) cause2->sol2 sol3 Use More Reactive Halide (I > Br > Cl) Increase Temperature cause3->sol3 sol4 Increase Reaction Temperature cause4->sol4

Caption: Troubleshooting guide for low yield in N-alkylation reactions.

References

preventing transesterification side reactions in indolizine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in indolizine synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you address and prevent common side reactions, with a particular focus on avoiding unwanted transesterification.

Troubleshooting Guide: Preventing Transesterification

Transesterification can be a problematic side reaction in indolizine synthesis, particularly when your substrates or reagents contain ester functionalities and alcoholic solvents or impurities are present. This guide will help you identify and resolve potential issues.

Issue ID Problem Potential Cause Recommended Solution
TRS-001 Isolation of an unexpected ester derivative of the indolizine product. The alcoholic solvent (e.g., methanol, ethanol) used in the reaction is participating in a transesterification reaction with an ester group on your starting material or product. This is common in base-catalyzed reactions.Switch to a non-alcoholic, aprotic solvent such as acetonitrile, THF, or toluene. Ensure the solvent is anhydrous.
TRS-002 Reduced yield of the desired indolizine ester and formation of a mixture of esters. Presence of residual alcohol from a previous synthetic step or impurities in the reagents. Even small amounts of alcohol can lead to transesterification, especially at elevated temperatures.Thoroughly dry all starting materials and solvents before use. Consider using molecular sieves to remove trace amounts of water and alcohol.
TRS-003 The desired methyl or ethyl ester product is partially converted to a bulkier ester. The reaction uses a bulky alcohol as a solvent or additive, leading to exchange with the smaller ester group on the substrate.If a bulky alcohol is necessary for another part of the reaction, consider using a substrate with a sterically hindered ester group (e.g., a tert-butyl ester) which is less susceptible to nucleophilic attack.
TRS-004 Inconsistent reaction outcomes, with varying levels of transesterification. The reaction temperature is too high, providing enough energy to overcome the activation barrier for transesterification.Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider microwave irradiation for localized and controlled heating, which can sometimes reduce side reactions.
TRS-005 Side reaction observed even with non-alcoholic solvents. The base used in the reaction (e.g., sodium methoxide, sodium ethoxide) is acting as a source of alkoxide nucleophiles.Use a non-nucleophilic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. If an alkoxide is required, use one that corresponds to the ester group you wish to retain (e.g., sodium methoxide for a methyl ester).

Frequently Asked Questions (FAQs)

Q1: What is transesterification and why does it occur during indolizine synthesis?

A1: Transesterification is a chemical reaction that involves the exchange of the alkoxy group of an ester with another alcohol. In the context of indolizine synthesis, if your starting materials (e.g., a pyridine derivative with an ester group) are subjected to reaction conditions that include an alcohol (as a solvent or impurity) and a catalyst (acid or base), the original ester can be converted into a different ester. This leads to a mixture of products and reduces the yield of the desired compound.

Q2: Which indolizine synthesis methods are most susceptible to transesterification side reactions?

A2: Syntheses that involve ester-functionalized pyridinium ylides and are conducted in the presence of alcohols and a base are particularly prone to this side reaction. For example, modifications of the Tschitschibabin reaction or 1,3-dipolar cycloadditions using ester-substituted starting materials can be affected.

Q3: How can I choose the right solvent to avoid transesterification?

A3: The best approach is to use anhydrous, aprotic solvents that do not contain hydroxyl groups. Recommended solvents include acetonitrile (ACN), tetrahydrofuran (THF), dichloromethane (DCM), toluene, and dioxane. It is crucial to ensure these solvents are free of alcohol impurities. Using solvent-free reaction conditions, where applicable, can also eliminate this issue.[1]

Q4: Can the choice of catalyst influence the extent of transesterification?

A4: Absolutely. Basic catalysts, especially alkoxides like sodium methoxide or ethoxide, can directly act as nucleophiles and initiate transesterification. Using non-nucleophilic organic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like potassium carbonate can minimize this side reaction. If an acid catalyst is used, ensuring the absence of water and alcohols is critical to prevent acid-catalyzed ester hydrolysis followed by re-esterification.

Q5: Will changing the ester group on my starting material help prevent transesterification?

A5: Yes, employing sterically hindered ester groups, such as tert-butyl esters, can significantly reduce the rate of transesterification. The bulky nature of the tert-butyl group shields the carbonyl carbon from nucleophilic attack, making the ester less reactive towards exchange.

Quantitative Data Summary

The following tables summarize hypothetical data to illustrate the impact of different reaction parameters on the prevention of transesterification during a generic indolizine synthesis.

Table 1: Effect of Solvent Choice on Transesterification

SolventDielectric ConstantIndolizine Yield (%)Transesterification (%)
Methanol32.76530
Ethanol24.57025
Acetonitrile37.585< 2
THF7.682< 2
Toluene2.478< 1

Table 2: Effect of Base on Transesterification in an Aprotic Solvent (Acetonitrile)

BasepKa of Conjugate AcidIndolizine Yield (%)Transesterification (%)
Sodium Methoxide15.58015
Triethylamine10.788< 2
DBU13.590< 1
Potassium Carbonate10.385< 1

Table 3: Effect of Temperature on Transesterification in Ethanol

Temperature (°C)Indolizine Yield (%)Transesterification (%)
25405
507515
78 (reflux)7025

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-phenylindolizine-1-carboxylate via 1,3-Dipolar Cycloaddition (Optimized to Prevent Transesterification)

This protocol is adapted for the synthesis of an indolizine derivative using an ester-functionalized pyridinium ylide, with specific modifications to minimize transesterification.

Materials:

  • Ethyl 2-(pyridin-1-ium-1-yl)acetate bromide

  • Phenylacetylene

  • Potassium Carbonate (anhydrous)

  • Acetonitrile (anhydrous)

Procedure:

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add ethyl 2-(pyridin-1-ium-1-yl)acetate bromide (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add 50 mL of anhydrous acetonitrile via syringe.

  • Stir the suspension vigorously at room temperature for 15 minutes to facilitate the in-situ formation of the pyridinium ylide.

  • To the resulting mixture, add phenylacetylene (1.2 eq) dropwise over 5 minutes.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired ethyl 2-phenylindolizine-1-carboxylate.

Note: The use of anhydrous acetonitrile and potassium carbonate is critical to prevent the introduction of alcoholic nucleophiles and water, thereby suppressing transesterification and hydrolysis side reactions.

Visualizations

experimental_workflow cluster_prevention Preventing Transesterification cluster_problem Potential for Transesterification Start Start Reactants Ester-functionalized Pyridinium Salt Start->Reactants Reaction Controlled Temperature Reactants->Reaction Solvent Anhydrous Aprotic Solvent (e.g., Acetonitrile) Solvent->Reaction Base Non-nucleophilic Base (e.g., K2CO3) Base->Reaction Product Desired Indolizine Ester Reaction->Product Bad_Start Start Bad_Reactants Ester-functionalized Pyridinium Salt Bad_Start->Bad_Reactants Bad_Reaction High Temperature Bad_Reactants->Bad_Reaction Bad_Solvent Alcoholic Solvent (e.g., Ethanol) Bad_Solvent->Bad_Reaction Bad_Base Nucleophilic Base (e.g., NaOEt) Bad_Base->Bad_Reaction Side_Product Transesterified Byproduct Bad_Reaction->Side_Product

Caption: Workflow comparison for indolizine synthesis.

logical_relationship cluster_conditions Reaction Conditions Solvent Solvent Choice Transesterification Transesterification Side Reaction Solvent->Transesterification Aprotic vs. Protic Base Base Selection Base->Transesterification Non-nucleophilic vs. Nucleophilic Temperature Temperature Control Temperature->Transesterification Low vs. High Substrate Substrate Design Substrate->Transesterification Steric Hindrance

References

Technical Support Center: Purification of Ethyl Indolizine-2-Carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying ethyl indolizine-2-carboxylate using column chromatography. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of this compound and its derivatives.

Q2: Which solvent systems are typically used for the elution of this compound?

A2: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is standard.[1][2][3] The ratio is optimized based on TLC analysis, but common starting points include ethyl acetate/hexane (1:9) or 30% n-hexane in ethyl acetate.[1][2] For more polar impurities, a solvent system like 5% methanol in ethyl acetate may be used.[4]

Q3: How can I monitor the separation during column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Stains such as potassium permanganate (KMnO4) or visualization under UV light are effective for detecting the compound.[5]

Q4: What are the general solubility and stability properties of this compound?

A4: this compound is generally soluble in organic solvents such as ethanol and dichloromethane. It is stable under standard laboratory conditions but may decompose at very high temperatures or in highly reactive environments.[6]

Troubleshooting Guide

Problem Possible Cause Solution
Compound does not move from the baseline (Low Rf) The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20% or 30%. A small amount of a more polar solvent like methanol can also be added to the solvent system.[7]
Compound runs with the solvent front (High Rf) The solvent system is too polar.Decrease the polarity of the eluent. For example, if you are using 50% ethyl acetate in hexane, reduce it to 20% or 10%.
Poor separation of the product from impurities (streaking or overlapping spots on TLC) The column may be overloaded.Use a larger column or reduce the amount of crude sample loaded onto the column.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[5]
The compound may be degrading on the silica gel.Indolizine derivatives can be sensitive to acidic conditions. Consider neutralizing the silica gel by adding 1-3% triethylamine to the eluent.[7]
Product fractions are contaminated with a close-running impurity The solvent system is not providing adequate resolution.Try a different solvent system. For instance, substituting ethyl acetate with diethyl ether or dichloromethane might change the selectivity of the separation.[7] A gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can also improve separation.
Low recovery of the product The compound may have precipitated at the top of the column.Ensure the crude sample is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column.
The compound is strongly adsorbed to the silica gel.If the compound is not eluting even with a highly polar solvent system, consider using a different stationary phase like alumina or a modified silica gel.
Clogged column leading to slow or no flow Fine particles from the crude sample are blocking the column frit or the top of the silica bed.Filter the sample before loading it onto the column. Adding a layer of sand on top of the silica gel can also help prevent disturbance of the bed when adding the solvent.[5]
The sample is too viscous.Dilute the sample in the loading solvent.

Quantitative Data Summary

The following table summarizes typical solvent systems used for the purification of this compound and related derivatives. The optimal ratio should be determined by TLC analysis of the crude mixture.

Compound Stationary Phase Solvent System (v/v) Reference
Alkylated Ethyl Indol-2-carboxylate derivativesSilica GelEthyl acetate / Hexane (1:9)[1]
Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylateSilica Gel30% n-hexane in Ethyl acetate[2]
Ester-substituted IndolizinesSilica GelHexanes / Ethyl acetate (19:1)[3]
This compoundSilica Gel5% Methanol in Ethyl acetate[4]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.
  • Secure the column in a vertical position.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand over the plug.[5]
  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
  • Allow the silica gel to settle, and then add another layer of sand on top of the silica bed.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimum amount of the eluent or a more volatile solvent like dichloromethane.
  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.
  • Allow the sample to adsorb onto the silica gel by draining the solvent until the sample is loaded onto the bed.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.
  • Begin collecting fractions in test tubes or other suitable containers.
  • Maintain a constant flow rate. For flash chromatography, gentle pressure can be applied.
  • If using a gradient elution, gradually increase the polarity of the solvent system.

4. Analysis of Fractions:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.
  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[5]

Troubleshooting Workflow

G start Start Purification tlc Run TLC to determine initial solvent system start->tlc prep_column Prepare and pack silica gel column tlc->prep_column load_sample Load crude sample prep_column->load_sample run_column Run column and collect fractions load_sample->run_column analyze_fractions Analyze fractions by TLC run_column->analyze_fractions issue Problem Encountered? analyze_fractions->issue pure_product Combine pure fractions and evaporate solvent end Purified Product pure_product->end issue->pure_product No no_movement Compound at baseline? issue->no_movement Yes too_fast Compound at solvent front? no_movement->too_fast No increase_polarity Increase eluent polarity no_movement->increase_polarity Yes poor_sep Poor separation? too_fast->poor_sep No decrease_polarity Decrease eluent polarity too_fast->decrease_polarity Yes troubleshoot_sep Check column packing and loading. Consider gradient elution. poor_sep->troubleshoot_sep Yes increase_polarity->run_column Adjust & Retry decrease_polarity->run_column Adjust & Retry troubleshoot_sep->prep_column Repack/Reload

Caption: Troubleshooting workflow for the chromatographic purification of this compound.

References

overcoming difficulties in the cyclization of quaternary pyridinium salts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the cyclization of quaternary pyridinium salts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a pyridinium ylide is giving low yields. What are the common causes and solutions?

A1: Low yields in 1,3-dipolar cycloadditions involving pyridinium ylides can stem from several factors. The stability of the pyridinium ylide, the reactivity of the dipolarophile, and the reaction conditions all play a crucial role.

  • Ylide Stability: The pyridinium ylide is often generated in situ from the corresponding pyridinium salt using a base. The choice of the electron-withdrawing group on the ylide is critical for its stability and reactivity. Ylides stabilized by groups like phenacyl are common, but the specific substituent can significantly impact the reaction outcome.

  • Dipolarophile Reactivity: Electron-deficient alkenes and alkynes are typically used as dipolarophiles. If the dipolarophile is not sufficiently activated, the reaction rate will be slow, leading to lower yields. Consider using dipolarophiles with stronger electron-withdrawing groups.

  • Reaction Conditions:

    • Base: The choice of base is critical for the in situ generation of the ylide. Common bases include triethylamine, DBU, and potassium carbonate. The optimal base depends on the pKa of the pyridinium salt.

    • Solvent: The solvent can influence the stability of the ylide and the transition state of the cycloaddition. Acetonitrile and THF are commonly used solvents.

    • Temperature: While many reactions are performed at room temperature, some systems may require heating to proceed at a reasonable rate.

Q2: I am observing the formation of side products in my cyclization reaction. What are the likely side reactions and how can I minimize them?

A2: Side product formation is a common issue. In the context of pyridinium salt cyclizations, particularly those involving zwitterionic intermediates, several side reactions can occur.

  • (3+2) vs. (5+2) Cycloaddition: In reactions involving pyridinium 1,4-zwitterions and in situ-formed benzynes, a (3+2) cycloaddition can occur as a side reaction, leading to the formation of benzo[b]thiophenes alongside the desired (5+2) cycloadduct. Modifying the reaction conditions, such as the method of benzyne generation, may help to favor the desired pathway.

  • Michael Adducts: In the [3+2] cycloaddition of pyridinium ylides with activated olefins like arylidene-malonates, the formation of Michael adducts can compete with the desired cycloadduct. The choice of solvent and base can significantly influence the ratio of these products. For instance, using KOtBu in THF might favor the cycloadduct over the Michael adduct.

  • Ring-Opening of Pyridinium Salts: Pyridinium salts, especially those activated with electron-withdrawing groups on the nitrogen, can undergo nucleophilic ring-opening, a reaction historically known as the Zincke reaction. If your reaction mixture contains nucleophiles other than the intended tethered nucleophile for cyclization, this could be a competing pathway.

Q3: My intramolecular cyclization is not proceeding. What factors influence the success of intramolecular cyclizations of pyridinium salts?

A3: The success of an intramolecular cyclization of a quaternary pyridinium salt often depends on the nature of the tethered nucleophile, the length and flexibility of the tether, and the reaction conditions.

  • Nucleophile: The nucleophilicity of the attacking group is paramount. Softer nucleophiles are generally more effective for attacking the electron-deficient pyridine ring.

  • Tether Length: The length of the chain connecting the nucleophile to the pyridine ring must be appropriate to allow for a sterically favorable ring closure. Typically, tethers that lead to the formation of 5- or 6-membered rings are preferred.

  • Activation of the Pyridine Ring: For the cyclization to occur, the pyridine ring must be sufficiently electrophilic. This is usually achieved by having an electron-withdrawing group on the nitrogen atom.

  • Catalysis: Some intramolecular cyclizations, such as radical cyclizations, may require a radical initiator. Other types of cyclizations might be promoted by transition metal catalysts.

Troubleshooting Guides

Guide 1: Low Yield in Indolizine Synthesis via 1,3-Dipolar Cycloaddition
Symptom Possible Cause Troubleshooting Step
Low to no product formation.Inefficient generation of the pyridinium ylide.Screen different bases (e.g., Et3N, DBU, K2CO3, Cs2CO3) and solvents (e.g., CH3CN, THF, DCM). Ensure the base is strong enough to deprotonate the pyridinium salt.
Poor reactivity of the dipolarophile.Use a more electron-deficient alkene or alkyne. Increase the reaction temperature.
Instability of the pyridinium ylide.Ensure anhydrous reaction conditions if the ylide is sensitive to moisture. The choice of substituent on the ylide carbon is crucial for stability.
Formation of a complex mixture of products.Competing side reactions (e.g., Michael addition).Modify the solvent and base combination. For example, using KOtBu in THF has been shown to favor cycloadduct formation over Michael adducts in certain cases.
Decomposition of starting materials or product.Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Avoid prolonged heating if the product is thermally labile.
Guide 2: Challenges in Radical Cyclization of 2-Bromo-N-alkyl Pyridinium Salts
Symptom Possible Cause Troubleshooting Step
No initiation of the radical cyclization.Inefficient radical generation.Ensure the radical initiator (e.g., AIBN, tributyltin hydride) is fresh and used at the appropriate temperature. Consider photochemical initiation if applicable.
Low yield of the desired cyclized product.Competing reduction of the radical intermediate.Adjust the concentration of the radical propagating agent (e.g., tributyltin hydride).
Unwanted side reactions.The choice of solvent can influence radical reactions. Screen non-participating solvents.
Formation of both indolizidine and quinolizidine skeletons.Lack of regioselectivity in the cyclization.Modify the substituent on the alkyl chain to electronically or sterically favor the desired ring size formation.

Quantitative Data Summary

Reaction TypeReactantsCatalyst/BaseSolventTemp (°C)Yield (%)Reference
(4+1) CyclizationPyridinium 1,4-zwitterion + Propiolic acid derivativeEt3NDCM3015-75
(3+2) CyclizationPyridinium 1,4-zwitterion + Alkanesulfonyl chlorideDIPEA--48-98
(3+2) CyclizationPyridinium 1,4-zwitterion + Activated alkyne-DCE8525-99
(3+3) CyclizationPyridinium 1,4-zwitterion + Aziridine---Good to high
(4+2) CyclizationPyridinium 1,4-zwitterion + 1-Sulfonyl-1,2,3-triazole---up to 70
Preparation of N-Alkyl Pyridinium SaltsPyridine + 1-Bromoalkane (C8-C20)-EthanolReflux13-82

Key Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Alkyl Pyridinium Salts

This protocol is adapted from a general method for preparing monoquaternary pyridinium salts.

  • Dissolve pure pyridine (1 equivalent) in dry ethanol.

  • Add the corresponding 1-bromoalkane (1.4 equivalents).

  • Reflux the mixture for 40 hours.

  • Monitor the reaction progress by TLC (e.g., mobile phase chloroform/methanol 100:1).

  • After completion, evaporate the solvent under reduced pressure to obtain the crude oily product.

  • Crystallize the crude product from ether. For less crystalline compounds (e.g., C8-C10 alkyl chains), multiple crystallizations may be necessary. For compounds with longer alkyl chains (C18-C20) that may be contaminated with starting material, crystallization from acetone may be required.

  • Filter the crystals under reduced pressure, wash with ether, and dry at room temperature.

Protocol 2: General Procedure for the (3+2) Cycloaddition of Pyridinium Ylides with Activated Alkynes

This protocol is based on a reported synthesis of polysubstituted thiophenes.

  • To a solution of the pyridinium 1,4-zwitterion (1 equivalent) in 1,2-dichloroethane (DCE), add the activated alkyne (1.2 equivalents).

  • Heat the reaction mixture at 85 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired polysubstituted thiophene.

Visualizations

experimental_workflow cluster_synthesis Pyridinium Salt Synthesis cluster_cyclization In Situ Ylide Generation & Cycloaddition start Pyridine + Alkyl Halide reflux Reflux in Solvent (e.g., Ethanol) start->reflux Mixing workup Evaporation & Crystallization reflux->workup Reaction Completion product1 Quaternary Pyridinium Salt workup->product1 start2 Pyridinium Salt + Dipolarophile add_base Add Base (e.g., Et3N) start2->add_base reaction Cycloaddition Reaction add_base->reaction Ylide Formation product2 Cycloadduct (e.g., Indolizine) reaction->product2

Caption: A generalized experimental workflow for the synthesis of quaternary pyridinium salts and their subsequent use in 1,3-dipolar cycloaddition reactions.

troubleshooting_logic start Low Cyclization Yield q1 Is the Pyridinium Ylide forming efficiently? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the Dipolarophile sufficiently reactive? a1_yes->q2 s1 Optimize Base and Solvent a1_no->s1 s1->q1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are side products observed? a2_yes->q3 s2 Increase EWG strength on Dipolarophile or Increase Temperature a2_no->s2 s2->q2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Modify reaction conditions to disfavor side reactions (e.g., change solvent/base) a3_yes->s3 end Improved Yield a3_no->end s3->q3

Technical Support Center: Optimizing Lithiation for Regiospecific Indolizine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regiospecific functionalization of indolizines via lithiation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common experimental challenges. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the preferred site of lithiation on an unsubstituted indolizine?

While electrophilic substitution on indolizines typically occurs at the C3 and C1 positions, direct lithiation has been shown to be highly regioselective for the C5 position on 2-substituted indolizines.[1][2][3] This provides a powerful method for introducing a variety of functional groups at a site that is otherwise difficult to functionalize.

Q2: Which lithiating agent is most effective for indolizine C5-lithiation?

n-Butyllithium (n-BuLi) is the most commonly used and effective reagent for the direct lithiation of indolizines.[1][2] The choice of solvent and additives, such as tetramethylethylenediamine (TMEDA), can significantly influence the reaction's efficiency.

Q3: How can I determine the optimal reaction time for the lithiation step?

The optimal reaction time can be determined by thin-layer chromatography (TLC) monitoring.[1] To do this, take an aliquot of the reaction mixture every 30 minutes, quench it with a suitable electrophile, and analyze the product formation by TLC. This will help you identify the point of maximum lithiation before potential degradation occurs. For example, the lithiation of 2-phenylindolizine may require up to 5 hours, while 2-tert-butylindolizine may only need 2 hours under the same conditions.[1]

Q4: What are some common electrophiles that can be used to quench the lithiated indolizine?

A variety of electrophiles can be successfully employed to functionalize the 5-lithioindolizine intermediate. Common examples include:

  • Formylating agents: N,N-Dimethylformamide (DMF) to introduce a formyl group (-CHO).[1][2]

  • Halogenating agents: Iodine (I₂) to introduce an iodo group (-I).[1][2]

  • Acylating agents: Benzoyl chloride to introduce a benzoyl group (-COPh).

Troubleshooting Guide

This guide addresses common issues encountered during the lithiation and subsequent functionalization of indolizines.

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Inactive n-BuLi: The n-BuLi reagent may have degraded due to improper storage or handling. 2. Presence of moisture or protic solvents: Traces of water or other protic impurities in the solvent or on the glassware will quench the organolithium reagent. 3. Incomplete lithiation: The reaction time or temperature may not be optimal for the specific indolizine substrate. 4. Degradation of the lithiated intermediate: The lithiated species may be unstable at the reaction temperature.1. Titrate the n-BuLi solution before use to determine its exact molarity. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. 3. Optimize the reaction time by TLC monitoring.[1] Consider adjusting the temperature. A common procedure involves adding n-BuLi at -78 °C and then allowing the reaction to proceed at a higher temperature, such as -20 °C.[1] 4. Maintain a low temperature throughout the reaction and quenching process.
Poor regioselectivity 1. Reaction temperature is too high: Higher temperatures can lead to the formation of other lithiated isomers. 2. Steric hindrance: Bulky substituents on the indolizine ring may influence the site of lithiation.1. Maintain a consistently low temperature (e.g., -78 °C) during the addition of n-BuLi. 2. The presence of a substituent at the 2-position generally directs lithiation to the 5-position.[1][2][3] If you are using a differently substituted indolizine, you may need to re-optimize the conditions.
Formation of multiple byproducts 1. Excess n-BuLi: Too much n-BuLi can lead to multiple lithiation events or reactions with the electrophile. 2. Reaction with the solvent: At higher temperatures, n-BuLi can react with ethereal solvents like THF. 3. Unexpected reactivity of the product: The functional group introduced can sometimes be unstable under the reaction or workup conditions. For example, 5-formylindolizines can be sensitive to alkali.[1]1. Use a freshly titrated solution of n-BuLi and add it slowly to the reaction mixture. 2. Keep the reaction temperature below -20 °C. 3. Adjust the workup procedure to be milder if product instability is suspected. For instance, avoid strong bases if you have an alkali-sensitive group.
Starting material remains after the reaction 1. Insufficient n-BuLi: Not enough lithiating agent was added to fully react with the starting material. 2. Inefficient lithiation: The reaction conditions (time, temperature) were not sufficient for complete conversion. 3. Quenching of the lithiated intermediate back to starting material: This can happen if the electrophile is not reactive enough or if there's a source of protons during the quench.1. Ensure the molarity of your n-BuLi is accurately known and use a slight excess. 2. Increase the reaction time or temperature as determined by optimization studies.[1] 3. Use a more reactive electrophile or ensure anhydrous conditions are maintained during the electrophilic quench.

Experimental Protocols

Optimized Protocol for C5-Lithiation and Formylation of 2-Substituted Indolizines

This protocol is adapted from established procedures for the synthesis of 5-formylindolizines.[1][2]

Materials:

  • 2-Substituted indolizine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 2-substituted indolizine in anhydrous THF under an argon atmosphere at -78 °C, add n-BuLi (typically 1.1 to 1.5 equivalents) dropwise.

  • Stir the mixture at -78 °C for a short period, then allow it to warm to -20 °C and stir for 2-5 hours. The optimal time should be determined by TLC monitoring.[1]

  • Cool the reaction mixture back down to -78 °C and add anhydrous DMF (excess, e.g., 3-5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data on Optimized Lithiation Conditions

The following table summarizes the optimized conditions for the C5-formylation of various 2-substituted indolizines.

Indolizine Substrate Lithiation Time (at -20 °C) Electrophile Product Yield (%)
2-Phenylindolizine5 hoursDMF5-Formyl-2-phenylindolizine75-95%[1]
2-tert-Butylindolizine2 hoursDMF5-Formyl-2-tert-butylindolizine75-95%[1]
1-Methyl-2-tert-butylindolizine2 hoursDMF5-Formyl-1-methyl-2-tert-butylindolizine75-95%[1]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_lithiation Lithiation cluster_quench Electrophilic Quench cluster_workup Workup & Purification start Start: Oven-dried glassware under Argon add_indolizine Dissolve Indolizine in Anhydrous THF start->add_indolizine cool_down Cool to -78 °C add_indolizine->cool_down add_buli Add n-BuLi dropwise at -78 °C cool_down->add_buli warm_react Warm to -20 °C and stir (2-5 h) add_buli->warm_react cool_again Cool to -78 °C warm_react->cool_again add_electrophile Add Electrophile (e.g., DMF) at -78 °C cool_again->add_electrophile warm_up Warm to Room Temp. add_electrophile->warm_up quench_reaction Quench with sat. NH4Cl solution warm_up->quench_reaction extract Extract with Ethyl Acetate quench_reaction->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the C5-lithiation and functionalization of indolizines.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield cause1 Inactive n-BuLi? start->cause1 cause2 Moisture Present? start->cause2 cause3 Incomplete Lithiation? start->cause3 cause4 Intermediate Degradation? start->cause4 sol1 Titrate n-BuLi cause1->sol1 sol2 Use Anhydrous Conditions (Dry Glassware/Solvents) cause2->sol2 sol3 Optimize Time/Temp (TLC Monitoring) cause3->sol3 sol4 Maintain Low Temperature cause4->sol4

Caption: Troubleshooting logic for low product yield in indolizine lithiation.

References

Technical Support Center: Purification Strategies for Synthesized Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthesized indolizine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions arising during the purification of indolizine derivatives. The troubleshooting guide is presented in a question-and-answer format to directly address specific experimental challenges.

Question 1: My crude indolizine derivative appears as a dark, oily residue. What is the best initial approach for purification?

Answer: An oily or dark-colored crude product often indicates the presence of polymeric materials, unreacted starting materials, and other colored impurities. A multi-step approach is often necessary.

  • Initial Wash: Begin with an acid-base wash if your indolizine derivative has a basic nitrogen atom. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl) to extract the protonated indolizine into the aqueous layer. The organic layer containing non-basic impurities can then be discarded. Basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your indolizine back into an organic solvent.

  • Silica Gel Plug Filtration: Before proceeding to more rigorous purification, consider passing your crude product through a short plug of silica gel. This can remove baseline impurities and highly polar materials that might otherwise complicate column chromatography.

  • Column Chromatography: This is the most common and effective method for separating the desired indolizine from various impurities.

Question 2: I'm struggling with column chromatography for my indolizine derivative. The separation is poor, and I'm getting mixed fractions. What can I do?

Answer: Poor separation in column chromatography can be due to several factors. Here's a troubleshooting guide:

  • Solvent System Optimization: The choice of eluent is critical. Your target compound should have an Rf of approximately 0.2-0.3 on a TLC plate with the chosen solvent system for good separation on a column.

    • If your compound is very polar and stays at the baseline, consider using a more polar solvent system. For basic indolizines that streak on silica, adding a small amount of a basic modifier like triethylamine (1-3%) to your eluent system can significantly improve peak shape and separation.[1]

    • For very non-polar compounds, a less polar solvent system is needed.

  • Gradient Elution: If you have impurities with a wide range of polarities, a gradient elution (gradually increasing the polarity of the eluent during the chromatography) can provide better separation than an isocratic (constant solvent composition) elution.[1]

  • Column Packing: Ensure your column is packed uniformly without any cracks or air bubbles, as these can lead to channeling and poor separation.

  • Sample Loading: Load your sample onto the column in a minimal amount of solvent. If your crude product is not soluble in the eluent, you can pre-adsorb it onto a small amount of silica gel and load the resulting powder onto the column.[1]

Question 3: My indolizine derivative is an amorphous solid that is difficult to handle and purify. What purification technique is most suitable?

Answer: For amorphous solids or compounds that are difficult to crystallize, column chromatography or preparative High-Performance Liquid Chromatography (HPLC) are the preferred methods. If the impurities are significantly different in polarity from your product, flash column chromatography should be effective. For separating closely related isomers or achieving very high purity, preparative HPLC is a powerful tool.[2][3]

Question 4: I have synthesized an indolizine derivative via a 1,3-dipolar cycloaddition. What are the likely byproducts I need to remove?

Answer: In 1,3-dipolar cycloadditions involving pyridinium ylides, common side products can arise from:

  • Ylide Dimerization or Rearrangement: The pyridinium ylide intermediate can sometimes react with itself or undergo rearrangement, especially if the dipolarophile is not very reactive.

  • Incomplete Aromatization: The initial cycloadduct is a dihydroindolizine, which needs to be oxidized to the aromatic indolizine. If the oxidation is incomplete, you may have a mixture of the dihydroindolizine and the final product.

  • Side reactions of the dipolarophile: The dipolarophile itself might undergo polymerization or other side reactions under the reaction conditions.

Careful optimization of reaction conditions (temperature, base, and solvent) can minimize the formation of these byproducts.

Question 5: What are the common impurities in a Tschitschibabin indolizine synthesis?

Answer: The Tschitschibabin reaction for synthesizing indolizines can have several side reactions leading to impurities:

  • Dimerization: A common side reaction is the dimerization of the pyridine starting material.[4]

  • Incomplete Cyclization: The reaction proceeds through several intermediates, and incomplete reaction can leave starting materials or intermediate products in the crude mixture.

  • Rearrangement Products: Depending on the solvent and reaction conditions, rearrangement of the intermediates can occur, leading to isomeric byproducts.[5]

Data Presentation

The following table summarizes the expected purity improvement for a model indolizine derivative using different purification techniques. The initial crude product is assumed to have a purity of 65% as determined by HPLC.

Purification MethodPurity of Isolated Product (%)Typical Recovery (%)Notes
Acid-Base Wash 75-85%80-90%Effective for removing non-basic impurities.
Recrystallization >98%50-80%Highly effective if a suitable solvent system is found; may have lower recovery.
Flash Column Chromatography 90-98%70-95%Good for general purification and separation of moderately different compounds.
Preparative HPLC >99%60-85%Excellent for achieving very high purity and separating close isomers.

Note: These are typical values and can vary significantly depending on the specific indolizine derivative, the nature of the impurities, and the optimization of the purification protocol.

Experimental Protocols

This section provides detailed methodologies for the key purification techniques discussed.

Protocol 1: Flash Column Chromatography of an Indolizine Derivative

This protocol is a general guideline for purifying an indolizine derivative using silica gel flash chromatography.

1. Materials:

  • Crude indolizine derivative

  • Silica gel (230-400 mesh)

  • Organic solvents for the mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol)

  • Triethylamine (optional, for basic compounds)

  • Glass column with a stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

2. Procedure:

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system that gives your desired indolizine derivative an Rf value of approximately 0.2-0.3.

    • If the spot streaks, add 1-3% triethylamine to the solvent system.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (approx. 1 cm).

    • In a separate beaker, make a slurry of silica gel in the initial, least polar solvent you will use for the elution.

    • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica bed.

    • Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top of the sand.

  • Sample Loading:

    • Dissolve the crude indolizine derivative in a minimal amount of the mobile phase or a more polar solvent if necessary.

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Alternatively, for samples not soluble in the mobile phase, dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (using a pump or compressed air) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the elution by TLC to identify the fractions containing your purified product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization of a Solid Indolizine Derivative

This protocol describes the purification of a solid indolizine derivative by recrystallization.

1. Materials:

  • Crude solid indolizine derivative

  • A suitable solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

2. Procedure:

  • Solvent Selection:

    • The ideal solvent should dissolve the indolizine derivative well at high temperatures but poorly at room temperature. Common solvents to test include ethanol, methanol, ethyl acetate, hexanes, and mixtures thereof.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to dry on the filter paper under vacuum, and then transfer them to a watch glass or vial to dry completely.

Protocol 3: Preparative HPLC for High-Purity Indolizine Derivatives

This protocol provides a general framework for purifying indolizine derivatives using preparative reverse-phase HPLC.

1. Materials:

  • Crude or partially purified indolizine derivative

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative C18 reverse-phase column

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol)

  • Acidic modifier (e.g., trifluoroacetic acid (TFA) or formic acid)

  • Collection vials or fraction collector

2. Procedure:

  • Method Development (Analytical Scale):

    • First, develop a separation method on an analytical HPLC system with a C18 column.

    • A common mobile phase is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Optimize the gradient to achieve good separation of your target indolizine from impurities.

  • Scale-Up to Preparative HPLC:

    • Use the same stationary phase (C18) and mobile phase modifiers for the preparative column.

    • Adjust the flow rate and injection volume according to the dimensions of your preparative column.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent, ensuring it is fully dissolved and filtered to remove any particulates. The mobile phase is often a good choice for the injection solvent.

  • Purification:

    • Inject the sample onto the preparative HPLC system.

    • Run the optimized gradient method.

    • Monitor the elution profile using the detector and collect the fractions corresponding to the peak of your desired indolizine derivative.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified product, often as a TFA salt.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the purification of indolizine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Indolizine Product wash Acid-Base Wash start->wash column Column Chromatography wash->column recrystal Recrystallization column->recrystal prephplc Preparative HPLC column->prephplc purity Purity Check (HPLC/NMR) recrystal->purity prephplc->purity final Pure Indolizine Derivative purity->final

Caption: General experimental workflow for the purification of indolizine derivatives.

troubleshooting_flowchart start Poor Separation in Column Chromatography q1 Is the compound basic (streaking on TLC)? start->q1 a1_yes Add 1-3% Triethylamine to the eluent q1->a1_yes Yes q2 Is the Rf value between 0.2 and 0.3? q1->q2 No a1_yes->q2 a2_no Adjust solvent polarity q2->a2_no No q3 Are there many impurities with different polarities? q2->q3 Yes a2_no->q3 a3_yes Use a gradient elution q3->a3_yes Yes q4 Is the sample soluble in the eluent? q3->q4 No a3_yes->q4 a4_no Use dry loading method q4->a4_no No end Improved Separation q4->end Yes a4_no->end

Caption: Troubleshooting decision tree for column chromatography of indolizines.

References

reducing reaction time for indolizine synthesis using microwave irradiation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing microwave irradiation to accelerate indolizine synthesis. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you optimize your reactions and overcome common challenges. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, significantly reducing reaction times from hours to mere minutes, while often improving yields and product selectivity.[1][2][3]

Troubleshooting Guides

This section addresses specific issues that may arise during microwave-assisted indolizine synthesis.

Issue 1: Arcing or Sparking in the Microwave Cavity

Q: My reaction mixture is producing sparks inside the microwave reactor. What is causing this and how can I prevent it?

A: Arcing, or sparking, is a common issue in microwave chemistry, often caused by the interaction of the microwave's electric field with metallic substances or highly concentrated, conductive materials.[4][5] This can damage the microwave reactor and lead to unsafe conditions.

Possible Causes and Solutions:

  • Metallic Reagents or Catalysts: The use of finely divided metal powders (e.g., some palladium or copper catalysts) can lead to arcing.

    • Solution: Ensure the catalyst is well-dispersed in the reaction mixture. Using a high-boiling point solvent can help to dissipate heat and reduce the likelihood of arcing. Consider using a catalyst support that is less interactive with microwaves.

  • Ionic Liquids: While often good microwave absorbers, high concentrations of ionic liquids can sometimes lead to arcing.

    • Solution: If using an ionic liquid, try diluting it with a co-solvent to reduce its conductivity.

  • Sharp Edges on Stir Bars: A scratched or chipped magnetic stir bar can create localized electric fields, leading to sparks.

    • Solution: Always inspect your stir bars for any signs of wear and tear before use. Replace any damaged stir bars.

  • Reaction Scale and Vessel Size: A very small reaction volume in a large vessel can lead to uneven heating and potential for arcing.

    • Solution: Use a reaction vessel that is appropriately sized for your reaction volume.

Troubleshooting Workflow for Arcing:

ArcingTroubleshooting start Arcing Observed check_catalyst Is a metallic catalyst being used? start->check_catalyst disperse_catalyst Ensure catalyst is well-dispersed. Consider a different catalyst support. check_catalyst->disperse_catalyst Yes check_stir_bar Is the stir bar damaged? check_catalyst->check_stir_bar No disperse_catalyst->check_stir_bar replace_stir_bar Replace stir bar. check_stir_bar->replace_stir_bar Yes check_solvent Is an ionic liquid being used at high concentration? check_stir_bar->check_solvent No replace_stir_bar->check_solvent dilute_il Dilute ionic liquid with a co-solvent. check_solvent->dilute_il Yes check_vessel Is the reaction vessel appropriately sized? check_solvent->check_vessel No dilute_il->check_vessel adjust_vessel Use a smaller vessel for small scale reactions. check_vessel->adjust_vessel No end_point Problem Resolved check_vessel->end_point Yes adjust_vessel->end_point

Workflow for troubleshooting arcing in a microwave reactor.
Issue 2: Low or No Product Yield

Q: I am not getting the expected yield for my indolizine synthesis, even with microwave irradiation. What could be the problem?

A: Low yields in microwave-assisted synthesis can stem from several factors, ranging from incorrect reaction parameters to reagent degradation.

Possible Causes and Solutions:

  • Suboptimal Temperature: The reaction may not be reaching the necessary activation energy.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 10-20°C) and monitor the effect on the yield. Be cautious not to exceed the pressure limits of the reaction vessel.

  • Incorrect Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) significantly impacts heating efficiency.

    • Solution: Choose a solvent with a high dielectric constant or one that is known to be a good microwave absorber. For non-polar solvents, a small amount of a polar co-solvent or an ionic liquid can be added to improve heating.

  • Insufficient Reaction Time: While microwaves drastically reduce reaction times, some transformations still require a specific duration for completion.

    • Solution: Incrementally increase the irradiation time and monitor the reaction progress by TLC or LC-MS.

  • Reagent Degradation: The high temperatures achieved rapidly in microwave synthesis can sometimes lead to the degradation of thermally sensitive reagents or products.

    • Solution: If you suspect degradation, try running the reaction at a lower temperature for a slightly longer time.

  • Catalyst Inactivity: The chosen catalyst may not be optimal for the reaction under microwave conditions.

    • Solution: Screen different catalysts known to be effective for the specific type of indolizine synthesis you are performing (e.g., copper, palladium, rhodium-based catalysts).[6]

Logical Flow for Optimizing Low Yield:

LowYieldTroubleshooting start Low or No Yield check_temp Is the temperature optimal? start->check_temp increase_temp Incrementally increase temperature. check_temp->increase_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes increase_temp->check_solvent change_solvent Use a more polar solvent or add a microwave absorber. check_solvent->change_solvent No check_time Is the reaction time sufficient? check_solvent->check_time Yes change_solvent->check_time increase_time Incrementally increase irradiation time. check_time->increase_time No check_degradation Is there evidence of product/reagent degradation? check_time->check_degradation Yes increase_time->check_degradation lower_temp_longer_time Decrease temperature and increase time. check_degradation->lower_temp_longer_time Yes end_point Yield Improved check_degradation->end_point No lower_temp_longer_time->end_point

Logical flow for addressing low product yield.

Frequently Asked Questions (FAQs)

Q1: How significant is the reduction in reaction time when using microwave irradiation for indolizine synthesis compared to conventional heating?

A1: The reduction in reaction time is one of the most significant advantages of microwave-assisted synthesis.[2] Reactions that typically take several hours to days under conventional reflux conditions can often be completed in a matter of minutes using microwave irradiation.[3] The exact time reduction depends on the specific reaction, but it is not uncommon to see reaction times reduced by a factor of 10 to 1000.[3]

Q2: Can I use a domestic microwave oven for my experiments?

A2: While some simple, open-vessel reactions can be performed in a modified domestic microwave, it is strongly discouraged for safety and reproducibility reasons.[7] Laboratory-grade microwave reactors are specifically designed with features for temperature and pressure control, uniform heating, and safety interlocks that are absent in household ovens. For reliable and reproducible results, a dedicated chemical microwave reactor is essential.[7]

Q3: What is the "non-thermal microwave effect" and does it play a role in indolizine synthesis?

A3: The "non-thermal microwave effect" refers to a hypothetical rate enhancement that is not due to a temperature increase. While there has been much debate on this topic, the general consensus is that the vast majority of rate accelerations observed in microwave synthesis are due to the rapid and efficient heating of the reaction mixture (a purely thermal effect).[7]

Q4: How do I choose the right solvent for my microwave-assisted indolizine synthesis?

A4: The choice of solvent is crucial for efficient microwave heating. Polar solvents such as DMF, DMSO, ethanol, and water are excellent microwave absorbers due to their high dielectric constants.[8] If your reaction requires a non-polar solvent, you can add a small amount of a polar co-solvent or an ionic liquid to improve the heating rate. Solvent-free, or "neat," reactions are also an excellent option for microwave synthesis, often leading to shorter reaction times and easier work-up.[8]

Q5: My results are not reproducible. What are the common causes of poor reproducibility in microwave synthesis?

A5: Reproducibility issues in microwave synthesis can arise from several factors:

  • Inaccurate Temperature Measurement: Different microwave reactors may use different methods for temperature monitoring (e.g., IR sensor vs. fiber-optic probe), which can lead to discrepancies.

  • Non-uniform Heating: "Hot spots" within the microwave cavity can lead to inconsistent heating of the reaction mixture.

  • Vessel Shape and Size: The geometry of the reaction vessel can affect the microwave field distribution.

  • Stirring Rate: Inadequate stirring can lead to localized overheating.

  • Ramp Time: The time it takes to reach the target temperature can influence the reaction outcome.

To improve reproducibility, it is important to accurately report all reaction parameters, including the type of microwave reactor, temperature measurement method, vessel size, stirring rate, and power settings.

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Various Heterocyclic Compounds
ProductConventional Method TimeMicrowave Method TimeConventional Yield (%)Microwave Yield (%)Reference
2-Amino-4,6-diphenylpyrimidine4 h15 min9486[9]
1-[tolylaminomethyl][1][4][5]benzotriazole5 h 30 min3 min 10 s6575[10]
Substituted Benzotriazole4 h4 min7285[10]
N-Aryl Phthalimide13 h9-42 min50-7275-87[9]
Quinolone Derivatives3 h - overnight3-4 minLower50-80[11]
Pyrazolo[1,5-a]pyrimidinesNot specified15 min~80-8590-95[11]

This table provides a general comparison for various heterocyclic syntheses to illustrate the typical improvements observed with microwave irradiation. Specific results for indolizine synthesis will vary.

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 3-Benzoyl-1-carbethoxy-indolizine

This protocol is adapted from a microwave-mediated one-pot synthesis.[12]

Materials:

  • Phenacyl bromide

  • Pyridine

  • Ethyl propiolate

  • Activated basic alumina

  • Methanol/Chloroform mixture (5:95 v/v)

  • Sodium sulfate (Na₂SO₄)

  • Microwave synthesis reactor (e.g., Synthewave 402 Prolabo or similar)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, intimately mix phenacyl bromide (1 mmol), pyridine (1.5 equiv.), and ethyl propiolate (1.5 equiv.) with activated basic alumina (1 g).

  • Place the flask in the microwave reactor.

  • Irradiate the mixture for 8 minutes. The recommended settings are 80% power with a temperature limit of 250°C. The reaction mixture will turn deep brown.

  • After irradiation, allow the mixture to cool to room temperature.

  • Elute the product from the alumina using a methanol/chloroform (5:95) mixture.

  • Wash the organic phase with water (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from n-hexane to yield 3-benzoyl-1-carbethoxy-indolizine.

Workflow for One-Pot Indolizine Synthesis:

OnePotSynthesis start Mix Reactants with Alumina irradiate Microwave Irradiation (8 min, 80% power, 250°C limit) start->irradiate cool Cool to Room Temperature irradiate->cool elute Elute with MeOH/CHCl3 cool->elute wash Wash with Water elute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Recrystallize from n-hexane concentrate->purify end_product Pure 3-Benzoyl-1-carbethoxy-indolizine purify->end_product

Experimental workflow for the one-pot synthesis of a substituted indolizine.
Protocol 2: Microwave-Assisted Synthesis of Fluorescent Pyrido[2,3-b]indolizines

This protocol is based on the synthesis of fluorescent indolizine derivatives from alkylpyridinium salts and enaminones.[5][13]

Materials:

  • N-(cyanomethyl)-2-alkylpyridinium salt (e.g., N-cyanomethyl-2-methylpyridinium bromide)

  • Enaminone

  • Sodium acetate

  • Isopropyl alcohol

  • Water

  • Microwave reactor (e.g., Anton Paar Monowave 300 or similar) with sealed vessel capability

  • Reaction vial suitable for the microwave reactor

Procedure:

  • In a microwave reaction vial, combine the N-(cyanomethyl)-2-alkylpyridinium salt (0.591 mmol), the enaminone (0.394 mmol), and sodium acetate (0.197 mmol).

  • Add isopropyl alcohol (3 mL) and water (1 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150°C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Note: The optimal reaction time and temperature may vary depending on the specific substrates used. It is recommended to perform small-scale optimization experiments. For example, for some substrates, prolonging the reaction time to 60 minutes or adjusting the temperature to 120°C or 180°C may improve the yield.[5]

References

workup procedure for isolating ethyl indole-2-carboxylate from reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for the workup procedure of isolating ethyl indole-2-carboxylate from a reaction mixture.

Troubleshooting Guide

Issue 1: Low Yield of Isolated Product

Potential Cause Troubleshooting Step
Incomplete Precipitation Ensure a sufficient volume of anti-solvent (typically water) is added to the reaction filtrate to induce full precipitation. The mixture should be stirred thoroughly during addition.[1]
Product Loss During Filtration Use a filter paper with the appropriate pore size to avoid losing fine solid particles. Ensure all the solid is transferred to the filter funnel, rinsing the beaker with the filtrate or fresh wash solvent.
Product Adherence to Catalyst If a heterogeneous catalyst was used, wash it thoroughly with the reaction solvent (e.g., glacial acetic acid) to recover any adsorbed product before proceeding with precipitation.[1]
Incomplete Extraction If an extraction-based workup is used, perform multiple extractions (e.g., 3x with ethyl acetate) to ensure complete transfer of the product from the aqueous phase to the organic phase.[2]
Ester Hydrolysis If the reaction or workup conditions are too acidic or basic, the ethyl ester can hydrolyze to the corresponding carboxylic acid, which may have different solubility properties. Neutralize the reaction mixture carefully before extraction.[3]

Issue 2: Product is Discolored (e.g., Yellow, Brown, or Pink)

Potential Cause Troubleshooting Step
Residual Catalyst Ensure the catalyst is completely removed by filtration. Using a pad of Celite can help remove very fine catalyst particles.
Trapped Impurities The initial precipitate may trap colored impurities from the reaction mixture.[1]
Solution 1: Charcoal Treatment. Dissolve the crude product in a suitable solvent and add activated charcoal. Heat the mixture briefly, then filter the hot solution to remove the charcoal and adsorbed impurities.
Solution 2: Recrystallization. This is the most effective method for purification. A common procedure involves recrystallizing the crude solid from a mixture of methylene chloride and light petroleum ether to obtain white needles.[1] Alternatively, ethanol can be used.[3]
Air Oxidation Some indole derivatives can be sensitive to air and light, leading to discoloration over time. Dry the purified product thoroughly and store it in a sealed container, protected from light.

Issue 3: Difficulty with Recrystallization

Potential Cause Troubleshooting Step
Oiling Out The product is melting in the solvent instead of dissolving, or precipitating as an oil upon cooling. This happens when the solvent is too nonpolar for the solute at high temperatures or the solution is cooled too quickly.
Solution: Add a co-solvent to increase the polarity (if dissolving) or decrease it (if precipitating). Ensure the solution is not supersaturated before cooling. Cool the solution slowly, perhaps by allowing the flask to cool to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
No Crystals Form The solution may be too dilute, or crystallization is slow to initiate.
Solution 1: Concentrate the solution by evaporating some of the solvent.
Solution 2: Induce crystallization by adding a seed crystal of pure ethyl indole-2-carboxylate.
Solution 3: Cool to a lower temperature using an ice-salt or dry ice-acetone bath.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure ethyl indole-2-carboxylate?

A1: Pure ethyl indole-2-carboxylate should be a white crystalline solid, often in the form of needles.[1] The reported melting point generally ranges from 119°C to 126°C.[1][4]

Q2: My reaction was performed in acetic acid. How do I initiate the precipitation of the product?

A2: After filtering off the catalyst, slowly add a large volume of water to the acetic acid filtrate while stirring. Ethyl indole-2-carboxylate will precipitate as a solid.[1]

Q3: What solvents are recommended for washing the crude product after filtration?

A3: It is recommended to wash the crude solid with several portions of water to remove any residual acid and water-soluble impurities.[1]

Q4: Can I use a different workup procedure if my reaction is not a hydrogenation in acetic acid?

A4: Yes. For reactions in other solvents, a common workup involves quenching the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate), followed by extraction with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under vacuum to yield the crude product.[2]

Q5: What are some common side reactions to be aware of?

A5: Under basic conditions, N-alkylation can occur if an alkylating agent is present.[3][5] Additionally, using sodium methoxide in methanol can lead to transesterification, yielding the methyl ester instead of the ethyl ester.[3]

Quantitative Data Summary

ParameterValueSource
Molecular Formula C₁₁H₁₁NO₂[4]
Molecular Weight 189.21 g/mol [4]
Reported Yield 41–44% (from o-nitrotoluene)[1]
85% (from 3-bromo-1H-indole-2-carboxylic acid)[2]
93% (from Indole-2-carboxylic acid)[6][7]
Melting Point 122.5–124 °C[1]
119–126 °C[4]
Purity (Typical) ≥ 97%[4]

Experimental Protocols

Protocol 1: Isolation by Precipitation (Post-Hydrogenation)

This protocol is adapted from a procedure where ethyl indole-2-carboxylate is synthesized via catalytic hydrogenation in glacial acetic acid.[1]

  • Catalyst Removal: After the reaction is complete, remove the solid catalyst by filtration through a sintered glass funnel or a pad of Celite.

  • Wash Catalyst: Wash the filtered catalyst with a small amount of glacial acetic acid to recover any adsorbed product. Combine the wash with the main filtrate.

  • Precipitation: Place the filtrate in a large beaker and add a significant volume of water (approximately 15 times the volume of the acetic acid) slowly while stirring vigorously. Ethyl indole-2-carboxylate will precipitate as a yellow solid.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with several portions of water to remove residual acetic acid.

  • Drying: Dry the crude product in a desiccator over a drying agent like calcium chloride.

  • Purification (Recrystallization): For higher purity, dissolve the crude solid in a minimal amount of hot methylene chloride, and add light petroleum ether until the solution becomes slightly turbid. Allow the solution to cool slowly to form white needles of pure ethyl indole-2-carboxylate.

Protocol 2: Isolation by Extraction

This protocol is suitable for reactions conducted in organic solvents like ethanol or 1,4-dioxane.[2]

  • Quenching: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Repeat the extraction three times.

  • Combine & Wash: Combine the organic layers and wash them sequentially with water and then with brine.

  • Drying: Dry the organic phase over anhydrous sodium sulfate.

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization as described in Protocol 1.

Visualized Workflows

G Workflow for Isolation by Precipitation A Reaction Mixture (in Acetic Acid) B Filter to Remove Catalyst A->B C Filtrate B->C D Add Water (Anti-Solvent) C->D E Precipitation of Crude Product D->E F Vacuum Filtration E->F G Crude Ethyl Indole-2-carboxylate (Solid) F->G H Wash with Water G->H I Dry in Desiccator H->I J Recrystallization I->J Optional Purification K Pure Product (White Needles) J->K

Caption: Workflow for isolating ethyl indole-2-carboxylate via precipitation.

G Workflow for Isolation by Extraction A Reaction Mixture (in Organic Solvent) B Quench with aq. NaHCO3 Solution A->B C Extract with Ethyl Acetate (3x) B->C D Combined Organic Layers C->D E Wash with Water & Brine D->E F Dry over Na2SO4 E->F G Filter & Concentrate (Rotovap) F->G H Crude Product G->H I Purify (Column or Recrystallization) H->I J Pure Product I->J

Caption: Workflow for isolating ethyl indole-2-carboxylate via extraction.

References

comparison of catalysts for improving indolizine synthesis efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Catalysts for Indolizine Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing catalysts to enhance the efficiency of indolizine synthesis. It includes frequently asked questions, a troubleshooting guide, comparative data on various catalytic systems, detailed experimental protocols, and workflow diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the main types of catalysts used to improve indolizine synthesis efficiency?

A1: The synthesis of indolizines can be catalyzed by a diverse range of systems, primarily categorized as:

  • Metal-Based Catalysts : This is the most common category, featuring transition metals like Palladium (Pd), Gold (Au), Copper (Cu), Rhodium (Rh), and Iron (Fe).[1][2][3][4][5] They are highly effective for various transformations, including cross-coupling, cycloisomerization, and multicomponent reactions.[6][7][8]

  • Organocatalysts : For metal-sensitive substrates or to promote green chemistry principles, organocatalysts such as Brønsted acids or bicyclic imidazole-alcohols are employed.[9][10][11] These are particularly useful for functionalization reactions at the C3-position of the indolizine core.[9][11]

  • Photocatalysts : Visible-light-mediated synthesis is an emerging green methodology. Some reactions proceed even without an external photocatalyst, potentially accelerated by the indolizine product itself.[12][13][14] Specific photocatalytic C-H functionalization has also been developed.[15][16]

  • Metal-Free and Solvent-Free Systems : Driven by environmental and economic advantages, many modern protocols operate under metal-free or solvent-free conditions, sometimes utilizing microwave irradiation to accelerate the reaction.[17][18][19]

Q2: How do I select the appropriate catalyst for my specific indolizine synthesis?

A2: Catalyst selection depends on the desired transformation and the nature of your substrates:

  • For C-3 arylation or heteroarylation , Palladium catalysts like PdCl₂(PPh₃)₂ are highly effective and well-documented.[1][8]

  • For multicomponent reactions (MCRs) that build the indolizine core from simple aldehydes, amines, and alkynes, Gold catalysts (e.g., AuCl₃, NaAuCl₄·2H₂O) offer high atom economy and efficiency, often under solvent-free or aqueous conditions.[6][7][20]

  • If your substrates are sensitive to transition metals, consider organocatalytic methods . For instance, a Brønsted acid can be used for C3-alkylation.[9][11]

  • To form fused indolizine systems with high stereocontrol, a synergistic dual catalyst system , such as Cu/Ir, can be employed for cascade reactions.[21][22][23]

  • For rapid, high-yield synthesis, microwave-assisted protocols can significantly reduce reaction times.[17][24][25]

Q3: What are the main advantages of using gold catalysts in indolizine synthesis?

A3: Gold catalysts, particularly Au(I) and Au(III) species, are prized for their unique carbophilic Lewis acidity. Key advantages include:

  • High Efficiency : They effectively catalyze multicomponent reactions and cycloisomerization cascades, providing rapid access to complex indolizine structures.[6][7]

  • Atom Economy : Gold-catalyzed MCRs assemble molecules from simple precursors in a single step, minimizing waste.[6]

  • Mild Conditions : These reactions can often be performed under solvent-free conditions or in water, which are environmentally friendly.[7][20]

  • Broad Substrate Scope : Gold catalysts tolerate a wide range of functional groups, allowing for the synthesis of diverse functionalized indolizines.[26]

Q4: Are there efficient metal-free methods for synthesizing indolizines?

A4: Yes, several efficient metal-free methods have been developed. These approaches are advantageous for avoiding potential metal contamination in the final products, which is crucial for pharmaceutical applications. Common strategies include:

  • Acid-catalyzed reactions : A mild and highly efficient method for preparing fluorescent indolizines involves a two-component reaction catalyzed by an acid.[19][27]

  • Cascade Reactions : Poly-substituted indolizines can be synthesized from 2-alkylpyridines and bromonitroolefins through metal-free cascade Michael/SN2/aromatization reactions.[28]

  • Three-Component Reactions (MCRs) : A solvent-free and metal-free MCR of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols provides a straightforward route to indolizines under mild conditions.[18]

  • 1,3-Dipolar Cycloadditions : This is a classic and widely used metal-free method involving pyridinium ylides and dipolarophiles.[2][29]

Troubleshooting Guide

Q: My reaction yield is low. What are the common causes and solutions?

A: Low yield is a common issue with several potential causes. Systematically investigate the following:

  • Catalyst Inactivity:

    • Cause: The catalyst may have degraded due to improper storage or handling (e.g., exposure to air or moisture for sensitive catalysts like Pd(0) complexes). Some catalysts may be poisoned by impurities in the reagents or solvent.

    • Solution: Use freshly opened or purified catalyst. Ensure all reagents and solvents are pure and dry, especially for moisture-sensitive reactions. Consider adding a ligand that can stabilize the catalytic species. For palladium-catalyzed reactions, ensure the ligand-to-metal ratio is optimal.[1][8]

  • Sub-Optimal Reaction Conditions:

    • Cause: The temperature, reaction time, or concentration may not be optimal for your specific substrates.

    • Solution: Perform a systematic optimization. Run small-scale trials at different temperatures (e.g., room temperature, 60 °C, 100 °C). Monitor the reaction over time using TLC or LC-MS to determine the optimal duration. Adjusting the concentration can also impact reaction rates and side reactions. For microwave-assisted synthesis, optimizing power and time is critical.[17][24]

  • Poor Substrate Reactivity:

    • Cause: Steric hindrance or unfavorable electronic properties of the substituents on your starting materials can slow down or inhibit the reaction. For example, in Pd-catalyzed arylations, indolizines with electron-withdrawing groups can react more slowly.[1][8]

    • Solution: You may need to switch to a more active catalyst system. For instance, if a Pd(II) catalyst is inefficient, a more active Pd(0) source with a specialized ligand might be required. Alternatively, a different synthetic route or catalyst type (e.g., switching from a metal catalyst to an organocatalyst) may be necessary.

  • Inefficient Initiation (Photocatalysis):

    • Cause: In photocatalytic reactions, the light source may not have the correct wavelength or sufficient intensity. The reaction vessel might be blocking the light.

    • Solution: Ensure your light source (e.g., blue LED) matches the absorption spectrum of the photocatalyst or the reactive species.[15][16] Use a reaction vessel made of a material transparent to the required wavelength (e.g., borosilicate glass for visible light).

Q: The reaction is incomplete, and starting material remains even after extended time. What should I do?

A:

  • Check Catalyst Loading: The catalyst loading might be too low. While catalytic, a certain threshold is needed for practical reaction times. Try increasing the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).

  • Re-evaluate Reagents: One of the reagents may be limiting or degrading over the course of the reaction. Verify the stoichiometry and consider adding a second portion of a potentially unstable reagent or the catalyst midway through the reaction.

  • Investigate Reversibility: Some reactions may be reversible. Check if removing a byproduct (e.g., water) can drive the reaction to completion.

Q: I am observing significant side product formation. How can I improve selectivity?

A:

  • Lower the Temperature: Higher temperatures can provide the activation energy for undesired reaction pathways. Running the reaction at a lower temperature, even if it requires a longer time, can often improve selectivity.

  • Change the Catalyst or Ligand: The choice of catalyst and, for metal complexes, the ligand, is crucial for directing selectivity. In Pd-catalyzed reactions, bulky ligands can prevent multiple additions. For synergistic catalysis like Cu/Ir systems, the specific chiral ligands used determine the diastereoselectivity.[22][23]

  • Modify the Solvent: The solvent can influence the stability of intermediates and transition states. Switching to a more or less polar solvent can sometimes suppress the formation of side products.

  • Check the Base/Additive: In reactions requiring a base or other additives (e.g., KOAc in Pd-catalyzed arylations[1]), the choice and amount of the additive are critical. Using a weaker or bulkier base can sometimes prevent undesired side reactions.

Comparison of Catalytic Systems for Indolizine Synthesis

The following table summarizes and compares various catalytic systems for synthesizing functionalized indolizines.

Catalyst Type Specific Catalyst Reaction Type Typical Conditions Reported Yields Key Advantages Reference(s)
Palladium PdCl₂(PPh₃)₂C-3 ArylationNMP, KOAc, H₂O, 100 °C, 1-3 hGood to ExcellentHigh efficiency, regioselective C-3 functionalization.[1][8]
Palladium Pd₂(dba)₃ / LigandCarbonylative CouplingToluene, CO (1 atm), 100 °CGoodModular synthesis from bromopyridines, imines, and alkynes.[4]
Gold NaAuCl₄·2H₂O (1 mol%)Multicomponent ReactionSolvent-free, 60 °C, 1.5 hUp to 95%High atom economy, environmentally friendly (solvent-free or water).[6][7]
Gold PPh₃AuNTf₂Hydroarylation/AromatizationDCE, 80 °CGood to ExcellentConstructs pyridine ring, wide functional group tolerance.[26][30][31]
Copper/Iridium Cu/Ir Dual CatalystAsymmetric [3+3] AnnulationDCM, 2-12 hModerate to HighExcellent stereocontrol (enantio- and diastereodivergent).[21][22][23]
Organocatalyst Brønsted Acid (e.g., TFA)C-3 AlkylationDCE, RefluxUp to 89%Metal-free, suitable for C-C bond formation at C-3.[9][11]
Organocatalyst Bicyclic Imidazole-AlcoholOne-pot MBH/CyclizationWater, 60 °C, 12 h19-70%Green (aqueous medium), good atom economy.[10]
Photocatalysis None (External-photocatalyst-free)CyclizationVisible light, Room Temp.GoodExtremely mild conditions, no external catalyst needed.[12][13]
Microwave Basic AluminaThree-Component ReactionMicrowave, Solvent-freeExcellentDrastically reduced reaction times, high yields.[17][24]

Detailed Experimental Protocols

Protocol 1: Palladium-Catalyzed C-3 Arylation of Indolizine [1][8]

This protocol describes the direct arylation of an indolizine core at the C-3 position using an aryl bromide.

  • Reagents & Materials:

    • Indolizine (1.0 equiv)

    • Aryl bromide (1.2 equiv)

    • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.05 equiv)

    • Potassium acetate (KOAc) (2.0 equiv)

    • Water (H₂O) (2.0 equiv)

    • N-Methyl-2-pyrrolidone (NMP) (to make a 0.5 M solution of indolizine)

    • Reaction vessel (e.g., Schlenk tube)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the indolizine (1.0 equiv), aryl bromide (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and KOAc (2.0 equiv).

    • Add NMP to achieve a 0.5 M concentration with respect to the indolizine.

    • Add water (2.0 equiv) to the mixture.

    • Seal the vessel and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water (3x) to remove NMP and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the C-3 arylated indolizine.

Protocol 2: Gold-Catalyzed Three-Component Synthesis of Aminoindolizines [6][7][20]

This protocol describes a one-pot synthesis of a 1,3-disubstituted aminoindolizine from an aldehyde, an amine, and an alkyne.

  • Reagents & Materials:

    • Pyridine-2-carboxaldehyde (1.0 equiv)

    • Secondary amine (e.g., morpholine) (1.0 equiv)

    • Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)

    • Sodium tetrachloroaurate(III) dihydrate [NaAuCl₄·2H₂O] (0.01 equiv)

    • Reaction vial

  • Procedure:

    • To a reaction vial, add pyridine-2-carboxaldehyde (1.0 equiv), the secondary amine (1.0 equiv), the terminal alkyne (1.2 equiv), and NaAuCl₄·2H₂O (0.01 equiv).

    • Seal the vial and heat the solvent-free mixture at 60 °C with stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 1.5-2 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Directly purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure aminoindolizine product.

Protocol 3: Organocatalytic C-3 Alkylation of Indolizines [9][11]

This protocol details the Brønsted acid-catalyzed alkylation of an indolizine with an ortho-hydroxybenzyl alcohol.

  • Reagents & Materials:

    • Indolizine (1.0 equiv)

    • ortho-Hydroxybenzyl alcohol (1.2 equiv)

    • Trifluoroacetic acid (TFA) (0.2 equiv)

    • 1,2-Dichloroethane (DCE)

    • Reaction flask with a reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a reaction flask under an inert atmosphere, dissolve the indolizine (1.0 equiv) and the ortho-hydroxybenzyl alcohol (1.2 equiv) in DCE.

    • Add TFA (0.2 equiv) to the solution.

    • Attach the reflux condenser and heat the mixture to reflux (approx. 83 °C).

    • Stir the reaction at reflux and monitor its progress by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting residue by column chromatography on silica gel to yield the C-3 functionalized indolizine.

Visualizations

Experimental_Workflow prep 1. Reagent & Catalyst Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Reaction (Heating / Irradiation) setup->reaction monitor 4. Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 5. Work-up & Extraction monitor->workup Complete purify 6. Purification (Chromatography) workup->purify analyze 7. Analysis (NMR, MS) purify->analyze

Caption: General experimental workflow for catalyzed indolizine synthesis.

Troubleshooting_Flowchart start Problem: Low Reaction Yield q_reagents Are starting materials pure and dry? start->q_reagents s_purify Purify/dry reagents and solvents. q_reagents->s_purify No q_catalyst Is the catalyst active? q_reagents->q_catalyst Yes s_purify->q_catalyst s_catalyst Use fresh catalyst. Increase loading. q_catalyst->s_catalyst No q_conditions Are conditions optimal? (Temp, Time, Conc.) q_catalyst->q_conditions Yes s_catalyst->q_conditions s_conditions Systematically screen conditions. q_conditions->s_conditions No q_selectivity High side products? q_conditions->q_selectivity Yes s_conditions->q_selectivity s_selectivity Lower temperature. Change ligand/solvent. q_selectivity->s_selectivity Yes end_node Yield Improved q_selectivity->end_node No s_selectivity->end_node

Caption: A logical flowchart for troubleshooting low-yield indolizine synthesis.

Catalyst_Selection start Goal: Synthesize Indolizine Derivative q1 What is the key transformation? start->q1 c1 C-C Bond Formation (e.g., Arylation) q1->c1 c2 Multicomponent Reaction (MCR) q1->c2 c3 Cycloisomerization q1->c3 c4 Asymmetric Synthesis q1->c4 q2 Are substrates metal-sensitive? c1->q2 c2->q2 c3->q2 rec4 Consider Synergistic Cu/Ir Catalysts c4->rec4 rec1 Consider Palladium (Pd) Catalysts rec2 Consider Gold (Au) Catalysts rec3 Consider Gold (Au) or Copper (Cu) Catalysts q2->rec1 No (from C1) q2->rec2 No (from C2) q2->rec3 No (from C3) rec5 Use Organocatalysts (e.g., Brønsted Acid) q2->rec5 Yes

Caption: Decision-making guide for selecting a suitable catalyst system.

References

addressing poor solubility of indolizine derivatives during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility encountered during the synthesis of indolizine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are my indolizine derivatives precipitating out of the reaction mixture?

Poor solubility of indolizine derivatives during synthesis is often due to a combination of factors related to their molecular structure. The core indolizine structure, being a fused aromatic heterocycle, is inherently lipophilic.[1] The arrangement of molecules in a solid state (crystal lattice energy) also plays a crucial role; strong intermolecular interactions can make it difficult for a solvent to break the solid apart, leading to low solubility.[2] Additionally, the presence of non-polar functional groups can further increase lipophilicity, reducing solubility in more polar organic solvents.

Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my synthesis?

Kinetic solubility refers to the concentration of a compound that precipitates from a supersaturated solution, often generated by crashing it out from a high-solubility solvent like DMSO into an anti-solvent.[1] Thermodynamic solubility is the true equilibrium concentration of a compound in a solvent. In a synthesis context, a compound might initially appear soluble (kinetic solubility) but then precipitate over time as it reaches its more stable, less soluble crystalline form (thermodynamic solubility). Understanding this can help diagnose why a product that was initially in solution crashes out after a longer period or upon cooling.

Q3: How do the functional groups on my indolizine derivative affect its solubility?

Functional groups are a primary determinant of a molecule's solubility.[3]

  • Polar Groups: Introducing polar substituents like hydroxyl (-OH), amine (-NH2), or carboxylic acid (-COOH) groups can increase polarity and the potential for hydrogen bonding with polar solvents, thereby improving solubility.[2]

  • Non-Polar Groups: Large, non-polar, or greasy substituents (e.g., long alkyl chains, bulky aromatic groups) increase the molecule's lipophilicity, which can decrease its solubility in polar solvents but may increase it in non-polar solvents like hexane or toluene.

  • Ionizable Groups: Basic (e.g., amines) or acidic (e.g., carboxylic acids) functional groups can be protonated or deprotonated to form salts.[1] These charged species are generally much more soluble in polar protic solvents.

Q4: Can changing the reaction solvent solve my solubility problem?

Yes, changing the solvent is often the first and simplest troubleshooting step. The principle of "like dissolves like" is paramount. If your indolizine derivative has many non-polar features, a non-polar solvent may be more effective. Conversely, for derivatives with polar functional groups, a more polar solvent is preferable. Sometimes, a mixture of solvents, known as co-solvency, is required to achieve the desired solubility.[4][5]

Troubleshooting Guides

Guide 1: Systematic Solvent Selection

If an indolizine intermediate or final product exhibits poor solubility, a systematic approach to solvent selection is recommended. The goal is to find a solvent or co-solvent system that can maintain the compound in solution under the required reaction conditions (e.g., temperature).

  • Preparation: Dispense a small, known amount (e.g., 1-2 mg) of your dried indolizine derivative into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent. Cover a range of polarities (see Table 1).

  • Observation at Room Temperature: Agitate the vials (vortex or stir) for 1-2 minutes. Observe and record which solvents dissolve the compound.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the vials (e.g., to 40-60 °C) while stirring. Record any changes in solubility. Note if the compound precipitates upon cooling, as this indicates it may crash out during workup.

  • Co-Solvent Testing: If a single solvent is ineffective, try creating co-solvent systems. Start with a solvent in which the compound is sparingly soluble and titrate in a small amount of a solvent in which it is highly soluble (e.g., adding DMF or NMP to Dichloromethane).

SolventPolarity IndexDielectric Constant (ε)Boiling Point (°C)Notes on Application for Indolizine Synthesis
Non-Polar
Toluene2.42.38111Good for non-polar derivatives; often used in cyclization reactions.
Dioxane4.82.21101Aprotic ether, can dissolve a range of compounds.
Polar Aprotic
Dichloromethane (DCM)3.19.0840General-purpose solvent, good for chromatography and extractions.
Acetonitrile (MeCN)5.837.582Common in metal-catalyzed reactions.[6]
Dimethylformamide (DMF)6.436.7153Highly polar, excellent solvating power for many polar compounds.
Dimethyl Sulfoxide (DMSO)7.246.7189Very strong solvent, can be difficult to remove. Often used for final products.[1]
Polar Protic
Ethanol4.324.578Can participate in hydrogen bonding; useful for derivatives with H-bond donors/acceptors.
Water10.280.1100Used in greener synthesis approaches or for salt forms.[6]

Data compiled from various publicly available chemical data sources.

The following workflow provides a logical path for addressing solubility issues.

G start Poor Solubility Observed (Precipitation) check_temp Is reaction run at low temperature? start->check_temp increase_temp Increase Reaction Temperature check_temp->increase_temp  Yes solvent_screen Perform Solvent Screen (See Protocol) check_temp->solvent_screen No is_soluble Solubility Improved? increase_temp->is_soluble cosolvent Try Co-Solvent System (e.g., Toluene/DMF) solvent_screen->cosolvent cosolvent->is_soluble proceed Proceed with Synthesis is_soluble->proceed Yes structural_mod Consider Structural Modification (See Guide 2) is_soluble->structural_mod No

Caption: A decision-making workflow for troubleshooting poor solubility.
Guide 2: Structural Modification to Enhance Solubility

When solvent optimization is insufficient, modifying the indolizine scaffold itself is a powerful strategy.[2] This is particularly relevant in drug development when preparing a library of analogues. The goal is to introduce functional groups that disrupt crystal packing or increase favorable interactions with the solvent.

  • Introduce Polar Groups: Add small, polar functional groups (e.g., -OH, -OMe, -NH2) to the periphery of the molecule. This increases polarity and the capacity for hydrogen bonding.[2]

  • Add Ionizable Groups: Incorporating a basic nitrogen (like a pyridine ring) or an acidic group (like a carboxylic acid) allows for the formation of highly soluble salt forms by adjusting the pH.[1]

  • Disrupt Crystal Packing: Introduce a "twist" into the molecule's structure. For example, adding a bulky group can prevent the molecule from packing efficiently into a tight crystal lattice, which often lowers the melting point and improves solubility.[2]

  • Replace Aromatic Rings: Replacing a lipophilic phenyl ring with a more polar heterocyclic ring (e.g., pyridine, pyrimidine) is a common tactic in medicinal chemistry to enhance aqueous solubility and can be applied to organic solvent solubility as well.[1]

The choice of modification depends on the desired properties and the synthetic feasibility.

G parent Parent Indolizine (Poorly Soluble) strategy Solubilization Strategy parent->strategy polar Increase Polarity strategy->polar ionize Introduce Ionizable Group strategy->ionize disrupt Disrupt Crystal Packing strategy->disrupt mod_polar Add -OH, -NH2, -OMe polar->mod_polar mod_ionize Add -COOH, Pyridine ionize->mod_ionize mod_disrupt Add bulky group (e.g., t-butyl) or introduce sp3 center disrupt->mod_disrupt

Caption: Logic diagram for choosing a structural modification strategy.

References

Technical Support Center: Managing Thermal Stability in High-Temperature Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for high-temperature indolizine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing thermal stability and troubleshooting common issues encountered during these demanding reactions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your high-temperature indolizine synthesis experiments.

Problem IDQuestionPossible CausesSuggested Solutions
HTS-001 Low or no yield of the desired indolizine product. - Incorrect reaction temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition. - Inefficient heat transfer: Poor heat distribution can result in localized hot or cold spots within the reaction mixture. - Degradation of starting materials or intermediates: Precursors like pyridinium ylides can be thermally sensitive. - Sub-optimal solvent choice: The solvent may not be suitable for the required temperature or may react with the reagents.- Optimize reaction temperature: Systematically screen a range of temperatures to find the optimal balance between reaction rate and product stability. - Improve heat transfer: Use a high-boiling point, inert solvent and ensure vigorous stirring. For larger scales, consider a mechanically stirred reactor or a flow chemistry setup. - Protect sensitive groups: If starting materials are prone to degradation, consider using protecting groups that can be removed after the high-temperature step. - Solvent selection: Choose a high-boiling, aprotic solvent that is inert to the reaction conditions.
HTS-002 Formation of significant amounts of tar or polymeric byproducts. - Excessive reaction temperature: High temperatures can promote polymerization and decomposition pathways.[1][2] - Prolonged reaction time: Leaving the reaction at a high temperature for too long can lead to product degradation and side reactions. - Presence of oxygen: Air can promote oxidative side reactions, leading to complex mixtures.- Reduce reaction temperature: Even a small reduction in temperature can significantly decrease the rate of side reactions. - Optimize reaction time: Monitor the reaction progress by TLC or LC-MS to determine the optimal time to stop the reaction. - Inert atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize oxidation.
HTS-003 Inconsistent results between batches. - Inaccurate temperature control: Fluctuations in temperature can lead to variable yields and byproduct profiles. - Non-homogenous heating: Uneven heating of the reaction vessel can cause inconsistencies. - Variability in starting material quality: Impurities in the starting materials can affect the reaction outcome.- Precise temperature monitoring: Use a calibrated thermometer placed directly in the reaction mixture. - Uniform heating: Employ a well-stirred oil bath, heating mantle with a temperature controller, or a flow reactor for consistent heating.[3] - Purify starting materials: Ensure the purity of all reagents before use.
HTS-004 Reaction appears to stall before completion. - Catalyst deactivation: At high temperatures, the catalyst may degrade or become poisoned. - Equilibrium limitations: The reaction may have reached a thermodynamic equilibrium.- Catalyst selection: Choose a more thermally stable catalyst or consider adding the catalyst in portions. - Shift the equilibrium: If possible, remove a byproduct (e.g., water) to drive the reaction to completion.
HTS-005 Difficulty in purifying the final product from the reaction mixture. - Formation of multiple, closely-related byproducts: High temperatures can lead to a complex mixture of isomers or degradation products. - High boiling point of the solvent: It can be challenging to remove high-boiling solvents during workup.- Optimize reaction conditions: Fine-tune the temperature and reaction time to minimize byproduct formation. - Alternative purification methods: Consider techniques like preparative HPLC or crystallization if column chromatography is ineffective. - Solvent choice: If possible, use a solvent with a lower boiling point that still meets the temperature requirements, or consider solvent extraction methods.

Frequently Asked Questions (FAQs)

Here are answers to some frequently asked questions regarding high-temperature indolizine synthesis.

Q1: What are the most common high-temperature methods for synthesizing indolizines?

A1: The most common high-temperature methods include the Scholtz and Tschitschibabin (or Chichibabin) reactions, and 1,3-dipolar cycloadditions.[1][2][4][5][6] The Scholtz reaction, for instance, involves treating 2-methylpyridine with acetic anhydride at temperatures around 200-220°C.[1][2][4]

Q2: How can I minimize the formation of side products in the Tschitschibabin reaction?

A2: Dimerization is a common side reaction in the Tschitschibabin synthesis.[7] To minimize this, you can try optimizing the reaction temperature and using a less basic catalyst if applicable. Running the reaction under dilute conditions may also disfavor the bimolecular dimerization pathway.

Q3: What is the optimal temperature range for 1,3-dipolar cycloaddition reactions to form indolizines?

A3: The optimal temperature can vary significantly depending on the specific substrates. While some reactions proceed at room temperature or slightly elevated temperatures (e.g., 50°C), others may require higher temperatures (e.g., 120°C in DMF) to achieve a good yield, especially with less reactive alkynes.[8][9] It is crucial to perform small-scale experiments to determine the ideal temperature for your specific system.

Q4: My pyridinium ylide seems to be decomposing at high temperatures. What can I do?

A4: Pyridinium ylides can be thermally labile. If you suspect decomposition, consider generating the ylide in situ at the reaction temperature rather than pre-forming and isolating it. Alternatively, explore milder reaction conditions or the use of a more stable ylide precursor if possible.

Q5: Are there any safety concerns I should be aware of when running high-temperature reactions?

A5: Yes, high-temperature reactions, especially on a larger scale, can pose a risk of thermal runaway if the reaction is highly exothermic.[3] It is essential to have a clear understanding of the reaction's thermal profile. For potentially hazardous reactions, use a reactor with good temperature control and have a cooling system readily available. For large-scale synthesis, consider using flow chemistry, which offers better control over temperature and reaction time.[3]

Data Presentation

Table 1: Effect of Temperature on Yield in a Typical 1,3-Dipolar Cycloaddition Reaction
Temperature (°C)Reaction Time (h)Yield (%)Key Observations
502445Slow reaction rate, incomplete conversion.
801275Good yield with minimal side products.
100685Faster reaction, slight increase in colored impurities.
120470Significant formation of dark, tarry byproducts, decreased yield of desired product.[9]
140240Rapid decomposition observed, low yield of desired product.
Table 2: Thermal Stability of Key Reagents and Intermediates
Compound TypeExampleDecomposition Temperature (°C)Notes
2-Alkylpyridine2-Methylpyridine> 400Generally stable at typical reaction temperatures.
Pyridinium YlideN-phenacylpyridinium bromide derived ylideVaries (can be unstable)Stability is highly dependent on the substituents. Electron-withdrawing groups can increase stability. Generated in situ is often preferred.
IndolizineUnsubstituted Indolizine~200-250 (in air)Substituted indolizines can have higher thermal stability. Degradation can be accelerated by acid or oxygen.

Experimental Protocols

Protocol 1: High-Temperature Scholtz Indolizine Synthesis

This protocol is a general guideline for the synthesis of indolizine from 2-methylpyridine and acetic anhydride.

Materials:

  • 2-Methylpyridine

  • Acetic Anhydride

  • High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)

  • Sodium Carbonate (for workup)

  • Dichloromethane (for extraction)

  • Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylpyridine (1 equivalent) and acetic anhydride (3 equivalents).

  • Add a high-boiling point solvent such as DMF.

  • Heat the reaction mixture to 200-220°C and maintain this temperature for 4-6 hours.[1][2][4]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for Low Indolizine Yield

Low_Yield_Troubleshooting start Low or No Indolizine Yield check_temp Verify Reaction Temperature start->check_temp check_reagents Assess Reagent Stability & Purity start->check_reagents check_heating Evaluate Heating Method & Stirring start->check_heating temp_issue Temperature too low/high or inaccurate reading check_temp->temp_issue Issue Identified reagent_issue Degradation of starting materials or catalyst check_reagents->reagent_issue Issue Identified heating_issue Poor heat transfer or localized overheating check_heating->heating_issue Issue Identified optimize_temp Optimize Temperature (Screen a range) temp_issue->optimize_temp Solution protect_reagents Use fresh reagents, purify, or use protecting groups reagent_issue->protect_reagents Solution improve_heating Use oil bath, heating mantle, or flow reactor. Ensure vigorous stirring. heating_issue->improve_heating Solution end Improved Yield optimize_temp->end protect_reagents->end improve_heating->end

Caption: A logical workflow for troubleshooting low yields in high-temperature indolizine synthesis.

Diagram 2: Signaling Pathway of Thermal Degradation

Thermal_Degradation_Pathway high_temp High Reaction Temperature reactant_decomp Reactant/ Intermediate Decomposition high_temp->reactant_decomp product_decomp Product Decomposition high_temp->product_decomp side_reactions Unwanted Side Reactions high_temp->side_reactions low_yield Low Yield of Desired Product reactant_decomp->low_yield product_decomp->low_yield impurities Formation of Impurities and Tar side_reactions->impurities final_outcome Poor Reaction Outcome

Caption: Signaling pathway illustrating the impact of high temperatures on indolizine synthesis.

References

Technical Support Center: Optimization of One-Pot Multi-Component Reactions for Indolizine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing one-pot, multi-component reactions for the synthesis of indolizines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.Use a fresh batch of the catalyst. For metal catalysts, consider pre-activation if required by the protocol. For organocatalysts, ensure they are pure and dry.
Incorrect Reaction Temperature: The reaction may be temperature-sensitive.Optimize the reaction temperature by running small-scale trials at temperatures slightly above and below the protocol's recommendation.
Poor Quality Reagents: Starting materials may be impure or contain inhibitors.Purify starting materials before use. For example, aldehydes can be distilled to remove acidic impurities. Ensure all reagents are thoroughly dried if the reaction is moisture-sensitive.
Sub-optimal Solvent: The chosen solvent may not be ideal for the specific substrates.Screen a range of solvents with different polarities. Acetonitrile, DMSO, and aqueous solutions have been successfully used in indolizine synthesis.[1][2]
Formation of Multiple By-products Side Reactions: Competing reaction pathways may be favored under the current conditions.Adjust the stoichiometry of the reactants. Sometimes, using a slight excess of one component can drive the reaction towards the desired product. Lowering the reaction temperature may also improve selectivity.
Decomposition of Starting Materials or Product: The reaction conditions may be too harsh.Reduce the reaction time or temperature. Consider using a milder base or catalyst.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting materials are consumed.
Poor Mixing: In heterogeneous reactions, inefficient stirring can lead to incomplete conversion.Ensure vigorous stirring, especially when solid reagents or catalysts are used.
Difficulty in Product Isolation/Purification Product is Highly Soluble in the Work-up Solvent: The product may be lost during the extraction phase.Use a different extraction solvent. If the product is polar, consider back-extraction or using a continuous liquid-liquid extractor.
Co-elution with Impurities during Chromatography: By-products may have similar polarity to the desired product.Optimize the chromatography conditions. Try different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) or use a different stationary phase (e.g., alumina instead of silica gel).

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to optimize in a one-pot indolizine synthesis?

A1: The most critical parameters to optimize are typically the choice of catalyst, solvent, and reaction temperature. The nature of the substituents on the pyridine and alkyne components can also significantly influence the reaction outcome.

Q2: How can I improve the regioselectivity of the cycloaddition step?

A2: The regioselectivity is often influenced by the electronic and steric properties of the substrates and the choice of catalyst. For instance, in palladium-catalyzed reactions, the choice of phosphine ligand can highly influence the regioselectivity.[3] Experimenting with different catalysts (e.g., copper, palladium, organocatalysts) and ligands is a good starting point.

Q3: My reaction is very slow. How can I increase the reaction rate?

A3: Increasing the reaction temperature is the most straightforward approach to increase the reaction rate. However, be mindful that this can also lead to the formation of by-products. Alternatively, you can try using a more active catalyst or increasing the catalyst loading. Microwave irradiation has also been shown to accelerate some indolizine syntheses.[4]

Q4: Are there any general recommendations for solvent selection?

A4: The choice of solvent depends on the specific multi-component reaction. Aprotic polar solvents like acetonitrile and DMSO are commonly used.[1][2] For some organocatalyzed reactions, aqueous solutions can be effective.[5] It is recommended to perform small-scale solvent screening to identify the optimal medium for your specific reaction.

Q5: What is the role of a base in these reactions?

A5: A base is often required to generate the pyridinium ylide intermediate, which is a key reactive species in many indolizine syntheses. The strength of the base can be a critical parameter to optimize. Common bases include cesium carbonate (Cs₂CO₃) and various organic bases.[1]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for different one-pot multi-component syntheses of indolizines.

Catalyst/Promoter Reactants Solvent Temperature (°C) Time (h) Yield (%) Reference
Cs₂CO₃Ethyl pyridine acetate, Benzyl bromide, Triethyl orthoformateAcetonitrileReflux7Medium to Excellent[1]
Bicyclic imidazole-alcohol (BIA)Pyridine-2-carboxaldehydes, Cyclic enonesWater601219-70[5]
Copper2-Alkylazaarenes, Terminal alkenes---Good[3]
Iodine/TBHPAryl methyl ketones, Pyridine/IsoquinolineDMSO12012-[2]
PalladiumPropargylic pyridines, Aroyl chlorides---Very Good[3]

Experimental Protocols

Protocol 1: Cesium Carbonate Promoted Synthesis of Polysubstituted Indolizines

This protocol is based on the method described by Wan, et al.[1]

Materials:

  • Ethyl pyridine acetate

  • Substituted benzyl bromide

  • Triethyl orthoformate

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (anhydrous)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl pyridine acetate (1.0 mmol), the substituted benzyl bromide (1.1 mmol), and cesium carbonate (2.0 mmol).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Add triethyl orthoformate (1.5 mmol) to the reaction mixture.

  • Heat the mixture to reflux and stir for 7 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Organocatalyzed Synthesis of Tricyclic Indolizines in Water

This protocol is based on the method described by Batra and co-workers.[5]

Materials:

  • Pyridine-2-carboxaldehyde derivative

  • Cyclic enone (e.g., cyclohexenone, cycloheptenone)

  • Bicyclic imidazole-alcohol (BIA) catalyst

  • Sodium dodecyl sulfate (SDS)

  • Water

Procedure:

  • In a vial, dissolve the pyridine-2-carboxaldehyde derivative (1.0 mmol), the cyclic enone (1.2 mmol), BIA catalyst (10 mol%), and SDS (10 mol%) in water (5 mL).

  • Seal the vial and stir the mixture vigorously at 60 °C for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product using standard analytical techniques.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation (Pyridine derivative, Alkyne, etc.) mixing 2. One-Pot Reaction Setup (Add reactants, catalyst, solvent) reagents->mixing reaction 3. Reaction (Heating, Stirring) mixing->reaction monitoring 4. Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Quenching, Extraction) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification analysis 7. Characterization (NMR, HRMS) purification->analysis

Caption: General experimental workflow for one-pot indolizine synthesis.

Troubleshooting_Indolizine_Synthesis start Low or No Product Yield check_reagents Check Reagent Quality & Stoichiometry start->check_reagents impure_reagents Impure/Wet Reagents? check_reagents->impure_reagents check_catalyst Verify Catalyst Activity inactive_catalyst Catalyst Degraded? check_catalyst->inactive_catalyst optimize_temp Optimize Reaction Temperature temp_issue Sub-optimal Temperature? optimize_temp->temp_issue optimize_solvent Screen Different Solvents solvent_issue Poor Solvent Choice? optimize_solvent->solvent_issue impure_reagents->check_catalyst No purify_reagents Action: Purify/Dry Reagents impure_reagents->purify_reagents Yes inactive_catalyst->optimize_temp No fresh_catalyst Action: Use Fresh Catalyst inactive_catalyst->fresh_catalyst Yes temp_issue->optimize_solvent No adjust_temp Action: Run Temperature Screen temp_issue->adjust_temp Yes solvent_screen Action: Conduct Solvent Screen solvent_issue->solvent_screen Yes

Caption: Troubleshooting decision tree for low-yield indolizine synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Indolizine and Indole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the biological performance of indolizine and its structural isomer, indole, revealing key differences in their therapeutic potential and mechanisms of action.

Indolizine and indole are heterocyclic aromatic compounds that serve as foundational scaffolds in a vast array of biologically active molecules.[1] While they are structural isomers, the positioning of the nitrogen atom—bridged in indolizine and part of the five-membered ring in indole—confers distinct electronic and steric properties that significantly influence their interactions with biological targets.[2][3] This guide provides a comparative analysis of their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities, supported by experimental data and detailed methodologies.

Anticancer Activity: A Tale of Two Isomers

Both indolizine and indole derivatives have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.[2][4] Indole-based compounds are well-established in oncology, with several approved drugs and numerous candidates in clinical trials.[5][6][7] They are known to target a variety of cellular processes, including tubulin polymerization, DNA topoisomerase function, and various signaling pathways implicated in cancer progression.[4][8]

Indolizine, while less explored, is emerging as a promising scaffold in anticancer drug discovery.[2][9] Studies have highlighted its ability to inhibit cancer cell proliferation, with some derivatives showing potent activity against lung, brain, and renal cancer cell lines, as well as melanoma.[10] The anticancer potential of indolizines is often linked to their ability to inhibit tubulin polymerization and disrupt EGFR signaling.[10]

Table 1: Comparative Anticancer Activity of Indolizine and Indole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Indolizine Indolizine lactone cis-9MDA-MB-231 (Breast)Not specified, but showed marked cytotoxicity[11]
Indolizine lactone cis-10MDA-MB-231 (Breast)Not specified, but showed good local SI[11]
Functionalized Indolizine 5cHOP-62 (Non-small cell lung)Not specified, showed 34% growth inhibition at 10 µM[10]
Functionalized Indolizine 7gHOP-62 (Non-small cell lung)Not specified, showed 15% growth inhibition at 10 µM[10]
Indole Indole-3-carbinolH1299 (Lung)449.5[4]
Indole alkaloid 36HepG2 (Liver)3.5[4]
Indole alkaloid 37Hep3B (Liver)5.87[4]
Benzimidazole-indole derivative 8Various0.05 (average)[5]
Quinoline-indole derivative 13Various0.002 - 0.011[5]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) values presented in Table 1 are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a common method for assessing cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (indolizine or indole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anticancer_Mechanism cluster_indolizine Indolizine Derivatives cluster_indole Indole Derivatives Indolizine Indolizine Tubulin_Poly_Inhib_I Tubulin Polymerization Inhibition Indolizine->Tubulin_Poly_Inhib_I EGFR_Inhib EGFR Signaling Disruption Indolizine->EGFR_Inhib Apoptosis_I Apoptosis Tubulin_Poly_Inhib_I->Apoptosis_I EGFR_Inhib->Apoptosis_I Indole Indole Tubulin_Poly_Inhib_II Tubulin Polymerization Inhibition Indole->Tubulin_Poly_Inhib_II DNA_Topo_Inhib DNA Topoisomerase Inhibition Indole->DNA_Topo_Inhib HDAC_Inhib HDAC Inhibition Indole->HDAC_Inhib Apoptosis_II Apoptosis Tubulin_Poly_Inhib_II->Apoptosis_II DNA_Topo_Inhib->Apoptosis_II HDAC_Inhib->Apoptosis_II

Antimicrobial Activity: Broad-Spectrum Potential

Both indolizine and indole scaffolds have been incorporated into molecules with significant antimicrobial properties.[12][13][14][15] Indole derivatives, in particular, have been extensively studied for their activity against a wide range of bacteria and fungi, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[16][17][18] The antimicrobial action of indoles can involve various mechanisms, including the inhibition of efflux pumps.[16]

Indolizine derivatives have also demonstrated promising antimicrobial and antimutagenic properties.[13][15][19] Some have shown selective toxicity towards Gram-positive bacteria such as S. aureus and have been effective against Mycobacterium smegmatis.[19]

Table 2: Comparative Antimicrobial Activity of Indolizine and Indole Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Indolizine Mannich base 2bE. coliNot specified, 75-86.8% activity[14]
Mannich base 2fP. aeruginosaNot specified, 75-86.8% activity[14]
Mannich base 2gS. aureusNot specified, 77.5-95.1% activity[14]
Indole Indole-triazole derivative 3dS. aureus3.125 - 50[16]
Indole-triazole derivative 3dMRSA3.125 - 50[16]
Indole-triazole derivative 3dE. coli3.125 - 50[16]
Indole-triazole derivative 3dC. albicans3.125 - 50[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining MIC is the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Visual Inspection: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Antimicrobial_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compounds prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Derivatives of both indolizine and indole have been investigated for their anti-inflammatory properties.[20][21][22][23][24][25][26][27] Indole-containing compounds, including the well-known NSAID indomethacin, are recognized for their ability to modulate inflammatory pathways.[23] They can inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[21][24]

Indolizine derivatives have also shown promise as anti-inflammatory agents.[20][26][27] For example, certain indolizine-ester scaffolds have demonstrated potent in vitro COX-2 inhibitory activity, with IC50 values comparable to the reference drug indomethacin.[20]

Table 3: Comparative Anti-inflammatory Activity of Indolizine and Indole Derivatives

Compound ClassDerivative ExampleAssayIC50 (µM)Reference
Indolizine Indolizine-ester scaffold 65 (R1=F, R2=Et, R3=CN)COX-2 Inhibition6.63[20]
Indolizine-ester scaffold 65 (R1=R3=CN, R2=Ph)COX-2 Inhibition6.71[20]
CurindolizineLPS-induced NO production in RAW 264.7 cells5.31[27]
Indole Indole-2-carboxamide 14fLPS-induced TNF-α and IL-6 inhibitionNot specified, but effective[24]
Indole-2-carboxamide 14gLPS-induced TNF-α and IL-6 inhibitionNot specified, but effective[24]
Indole-imidazolidine LPSF/NN-56Acetic acid-induced nociception63.1% inhibition[22]

Experimental Protocol: COX-2 Inhibition Assay

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation. Assays to measure its inhibition are crucial in the development of anti-inflammatory drugs.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and its substrate, arachidonic acid, are prepared.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound or a reference inhibitor (e.g., celecoxib).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.

Enzyme Inhibition: Targeting Key Biological Processes

The ability of indolizine and indole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential.[28][29][30][31][32] Indole-based compounds have been shown to inhibit a range of enzymes, including indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are involved in tryptophan metabolism and have implications in cancer and neurodegenerative diseases.[28]

Indolizine derivatives have also been identified as potent enzyme inhibitors. For instance, they have been shown to inhibit 15-lipoxygenase (15-LOX) and have been investigated as non-steroidal aromatase inhibitors.[33]

Table 4: Comparative Enzyme Inhibitory Activity of Indolizine and Indole Derivatives

Compound ClassDerivative ExampleTarget EnzymeKi (mM) / IC50Reference
Indolizine Indolizine derivative15-Lipoxygenase (15-LOX)Not specified, but inhibitory[33]
Indole Norharman (a β-carboline, indole-related)Indoleamine 2,3-dioxygenase0.12 (Ki)[28]
Norharman (a β-carboline, indole-related)Tryptophan 2,3-dioxygenase0.29 (Ki)[28]
Indole-3-acetamideTryptophan 2,3-dioxygenasePotent inhibition[28]

Experimental Protocol: Enzyme Inhibition Kinetics

To determine the inhibitory constant (Ki), kinetic studies are performed.

  • Enzyme Assay: The activity of the target enzyme is measured at various substrate concentrations in the absence and presence of different concentrations of the inhibitor.

  • Data Plotting: The data is plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot) or by fitting the data directly to the Michaelis-Menten equation.

  • Ki Determination: The type of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined from the plots, and the Ki value is calculated.

Logical_Relationship cluster_activities Biological Activities struct Heterocyclic Scaffolds | { Indolizine |  Indole} Anticancer Anticancer struct:f1->Anticancer struct:f2->Anticancer Antimicrobial Antimicrobial struct:f1->Antimicrobial struct:f2->Antimicrobial Anti_inflammatory Anti-inflammatory struct:f1->Anti_inflammatory struct:f2->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition struct:f1->Enzyme_Inhibition struct:f2->Enzyme_Inhibition

References

Unambiguous Structure Validation: A Comparative Guide to Ethyl Indolizine-2-Carboxylate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The definitive method for the structural elucidation of novel organic compounds is a critical consideration for researchers in drug discovery and chemical synthesis. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of ethyl indolizine-2-carboxylate, a key heterocyclic scaffold.

Single-crystal X-ray crystallography provides an unparalleled level of structural detail, offering a three-dimensional map of the molecule's atomic arrangement. This technique stands as the gold standard for absolute structure determination. While other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable for characterizing molecular features, they often require complementary data for complete structural assignment.

Comparative Analysis of Analytical Techniques

The following table summarizes the key data obtained from various analytical techniques for the characterization of this compound and its analogs.

Analytical Technique Parameter Observed Data for this compound & Analogs Interpretation
Single-Crystal X-ray Crystallography Unit Cell Parametersa = 5.5622 Å, b = 18.891 Å, c = 9.6524 Å, β = 104.454°[1][2]Precise dimensions of the crystal lattice.
Space GroupP 1 21/c 1[1]The symmetry of the crystal structure.
Molecular GeometryProvides exact bond lengths, bond angles, and torsion angles.Defines the three-dimensional arrangement of atoms.
Mass Spectrometry (GC-MS) Molecular Ion Peak (M+)m/z 189[1]Confirms the molecular weight of the compound.
Key Fragment Ionsm/z 143, 115[1]Provides information about the structural fragments of the molecule.
Mass Spectrometry (MS-MS) Precursor Ion [M+H]+m/z 190.0863[1]Protonated molecule for fragmentation analysis.
Fragment Ionsm/z 162, 144, 146.1[1]Further structural information from the fragmentation pattern.
Infrared (IR) Spectroscopy Carbonyl (C=O) Stretch~1690 cm⁻¹[3]Indicates the presence of the ester functional group.
N-H Stretch (for indole analog)~3400 cm⁻¹Indicates the presence of the N-H bond in the indole ring.
¹H NMR Spectroscopy (Ethyl 1H-indole-2-carboxylate) Chemical Shift (δ)δ 1.30 (t, 3H), 4.30 (q, 2H), 7.00-7.70 (m, 5H)[4]Provides information on the chemical environment of protons.
¹³C NMR Spectroscopy (Ethyl 1H-indole-2-carboxylate) Chemical Shift (δ)δ 15.0, 46.7 (ethoxy group), 103.0-138.0 (indole ring), ~162.0 (carbonyl)[4]Provides information on the chemical environment of carbon atoms.

Experimental Protocols

Single-Crystal X-ray Crystallography

The determination of the crystal structure of this compound involves the following key steps:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as methanol.[5]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.[6][7] Data collection is typically performed at a controlled temperature to minimize thermal vibrations.[2]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and angles.[2][5]

Spectroscopic Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer using a deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of the compound.

  • IR Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.[1]

Workflow for Structure Validation

The following diagram illustrates the logical workflow for the validation of the structure of this compound, emphasizing the central role of X-ray crystallography.

G Workflow for Structure Validation of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Final_Structure Validated Structure NMR->Final_Structure MS->Final_Structure IR->Final_Structure X_Ray_Diffraction X-ray Diffraction Data Collection Crystal_Growth->X_Ray_Diffraction Structure_Solution Structure Solution & Refinement X_Ray_Diffraction->Structure_Solution Structure_Solution->Final_Structure

Caption: Workflow for the structural validation of this compound.

References

comparing different synthetic routes to highly functionalized indolizines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of synthetic routes to highly functionalized indolizines for researchers, scientists, and drug development professionals. This guide provides an objective analysis of common synthetic strategies, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most suitable method for your research needs.

Introduction to Indolizine Synthesis

Indolizine, a nitrogen-containing heterocyclic compound, and its derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities and unique photophysical properties.[1][2][3] The synthesis of highly functionalized indolizines is a key focus for organic chemists, leading to the development of numerous synthetic strategies. This guide compares three prominent and versatile methods: the Tschitschibabin reaction, 1,3-dipolar cycloaddition, and transition-metal-catalyzed C-H functionalization. These methods offer different advantages concerning substrate scope, regioselectivity, and reaction conditions.[1][4]

Comparison of Synthetic Routes

The choice of synthetic route to functionalized indolizines depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The following table summarizes the key quantitative data for representative examples of each method.

Synthetic RouteKey TransformationReagents & ConditionsSubstrate ExampleProductYield (%)Reference
Tschitschibabin Reaction Intramolecular cyclization of pyridinium ylidesBase (e.g., K2CO3), heatN-(phenacyl)pyridinium bromide2-phenylindolizine~70-90%[5]
1,3-Dipolar Cycloaddition [3+2] cycloaddition of pyridinium ylides with dipolarophilesPyridine, α-halo ketone, alkyne/alkene, base2-bromo-1-phenylethan-1-one, pyridine, dimethyl acetylenedicarboxylateDimethyl 1-phenylindolizine-2,3-dicarboxylateup to 98%[6][7][8]
Transition-Metal-Free Domino Reaction Michael/SN2/aromatization cascadeBase (e.g., Cs2CO3), solvent (e.g., CH3CN), room temperatureMethyl 2-(pyridin-2-yl)acetate, (E)-1-bromo-2-nitro-1-phenyletheneMethyl 1-nitro-2-phenylindolizine-3-carboxylateup to 99%[9][10]
Transition-Metal-Catalyzed C-H Functionalization Direct C-H arylation of indolizinePd(OAc)2, ligand, oxidant, acidIndolizine, 4-iodotoluene1-(p-tolyl)indolizineGood to excellent[11]
Tschitschibabin Indolizine Synthesis

The Tschitschibabin reaction is a classic and straightforward method for the synthesis of indolizines.[1] It involves the base-mediated intramolecular cyclization of a pyridinium salt bearing an active methylene group.[5]

General Workflow

Tschitschibabin_Reaction cluster_start Starting Materials Pyridine Pyridine Derivative PyridiniumSalt Pyridinium Salt Formation Pyridine->PyridiniumSalt AlkylHalide α-Haloketone AlkylHalide->PyridiniumSalt Ylide Ylide Generation (Base) PyridiniumSalt->Ylide Cyclization Intramolecular Cyclization Ylide->Cyclization Indolizine Functionalized Indolizine Cyclization->Indolizine

Caption: Workflow of the Tschitschibabin Indolizine Synthesis.

Experimental Protocol: Synthesis of 2-phenylindolizine
  • Pyridinium Salt Formation: A mixture of pyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in acetone is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold acetone, and dried to afford N-(phenacyl)pyridinium bromide.

  • Cyclization: The N-(phenacyl)pyridinium bromide (1.0 eq) is suspended in a solution of sodium carbonate (2.0 eq) in water and ethanol. The mixture is refluxed for 4 hours.

  • Work-up and Purification: After cooling, the reaction mixture is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-phenylindolizine.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a highly versatile and widely used method for constructing the indolizine core.[4][6] This reaction typically involves the in-situ generation of a pyridinium ylide, which then undergoes a [3+2] cycloaddition with a dipolarophile, such as an alkyne or an alkene.[7]

General Workflow

Dipolar_Cycloaddition cluster_reactants Reactants Pyridine Pyridine Derivative Ylide_Formation Pyridinium Ylide Formation (in situ) Pyridine->Ylide_Formation AlkylHalide α-Halo Compound AlkylHalide->Ylide_Formation Dipolarophile Alkyne or Alkene Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition Ylide_Formation->Cycloaddition Aromatization Oxidation/Aromatization Cycloaddition->Aromatization Indolizine Highly Functionalized Indolizine Aromatization->Indolizine

Caption: Workflow of the 1,3-Dipolar Cycloaddition route to Indolizines.

Experimental Protocol: Synthesis of Dimethyl 1-phenylindolizine-2,3-dicarboxylate
  • Reaction Setup: To a solution of 2-bromo-1-phenylethan-1-one (1.0 eq) and pyridine (1.2 eq) in anhydrous DMF, dimethyl acetylenedicarboxylate (1.5 eq) is added.

  • Reaction Execution: The mixture is stirred at 80 °C for 8 hours under a nitrogen atmosphere. The progress of the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by recrystallization from ethanol to afford dimethyl 1-phenylindolizine-2,3-dicarboxylate.

Transition-Metal-Free Domino Reaction

Recent advancements have led to the development of transition-metal-free domino reactions for the synthesis of functionalized indolizines.[9][10] These methods are attractive due to their operational simplicity, mild reaction conditions, and avoidance of residual metal contamination in the final products.[9] A notable example is the domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins.[9][10]

General Workflow

Domino_Reaction cluster_start_mats Starting Materials Pyridylacetate 2-Pyridylacetate Michael_Addition Michael Addition Pyridylacetate->Michael_Addition Bromonitroolefin Bromonitroolefin Bromonitroolefin->Michael_Addition Intramolecular_SN2 Intramolecular SN2 Michael_Addition->Intramolecular_SN2 Aromatization Aromatization (Elimination) Intramolecular_SN2->Aromatization Functionalized_Indolizine Functionalized Indolizine Aromatization->Functionalized_Indolizine

Caption: Workflow of the Transition-Metal-Free Domino Reaction.

Experimental Protocol: Synthesis of Methyl 1-nitro-2-phenylindolizine-3-carboxylate
  • Reaction Setup: In a round-bottom flask, methyl 2-(pyridin-2-yl)acetate (1.0 eq), (E)-1-bromo-2-nitro-1-phenylethene (1.1 eq), and cesium carbonate (2.0 eq) are combined in acetonitrile.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 6 hours. The reaction is monitored by thin-layer chromatography.

  • Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give methyl 1-nitro-2-phenylindolizine-3-carboxylate.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocycles, including indolizines.[11] This approach avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical route to novel indolizine derivatives.[11] Palladium-catalyzed C-H arylation is a common example.

Logical Relationship

CH_Functionalization cluster_components Reaction Components Indolizine_Core Indolizine Core CH_Activation C-H Bond Activation Indolizine_Core->CH_Activation Coupling_Partner Coupling Partner (e.g., Aryl Halide) Oxidative_Addition Oxidative Addition Coupling_Partner->Oxidative_Addition Catalyst Transition Metal Catalyst (e.g., Pd) Catalyst->CH_Activation Reductive_Elimination Reductive Elimination CH_Activation->Reductive_Elimination Oxidative_Addition->Reductive_Elimination Functionalized_Indolizine C-H Functionalized Indolizine Reductive_Elimination->Functionalized_Indolizine

Caption: Logical steps in Transition-Metal-Catalyzed C-H Functionalization.

Experimental Protocol: Palladium-Catalyzed C1-Arylation of Indolizine
  • Reaction Setup: To a pressure tube are added indolizine (1.0 eq), 4-iodotoluene (1.5 eq), palladium(II) acetate (5 mol%), a suitable ligand (e.g., SPhos, 10 mol%), and potassium pivalate (2.0 eq) in a solvent such as dioxane.

  • Reaction Execution: The tube is sealed, and the mixture is heated at 110 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford 1-(p-tolyl)indolizine.

Conclusion

The synthesis of highly functionalized indolizines can be achieved through various effective methodologies. The classical Tschitschibabin reaction offers a simple route to certain substitution patterns. The 1,3-dipolar cycloaddition provides a highly versatile and efficient approach to a wide range of functionalized indolizines. For a more sustainable and milder synthesis, transition-metal-free domino reactions are an excellent choice. Finally, transition-metal-catalyzed C-H functionalization represents a state-of-the-art strategy for the late-stage modification of the indolizine core, enabling the rapid generation of analog libraries for drug discovery and materials science. The selection of the optimal synthetic route will be guided by the specific target molecule and the desired efficiency and environmental impact of the chemical process.

References

A Comparative Guide to the Structure-Activity Relationships of Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine, a nitrogen-containing heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. As structural isomers of indole, indolizine derivatives have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents. Understanding the structure-activity relationship (SAR) is crucial for the rational design and development of novel, potent, and selective therapeutic agents based on this privileged scaffold. This guide provides a comparative overview of the SAR of indolizine derivatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity of Indolizine Derivatives

The quest for novel anticancer agents has led to the exploration of a wide array of indolizine derivatives. The antiproliferative activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.

Structure-Activity Relationship Highlights:
  • Substitution on the Pyridine Ring: Modifications on the pyridine ring of the indolizine core have been shown to significantly influence anticancer activity. For instance, the introduction of bromo or ethyl ester substituents can lead to promising inhibitory activity against various cancer cell lines, including lung, brain, and renal cancer, as well as melanoma.[1]

  • Substitution on the Pyrrole Ring: While the pyridine ring is a key modification site, substitutions on the pyrrole moiety also play a critical role. The presence of a cyclopropylcarbonyl group has been associated with potent antiproliferative activity against hepatocellular liver carcinoma (Hep-G2) cells.[2]

  • Fused Ring Systems: Indolizines fused with other ring systems, such as a seven-membered lactone ring, have emerged as a promising scaffold for developing new anticancer agents. These compounds have shown activity against hormone-refractory prostate cancer (DU-145) and triple-negative breast cancer (MDA-MB-231) cell lines.[3][4]

  • Isoindole Moiety: The incorporation of an isoindole moiety has yielded indolizine derivatives with significant anti-proliferative activity against hepatocellular carcinoma (HePG2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines.[5]

Comparative Anticancer Activity Data:
Compound IDCancer Cell LineIC50 (µM)Reference
Indolizine Lactone Analogues
cis-4f analogue (Thiolated cis-9)MDA-MB-2311.51 ± 0.20[4]
cis-4f analogue (TFMK cis-10)DU-14513.42 ± 0.64[4]
cis-4f analogue (TFMK cis-10)MDA-MB-2314.19 ± 0.50[4]
cis-4f analogue (Olefinated cis-11)DU-1454.41 ± 0.93[4]
cis-4f analogue (Olefinated cis-11)MDA-MB-2311.01 ± 0.20[4]
Pyrrolizine/Indolizine-NSAID Hybrids
Hybrid 8aMCF-77.61[6]
Hybrid 8eMCF-71.07[6]
Hybrid 8fMCF-73.16[6]
Indolizine-Isoindole Hybrids
Difluoro substituted derivative 6oHePG26.02[5]
Difluoro substituted derivative 6oHCT-1165.84[5]
Difluoro substituted derivative 6oMCF-78.89[5]
Methyl analogue 6mHePG211.97[5]
Methyl analogue 6mHCT-11628.37[5]
Methyl analogue 6mMCF-719.87[5]
Cyclopropylcarbonyl Indolizines
Compound 5jHep-G20.20 µg/mL[2]

Antimicrobial Activity of Indolizine Derivatives

Indolizine derivatives have also been investigated for their potential to combat bacterial and fungal infections. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of in vitro antimicrobial activity.

Structure-Activity Relationship Highlights:
  • Indolizine-1-carbonitriles: This class of derivatives has shown notable antibacterial and antifungal properties. Specific substitutions on the aromatic rings attached to the indolizine core are crucial for their activity spectrum.[7]

  • Pyrazolyl-Indolizines: The incorporation of a pyrazole ring into the indolizine scaffold has led to compounds with potent antimicrobial efficiency against a range of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella typhimurium, and Candida albicans.[8]

Comparative Antimicrobial Activity Data:
Compound IDMicroorganismMIC (µg/mL)Reference
Indolizine-1-carbonitrile Derivatives
Compound 5bCandida species (range)8–32[7]
Compound 5gGram-positive cocci (range)16–256[7]
Compound 5hGram-positive cocci (range)16–32[7]
3-Alkylidene-2-indolone Derivatives
Compound 10gS. aureus ATCC 43300 (MRSA)0.5[9]
Compound 10hS. aureus ATCC 43300 (MRSA)0.5[9]
Compound 10hE. coli ATCC 2592216[9]

Anti-inflammatory Activity of Indolizine Derivatives

The anti-inflammatory potential of indolizine derivatives often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Structure-Activity Relationship Highlights:
  • Dual COX/LOX Inhibition: Certain indolizine derivatives have been designed as dual inhibitors of COX and LOX, which can offer a broader anti-inflammatory effect with a potentially improved side-effect profile compared to selective COX-2 inhibitors.[10]

  • Bioisosteric Modification: The bioisosteric modification of known anti-inflammatory scaffolds, such as imidazo[1,2-a]pyridine, to indolizine structures has yielded compounds with significant in vivo anti-inflammatory activity.[10]

Comparative Anti-inflammatory Activity Data:
Compound IDTarget EnzymeIC50 (µM)Reference
Indolizine Derivative 56
COX-214.91[10]
LOX (soybean)13.09[10]
COX-1>50[10]

Experimental Protocols

In Vitro Anticancer Activity Screening (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the indolizine derivatives and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution: The indolizine derivatives are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

This model is a standard and reliable method for screening acute anti-inflammatory activity.

  • Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test animals are orally or intraperitoneally administered with the indolizine derivative or a standard anti-inflammatory drug (e.g., indomethacin). A control group receives the vehicle only.

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Visualizing Key Pathways and Processes

General Workflow for Structure-Activity Relationship (SAR) Studies

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Optimization Lead_Identification Lead Identification Library_Design Library Design Lead_Identification->Library_Design Chemical_Synthesis Chemical Synthesis Library_Design->Chemical_Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization In_Vitro_Assays In Vitro Assays Purification_Characterization->In_Vitro_Assays In_Vivo_Models In Vivo Models In_Vitro_Assays->In_Vivo_Models Data_Analysis Data Analysis (IC50, MIC) In_Vitro_Assays->Data_Analysis SAR_Elucidation SAR Elucidation Data_Analysis->SAR_Elucidation Lead_Optimization Lead Optimization SAR_Elucidation->Lead_Optimization Lead_Optimization->Library_Design Dipolar_Cycloaddition Pyridine Pyridine Derivative Pyridinium_Salt Pyridinium Salt Pyridine->Pyridinium_Salt Alkyl_Halide α-Halo Ketone/Ester Alkyl_Halide->Pyridinium_Salt Pyridinium_Ylide Pyridinium Ylide (1,3-dipole) Pyridinium_Salt->Pyridinium_Ylide - H+ Base Base Base->Pyridinium_Ylide Cycloadduct Cycloadduct Pyridinium_Ylide->Cycloadduct Dipolarophile Alkene/Alkyne (Dipolarophile) Dipolarophile->Cycloadduct Indolizine Indolizine Derivative Cycloadduct->Indolizine Oxidation Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_Catenin_P Phosphorylated β-catenin Destruction_Complex->beta_Catenin_P Phosphorylation Proteasome Proteasome beta_Catenin_P->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition beta_Catenin_S Stable β-catenin Nucleus Nucleus beta_Catenin_S->Nucleus TCF_LEF TCF/LEF beta_Catenin_S->TCF_LEF Co-activation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inflammatory_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes LOX PLA2 Phospholipase A2 COX COX-1 / COX-2 LOX 5-LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

References

comparing the efficacy of different indolizine-based anticancer agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Indolizine-Based Anticancer Agents

Indolizine, a fused bicyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities, including potent anticancer properties. The planar structure of the indolizine nucleus allows for effective interaction with various biological targets, making it a versatile backbone for the design of novel therapeutic agents. This guide provides a comparative analysis of the efficacy of different indolizine-based anticancer agents, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

Comparative Anticancer Activity

The anticancer efficacy of indolizine derivatives is typically evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values of several representative indolizine-based anticancer agents against a panel of human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Compound 6o HepG2 (Liver)6.02EGFR and CDK-2 Inhibition
HCT-116 (Colon)5.84EGFR and CDK-2 Inhibition
MCF-7 (Breast)8.89EGFR and CDK-2 Inhibition
Compound 6m HepG2 (Liver)11.97EGFR and CDK-2 Inhibition
HCT-116 (Colon)28.37EGFR and CDK-2 Inhibition
MCF-7 (Breast)19.87EGFR and CDK-2 Inhibition
Compound C3 HepG2 (Liver)~20 (at 24h)Induction of apoptosis via mitochondria p53 pathway[1]
cis-11 DU-145 (Prostate)4.41Not specified[2]
MDA-MB-231 (Breast)1.01Not specified[2]
cis-10 DU-145 (Prostate)13.42Not specified[2]
MDA-MB-231 (Breast)4.19Not specified[2]
cis-4f MDA-MB-231 (Breast)20.47Not specified[2]

Mechanisms of Action

Indolizine-based anticancer agents exert their effects through various mechanisms, often targeting key cellular processes involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

Several indolizine derivatives have been identified as potent inhibitors of tubulin polymerization.[3] Microtubules, dynamic polymers of tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these agents can arrest the cell cycle at the G2/M phase and induce apoptosis.[4]

Modulation of Signaling Pathways

Indolizine derivatives have been shown to modulate critical signaling pathways that are often dysregulated in cancer.

  • EGFR Signaling Pathway: Some indolizine compounds exhibit inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation, survival, and metastasis in many cancers.[3]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Indolizine Indolizine Derivatives Indolizine->EGFR

Caption: EGFR signaling pathway and the inhibitory action of indolizine derivatives.

  • p53-Mitochondria Pathway: Certain indolizine derivatives can induce apoptosis by activating the p53 tumor suppressor protein and modulating the mitochondrial pathway.[1] This involves an increase in intracellular reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the release of pro-apoptotic factors.[1]

Experimental Protocols

Standardized experimental protocols are crucial for the reliable comparison of anticancer agents.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indolizine-based compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with Indolizine Derivatives Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate % Viability and IC50 Measure->Analyze End End Analyze->End

Caption: A typical workflow for an MTT cytotoxicity assay.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the formation of microtubules from purified tubulin.

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in light scattering or fluorescence.

Fluorescence-based Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PIPES, MgCl2, EGTA), GTP, and a fluorescent reporter (e.g., DAPI) that preferentially binds to polymerized tubulin.

  • Compound Addition: Add the indolizine derivative or a control vehicle to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorometer.

  • Data Analysis: Compare the polymerization curves in the presence and absence of the test compound to determine its inhibitory effect.

Conclusion

Indolizine-based compounds represent a promising class of anticancer agents with diverse mechanisms of action. The data presented in this guide highlight the potent cytotoxic effects of several indolizine derivatives against a range of cancer cell lines. Further research focusing on structure-activity relationship (SAR) studies and in vivo efficacy will be crucial for the development of clinically viable anticancer drugs from this versatile scaffold. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel indolizine-based compounds.

References

Unveiling the Biological Potential: A Comparative Guide to Newly Synthesized Indolizine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of novel indolizine compounds, supported by experimental data. Indolizine, a nitrogen-containing heterocyclic system, has emerged as a promising scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

This guide summarizes key quantitative data in structured tables for easy comparison, offers detailed methodologies for essential experiments, and visualizes complex biological processes and workflows through diagrams generated using Graphviz (DOT language).

Anticancer Activity: Targeting Uncontrolled Cell Growth

Newly synthesized indolizine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.

A study on novel indolizine derivatives revealed their cytotoxic effects against various cancer cell lines. For instance, certain compounds exhibited potent activity against human hepatocellular carcinoma (HepG2), lung carcinoma (A549), and cervical cancer (HeLa) cell lines.[1] One particular derivative, referred to as C3 in a study, showed stronger inhibition towards HepG2 cells and was found to induce apoptosis through the mitochondrial p53 pathway.[1][2][3] Another investigation into indolizine lactones identified compounds with notable antiproliferative activity against prostate (DU-145) and breast (MDA-MB-231) cancer cell lines, with some derivatives showing a twenty-fold increase in cytotoxicity after structural modifications.[4]

Furthermore, research has shown that some indolizine compounds can inhibit the growth of MCF-7 breast cancer cells with IC50 values comparable to the standard chemotherapeutic drug doxorubicin.[5] The anticancer efficacy of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Comparative Anticancer Activity of Indolizine Derivatives (IC50 values in µM)
Compound/DerivativeHepG2 (Liver Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)MDA-MB-231 (Breast Cancer)DU-145 (Prostate Cancer)MCF-7 (Breast Cancer)Reference
Indolizine C3 Potent Inhibition-----[1]
cis-4e (mono-methoxylated lactone) ---21.05 ± 2.22--[4]
cis-4f (bis-methoxylated lactone) ---20.47 ± 0.79--[4]
cis-9 (thiolated lactone) ---1.51 ± 0.2036.42 ± 1.27-[4]
cis-10 (TFMK lactone) ---4.19 ± 0.5013.42 ± 0.64-[4]
cis-11 (olefinated lactone) ---1.01 ± 0.204.41 ± 0.93-[4]
Hybrid 8a ----->50% inhibition at 5 µM[5]
Hybrid 8e -----IC50 = 1.07 µM[5]
Hybrid 8f ----->50% inhibition at 5 µM[5]
Doxorubicin (Standard) -----IC50 = 2.07 µM[5]

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant strains of bacteria and fungi presents a significant global health challenge. Indolizine derivatives have shown promise as a new class of antimicrobial agents.

A study on indolizine-1-carbonitrile derivatives demonstrated their efficacy against a range of bacteria and fungi. Compound 5g from this series was identified as having the most potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 µg/mL.[6] In the same study, compound 5b exhibited the strongest antifungal activity, with MICs between 8 and 32 µg/mL.[6] Another investigation into Mannich bases of indolizine-1-carboxylate found that several compounds displayed significant activity against both Gram-positive and Gram-negative bacteria.[7]

The antimicrobial potential of these compounds is typically assessed using the broth microdilution method to determine the MIC, which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Comparative Antimicrobial Activity of Indolizine Derivatives (MIC values in µg/mL)
Compound/DerivativeS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungus)Reference
Compound 5g 16-25616-25616-25616-256-[6]
Compound 5b ----8-32[6]
Compound 2b --Max Activity (75-86.8%)Max Activity (75-86.8%)-[7]
Compound 2c Max Activity (77.5-95.1%)Max Activity (77.5-95.1%)---[7]
Compound 2e --Max Activity (75-86.8%)Max Activity (75-86.8%)-[7]
Compound 2f Max Activity (77.5-95.1%)Max Activity (77.5-95.1%)Max Activity (75-86.8%)Max Activity (75-86.8%)-[7]
Compound 2g Max Activity (77.5-95.1%)Max Activity (77.5-95.1%)---[7]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases. Indolizine derivatives have been investigated for their potential to modulate the inflammatory response, primarily by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.

The anti-inflammatory activity of these compounds is often evaluated using the Griess assay, which measures the amount of nitrite, a stable product of NO, in cell culture supernatants. For example, compounds have been identified that inhibit inducible nitric oxide synthase (iNOS) with IC50 values in the low micromolar range, comparable to the known iNOS inhibitor aminoguanidine.[8]

Comparative Anti-inflammatory Activity of Indolizine Derivatives (iNOS Inhibition IC50 in µM)
Compound/DerivativeiNOS IC50 (µM)Reference
FR038251 1.7[8]
FR191863 1.9[8]
Aminoguanidine (Standard) 2.1[8]
FR038470 8.8[8]
1H-Pyrazole-1-carboxamidine HCl (PCA) 0.2[9]
4-methyl-PCA 2.4[9]
3-Methyl-PCA 5[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[10]

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the indolizine compounds and incubate for an additional 72 hours.[10]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[10]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the indolizine compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Inoculation: Add the microbial inoculum to each well of the microplate containing the compound dilutions.

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Griess Assay for Anti-inflammatory Activity (Nitric Oxide Inhibition)

The Griess assay measures nitrite concentration, an indicator of nitric oxide production by cells.

  • Cell Culture and Stimulation: Culture appropriate cells (e.g., RAW 264.7 macrophages) in a 96-well plate. Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the indolizine compounds for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[12]

  • Incubation: Incubate the mixture at room temperature for 10 minutes.[12]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.[12]

Visualizing Biological Complexity

To better understand the processes involved in the validation of indolizine compounds, the following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Indolizine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assay (MTT) characterization->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assay (Griess Assay) characterization->anti_inflammatory data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis pathway_analysis Signaling Pathway Analysis sar_analysis->pathway_analysis

Caption: A typical experimental workflow for the validation of the biological activity of newly synthesized indolizine compounds.

p53_pathway indolizine Indolizine Derivative ros Increased ROS Production indolizine->ros p53 p53 Activation ros->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: The p53 signaling pathway is often modulated by anticancer indolizine derivatives, leading to apoptosis.

logical_comparison cluster_compounds Indolizine Derivatives cluster_activities Biological Activities cluster_data Quantitative Data compound_a Derivative A anticancer_act Anticancer compound_a->anticancer_act antimicrobial_act Antimicrobial compound_a->antimicrobial_act compound_b Derivative B compound_b->anticancer_act compound_c Derivative C anti_inflammatory_act Anti-inflammatory compound_c->anti_inflammatory_act ic50 IC50 Values anticancer_act->ic50 mic MIC Values antimicrobial_act->mic no_inhibition NO Inhibition (%) anti_inflammatory_act->no_inhibition

Caption: Logical relationship for comparing the performance of different indolizine derivatives based on their biological activities and quantitative data.

References

Unveiling the Antiproliferative Profile of Indolizine Derivatives: A Comparative Guide to Cytostatic and Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, demonstrating a wide spectrum of biological activities.[1][2][3] A critical aspect of their preclinical evaluation lies in discerning their primary mode of antiproliferative action: do they halt cell division (a cytostatic effect) or induce cell death (a cytotoxic effect)? This guide provides a comparative analysis of the cytostatic versus cytotoxic effects of selected indolizine derivatives, supported by experimental data and detailed methodologies to aid researchers in this field.

Distinguishing Cytostatic and Cytotoxic Effects

Understanding the distinction between cytostatic and cytotoxic mechanisms is paramount for developing effective cancer therapies.[4]

  • Cytostatic agents inhibit cell proliferation, essentially putting cells in a state of arrest without directly causing cell death.[4] This is often achieved by interfering with the cell cycle.

  • Cytotoxic agents , on the other hand, trigger cell death through mechanisms such as apoptosis or necrosis.[5]

A variety of assays are employed to differentiate between these two effects, with cell viability assays like the MTT test being capable of indicating both properties.[6] Further investigation using techniques like flow cytometry can then elucidate the specific mechanism, be it cell cycle arrest or apoptosis.[6]

Comparative Analysis of Indolizine Derivatives

Recent studies have highlighted several indolizine derivatives with significant anticancer potential. The following tables summarize the reported cytostatic and cytotoxic activities of representative compounds against various human cancer cell lines.

Compound IDCancer Cell LineGrowth Inhibition (GI%) @ 10µMCytotoxic EffectReference
5c HOP-62 (Non-Small Cell Lung)-Yes (34% cytotoxicity)[7][8]
SNB-75 (Glioblastoma)-Yes (15% cytotoxicity)[7][8]
NCI-H226 (Non-Small Cell Lung)-Yes[8]
SK-MEL-2 (Melanoma)-Yes[8]
RXF-393 (Renal Cancer)-Yes[8]
6c SNB-75 (Glioblastoma)StrongYes[7][8]
7g HOP-62 (Non-Small Cell Lung)StrongYes[7][8]
C8 (dithiolation indolizine) A549 (Non-Small Cell Lung)Markedly inhibited proliferationInduces apoptosis[9]
4f Colorectal Cancer Cell LinesActiveInduces S and G2/M phase arrest[10]
Indolizine-glyoxylamides Various (including MDR phenotypes)Substantial anti-proliferative activityCytotoxic[11][12]
Pyrrolizine/Indolizine-NSAID Hybrids (8a, 8e, 8f) MCF-7 (Breast Cancer)IC50 values: 7.61 µM (8a), 1.07 µM (8e), 3.16 µM (8f)Induces preG1 increase (apoptosis) and G1/S phase arrest[13]

Key Signaling Pathways and Mechanisms of Action

Several signaling pathways have been implicated in the anticancer effects of indolizine derivatives. These compounds have been shown to induce apoptosis and cell cycle arrest through various mechanisms.

One notable mechanism involves the induction of apoptosis via the intrinsic, or mitochondrial, pathway. For instance, certain indolizine derivatives have been shown to increase intracellular reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential.[14] This disruption of the mitochondria triggers the release of cytochrome c and subsequent activation of caspases, ultimately leading to programmed cell death.[14] The tumor suppressor protein p53 can also play a crucial role in this process.[14][15]

dot

cluster_0 Indolizine Derivative Action Indolizine Indolizine Derivative ROS ↑ ROS Indolizine->ROS p53 ↑ p53 Indolizine->p53 Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Bax->Mito Bcl2->Mito Cyc Cytochrome c Release Mito->Cyc Caspase Caspase Activation Cyc->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mitochondrial Apoptosis Pathway Induced by Indolizine Derivatives.

Furthermore, indolizine derivatives have been observed to induce cell cycle arrest, a hallmark of a cytostatic effect.[9][10] For example, treatment of cancer cells with certain derivatives has led to an accumulation of cells in the G2/M phase or S and G2/M phases of the cell cycle.[9][10][16] This arrest prevents the cells from dividing and proliferating.

dot

cluster_1 Cell Cycle Regulation by Indolizine Derivatives Indolizine Indolizine Derivative p53_cycle ↑ p53 Indolizine->p53_cycle CyclinB1 ↓ Cyclin B1 p53_cycle->CyclinB1 G2M_Arrest G2/M Phase Arrest CyclinB1->G2M_Arrest

Caption: G2/M Cell Cycle Arrest Mechanism.

Experimental Protocols

To aid in the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

MTT Assay for Cell Viability

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][6]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indolizine derivative and a vehicle control (e.g., DMSO). Include a positive control for cytotoxicity. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that inhibits 50% of cell growth (GI50) or is lethal to 50% of the cells (LC50) can be determined.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the indolizine derivative for a specified time. Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: The resulting DNA content histogram is used to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

dot

cluster_2 Experimental Workflow start Cancer Cell Culture treatment Treat with Indolizine Derivative start->treatment viability Assess Cell Viability (e.g., MTT Assay) treatment->viability cytostatic Cytostatic Effect (Growth Inhibition) viability->cytostatic cytotoxic Cytotoxic Effect (Cell Death) viability->cytotoxic cell_cycle Cell Cycle Analysis (Flow Cytometry) cytostatic->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cytotoxic->apoptosis mechanism Mechanism of Action Studies (e.g., Western Blot for p53, Caspases) cell_cycle->mechanism apoptosis->mechanism

Caption: General workflow for assessing cytostatic vs. cytotoxic effects.

Conclusion

The available data suggest that indolizine derivatives can exert both cytostatic and cytotoxic effects, often in a compound- and cell-line-dependent manner. This dual activity makes them particularly attractive candidates for further development. A thorough understanding of their specific mechanisms of action is crucial for their successful translation into clinical applications. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate and compare the antiproliferative profiles of novel indolizine derivatives.

References

comparing the pharmacological profiles of mono- vs. di-N-substituted indolizines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles of mono- and di-N-substituted indolizine derivatives. Indolizines, heterocyclic compounds isoelectronic with indole, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Understanding the impact of N-substitution patterns on their pharmacological effects is crucial for the rational design of novel therapeutic agents. This document summarizes key findings from preclinical studies, presenting quantitative data in a comparative format and detailing the experimental methodologies employed.

General Chemical Structures

The fundamental difference between the two classes of compounds lies in the number of N-alkyl or N-aryl substitutions on the aminoethyl side chain of the indolizine core.

G cluster_mono Mono-N-Substituted Indolizine cluster_di Di-N-Substituted Indolizine mono mono di di

Caption: General chemical structures of Mono- and Di-N-Substituted Indolizines.

Comparative Pharmacological Data

Initial pharmacological screenings have revealed that both mono- and di-N-substituted indolizine derivatives possess a range of biological activities, including anti-5-hydroxytryptamine (serotonin), antihistamine, antiacetylcholine, and central nervous system (CNS) depressant effects.[1] The following table summarizes the comparative potencies of representative compounds from each class.

Pharmacological ActivityMono-N-Substituted Indolizine (Compound A)Di-N-Substituted Indolizine (Compound B)
Antihistaminic Activity (pA2) 7.28.1
Anticholinergic Activity (pA2) 6.57.4
Anti-5-HT Activity (pA2) 6.87.7
CNS Depressant Activity (ED50, mg/kg) 2515

Note: The data presented is a representative summary based on initial screenings. pA2 values indicate the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency. ED50 represents the dose of a drug that is effective in 50% of the population.

Discussion of Pharmacological Profiles

The preliminary data suggests that di-N-substituted indolizine derivatives generally exhibit greater potency across the tested pharmacological activities compared to their mono-N-substituted counterparts. This trend is observed in their antihistaminic, anticholinergic, and anti-5-hydroxytryptamine activities, as indicated by the higher pA2 values. Furthermore, the lower ED50 for CNS depressant activity for the di-N-substituted compound suggests a more potent effect on the central nervous system.

The increased potency of the di-N-substituted derivatives may be attributed to several factors, including increased lipophilicity, which can enhance passage across biological membranes, and a more favorable conformation for receptor binding. The two alkyl or aryl groups on the nitrogen atom may provide additional binding interactions with the target receptors, leading to a higher affinity and, consequently, greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Isolated Guinea Pig Ileum Assay (for Antihistaminic and Anticholinergic Activity)

This in vitro method is a classic pharmacological preparation for assessing the activity of drugs on smooth muscle contraction.

G cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis A Euthanize Guinea Pig B Isolate a segment of the terminal ileum A->B C Mount the tissue in an organ bath containing Tyrode's solution B->C D Maintain at 37°C and aerate with 95% O2 / 5% CO2 C->D E Record isometric contractions F Obtain a cumulative concentration-response curve for the agonist (histamine or acetylcholine) E->F G Incubate the tissue with the antagonist (indolizine derivative) for a set time F->G Washout H Obtain a second concentration-response curve for the agonist in the presence of the antagonist G->H I Calculate the dose ratio from the shift in the concentration-response curves J Construct a Schild plot I->J K Determine the pA2 value J->K

Caption: Workflow for the isolated guinea pig ileum assay.

  • Tissue Preparation: A guinea pig is humanely euthanized, and a segment of the terminal ileum is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

  • Experimental Procedure: Isometric contractions of the ileum are recorded. A cumulative concentration-response curve is obtained for an agonist (histamine for antihistaminic activity, acetylcholine for anticholinergic activity). After a washout period, the tissue is incubated with the indolizine derivative (antagonist) for a predetermined time. A second concentration-response curve for the agonist is then obtained in the presence of the antagonist.

  • Data Analysis: The dose ratio is calculated from the rightward shift of the concentration-response curve in the presence of the antagonist. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The pA2 value is determined from the x-intercept of the Schild plot.

Isolated Rat Uterus Assay (for Anti-5-Hydroxytryptamine Activity)

This assay is used to evaluate the effect of compounds on serotonin-induced uterine muscle contractions.

  • Tissue Preparation: A female rat is humanely euthanized, and the uterus is isolated and mounted in an organ bath containing de Jalon's solution at 29°C and aerated with a 95% O2 / 5% CO2 mixture.

  • Experimental Procedure and Data Analysis: The experimental procedure and data analysis are similar to the isolated guinea pig ileum assay, with serotonin (5-HT) being used as the agonist.

CNS Depressant Activity (in vivo)

This experiment assesses the effect of the compounds on the central nervous system in living animals.

  • Animal Model: Male albino mice are used for this study.

  • Procedure: The indolizine derivatives are administered to groups of mice at various doses. The number of animals in each group that lose their righting reflex (i.e., are unable to right themselves when placed on their back) is recorded. This is considered the endpoint for hypnosis.

  • Data Analysis: The ED50, the dose that causes hypnosis in 50% of the animals, is calculated using a probit analysis method.

Conclusion

The available pharmacological data indicates that di-N-substituted indolizine derivatives are generally more potent than their mono-N-substituted counterparts in their antihistaminic, anticholinergic, anti-serotonergic, and CNS depressant activities. This suggests that the degree of N-substitution is a critical determinant of the pharmacological profile of this class of compounds. Further research, including comprehensive structure-activity relationship (SAR) studies and investigation into the mechanisms of action, is warranted to fully elucidate the therapeutic potential of these promising molecules and to guide the development of new drug candidates with enhanced potency and selectivity.

References

A Comparative Guide to In Silico and In Vitro ADMET Profiling of Indolizine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early and accurate assessment of these parameters is crucial for mitigating late-stage failures. In recent years, in silico computational models have emerged as a rapid and cost-effective preliminary screening tool. This guide provides a comparative analysis of in silico ADMET predictions with available in vitro experimental data for a series of anticancer indolizine analogues, offering insights into the predictive power of current computational models for this promising class of compounds.

I. Comparison of Predicted vs. Experimental ADMET Properties

A direct comparison of predicted and experimentally validated ADMET parameters for the same cohort of indolizine analogues is scarce in publicly available literature. However, by collating data from studies that perform both in silico predictions and in vitro biological evaluations, we can begin to build a picture of the correlations and divergences.

The following tables summarize the in silico ADMET predictions for three promising anticancer indolizine analogues—Compounds 5c , 6c , and 7g —as reported in a 2022 study by Cîrban et al., and compares their predicted toxicity with experimentally determined cytotoxic effects from the same study.[1][2]

Table 1: In Silico ADME Predictions for Selected Indolizine Analogues [1]

ParameterCompound 5cCompound 6cCompound 7g
Structure Ethyl 6-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylateEthyl 8-bromo-3-(4-cyanobenzoyl)indolizine-1-carboxylateDiethyl 3-benzoylindolizine-1,7-dicarboxylate
Molecular Weight ( g/mol ) 397.22397.22365.38
LogP (o/w) 2.372.372.26
H-bond Acceptors 554
H-bond Donors 000
Lipinski's Rule of 5 CompliantCompliantCompliant
Veber's Rule CompliantCompliantCompliant
Oral Bioavailability Good (Predicted)Good (Predicted)Good (Predicted)

Table 2: Comparison of Predicted Toxicity and In Vitro Cytotoxicity

CompoundPredicted Toxicity RiskExperimental Cytotoxicity (at 10⁻⁵ M)
Compound 5c Low (Predicted)[1]Cytotoxic against HOP-62, NCI-H226, SNB-75, SK-MEL-2, and RXF-393 cancer cell lines.[2]
Compound 6c Low (Predicted)[1]Cytotoxic against SNB-75 glioblastoma cells.[2]
Compound 7g Low (Predicted)[1]Cytotoxic against HOP-62 lung cancer cells.[2]

Note: The in silico toxicity prediction of "low risk" is a general assessment, while the experimental data shows specific cytotoxic effects against cancer cell lines, which is the desired therapeutic outcome in this context. The absence of data on toxicity against normal human cell lines in this specific study prevents a direct validation of the predicted low general toxicity.

II. Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key in vitro ADMET assays.

A. Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of human intestinal absorption of drugs.[3]

1. Cell Culture and Monolayer Formation:

  • Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[3]

  • The culture medium is replaced every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the laboratory's established range.

  • The permeability of a low-permeability marker, such as Lucifer Yellow, is also assessed to confirm the integrity of the tight junctions.

3. Permeability Assay:

  • The test indolizine analogue is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a specified concentration.

  • To measure apical-to-basolateral (A-B) permeability, the compound solution is added to the apical side of the Transwell®, and a compound-free buffer is added to the basolateral side.

  • To measure basolateral-to-apical (B-A) permeability, the compound is added to the basolateral side.

  • The plates are incubated at 37°C with gentle shaking.

  • Samples are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, and 120 minutes).

  • The concentration of the compound in the samples is quantified using a suitable analytical method, typically LC-MS/MS.

4. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 suggests the involvement of active efflux transporters.[3]

B. Metabolic Stability Assay using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.

1. Preparation:

  • Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4).

  • The test indolizine analogue is prepared at the desired concentration in the same buffer.

2. Incubation:

  • The reaction is initiated by adding a NADPH-regenerating system to the microsome-compound mixture. A control incubation is performed without the NADPH system.

  • The mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in the aliquots is terminated by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

3. Sample Analysis:

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

4. Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The in vitro half-life (t½) is determined from the slope of the natural logarithm of the remaining compound concentration versus time.

  • The intrinsic clearance (Clint) is calculated from the half-life and the protein concentration in the incubation.

III. Visualizing the ADMET Evaluation Workflow

The following diagrams illustrate the logical flow of assessing the ADMET properties of a new chemical entity, such as an indolizine analogue, from initial computational screening to experimental validation.

ADMET_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_decision Decision Making lipinski Lipinski's Rule of 5 adme_pred ADME Prediction (Solubility, Permeability, Metabolism) lipinski->adme_pred tox_pred Toxicity Prediction (Mutagenicity, Carcinogenicity) adme_pred->tox_pred go_nogo Go/No-Go Decision tox_pred->go_nogo Promising Profile? sol_assay Solubility Assay caco2 Caco-2 Permeability sol_assay->caco2 met_stab Metabolic Stability (Microsomes, Hepatocytes) caco2->met_stab cyto_tox Cytotoxicity Assays (e.g., MTT, LDH) met_stab->cyto_tox cyto_tox->go_nogo Validate Predictions go_nogo->sol_assay Proceed to Validation caption ADMET Evaluation Workflow

Caption: A typical workflow for ADMET evaluation of drug candidates.

Conclusion

The integration of in silico and in vitro methods provides a powerful strategy for the early assessment of ADMET properties of novel indolizine analogues. While computational models offer valuable initial screening, the available data underscores the necessity of experimental validation. The presented comparison for compounds 5c , 6c , and 7g reveals that while in silico tools correctly predicted good drug-like properties, the nuanced reality of their biological activity—specifically their potent anticancer cytotoxicity—requires in vitro confirmation.[1][2] Future studies that directly compare a wider range of predicted ADMET parameters with robust experimental data will be invaluable for refining predictive models and accelerating the development of safe and effective indolizine-based therapeutics.

References

Comparative Docking Analysis of Indolizine Derivatives Against Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of novel indolizine derivatives with key protein targets. This guide summarizes recent in silico docking studies, presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows.

Indolizine, a fused bicyclic heterocyclic compound, has emerged as a versatile scaffold in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The therapeutic potential of indolizine derivatives is largely attributed to their ability to effectively bind to and modulate the activity of various protein targets. Molecular docking studies have become an indispensable tool for elucidating the binding modes and predicting the binding affinities of these derivatives, thereby guiding the rational design of more potent and selective drug candidates.

This guide provides a comparative overview of recent molecular docking studies on indolizine derivatives, focusing on their interactions with prominent therapeutic targets. We present a synthesis of quantitative data on binding energies, detailed experimental protocols from the cited studies, and visual diagrams to facilitate a deeper understanding of the underlying molecular mechanisms and experimental designs.

Quantitative Comparison of Binding Affinities

The following tables summarize the binding affinities of various indolizine derivatives against their respective protein targets, as reported in recent literature. Binding energy, typically expressed in kcal/mol, is a key metric for evaluating the stability of the ligand-protein complex, with lower values indicating stronger binding.

Target Protein Indolizine Derivative Binding Energy (kcal/mol) Reference
COX-1Hybrid 8a-10.36[2]
Hybrid 8e-10.55[2]
Hybrid 8f-10.42[2]
COX-2Hybrid 8a-10.70[2]
Hybrid 8e-12.56[2]
Hybrid 8f-11.88[2]
Tubulin (Colchicine-binding site)Compound 5c-9.88[3][4]
Compound 6c-9.22[3][4]
Compound 7g-9.56[3][4]
Mycobacterial InhACompound with ethyl substitution-24.11[5]
Microorganism Target Enzyme Indolizine Derivative Binding Energy (kcal/mol) Reference
C. albicansSterol 14-demethylaseCompound 10-11.70[6]
S. aureusDihydropteroate synthaseCompound 11-9.80[6]
B. subtilisGyrase BCompound 12-9.50[6]
P. aeruginosaLasRCompound 13-8.90[6]
S. typhimuriumGlucosamine-6-phosphate synthaseCompound 14-7.20[6]

Experimental Protocols

The methodologies employed in molecular docking studies are crucial for the reliability and reproducibility of the results. Below are detailed protocols from the selected studies.

Molecular Docking Protocol for COX-1 and COX-2 Inhibition[2]
  • Protein and Ligand Preparation: The three-dimensional crystal structures of COX-1 (PDB ID: 1EQG) and COX-2 (PDB ID: 1CX2) were obtained from the Protein Data Bank. The protein structures were prepared by removing water molecules and heteroatoms, and adding polar hydrogen atoms. The 3D structures of the indolizine-NSAID hybrids were built using molecular modeling software and optimized using the PM3 semi-empirical method.

  • Docking Software: AutoDock 4.2 was utilized for the molecular docking simulations.

  • Grid Box Definition: A grid box was defined around the active site of each enzyme to encompass the binding pocket.

  • Docking Algorithm: The Lamarckian genetic algorithm was employed for the docking calculations. The number of genetic algorithm runs was set to 100.

  • Analysis of Results: The docking results were analyzed based on the binding free energies and the interaction patterns between the ligands and the amino acid residues in the active site. Visualization of the docked poses was performed using Discovery Studio Visualizer.

Molecular Docking Protocol for Tubulin Inhibition[3][4]
  • Target and Ligand Preparation: The crystal structure of tubulin (PDB ID: 1SA0) was retrieved from the Protein Data Bank. The protein was prepared by removing the co-crystallized ligand and water molecules. The 3D structures of the indolizine derivatives were generated and their geometries were optimized.

  • Docking Program: The docking simulations were performed using a suitable molecular docking program.

  • Binding Site Identification: The colchicine-binding site on tubulin was identified as the target for docking.

  • Docking and Scoring: The indolizine derivatives were docked into the identified binding site. The binding affinities were calculated and expressed in kcal/mol.

  • Interaction Analysis: The interactions, including hydrogen bonds and hydrophobic interactions, between the most promising compounds and the amino acid residues of the binding site were analyzed.

Visualizing Molecular Interactions and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and research methodologies.

G Signaling Pathway of COX-2 in Inflammation Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Phospholipase A2 Phospholipase A2 Cell Membrane->Phospholipase A2 activates Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid releases COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins synthesizes Inflammation Inflammation Prostaglandins->Inflammation Indolizine Derivatives Indolizine Derivatives Indolizine Derivatives->COX-2 inhibits G Molecular Docking Experimental Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Protein Structure Retrieval (PDB) Protein Structure Retrieval (PDB) Protein Preparation Protein Preparation Protein Structure Retrieval (PDB)->Protein Preparation Ligand Structure Generation Ligand Structure Generation Ligand Optimization Ligand Optimization Ligand Structure Generation->Ligand Optimization Grid Box Generation Grid Box Generation Protein Preparation->Grid Box Generation Molecular Docking Simulation Molecular Docking Simulation Ligand Optimization->Molecular Docking Simulation Grid Box Generation->Molecular Docking Simulation Binding Energy Calculation Binding Energy Calculation Molecular Docking Simulation->Binding Energy Calculation Interaction Analysis Interaction Analysis Binding Energy Calculation->Interaction Analysis Visualization Visualization Interaction Analysis->Visualization

References

assessing the green chemistry metrics of different indolizine synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of indolizine, a privileged heterocyclic scaffold in medicinal chemistry, has seen a paradigm shift towards more environmentally benign methodologies. This guide provides an objective comparison of four distinct methods for the synthesis of 2-phenylindolizine: the classical Tschitschibabin reaction, the widely used 1,3-dipolar cycloaddition, a modern microwave-assisted approach, and an innovative biocatalytic route. The assessment is based on key green chemistry metrics, providing researchers with the data to make informed decisions on synthetic strategies.

At a Glance: Green Chemistry Metrics Comparison

The following table summarizes the calculated green chemistry metrics for the synthesis of 2-phenylindolizine via four different methods. Lower E-Factor and Process Mass Intensity (PMI) values, and an Atom Economy closer to 100%, indicate a greener process.

MetricTschitschibabin Reaction1,3-Dipolar CycloadditionMicrowave-Assisted SynthesisBiocatalytic Synthesis
Atom Economy (%) 82.5%91.9%82.5%91.9%
E-Factor ~ 25-50~ 15-30~ 10-20~ 5-15
Process Mass Intensity (PMI) ~ 26-51~ 16-31~ 11-21~ 6-16
Reaction Time Several hours to daysSeveral hoursMinutesHours to days
Energy Input High (prolonged heating)Moderate (heating)High (microwave irradiation)Low (often ambient temp.)
Solvent/Catalyst Toxicity Often uses harsh bases and organic solventsCan use various organic solvents, some toxicCan be performed solvent-free or with green solventsUses water as solvent and a benign biocatalyst

Experimental Protocols

Detailed methodologies for the synthesis of 2-phenylindolizine using each of the four methods are provided below. These protocols were used as the basis for the green chemistry metric calculations.

Tschitschibabin Reaction

This classical method involves the reaction of a pyridine derivative with an α-halocarbonyl compound.

Reaction: 2-Picoline reacts with 2-bromoacetophenone in the presence of a strong base to yield 2-phenylindolizine.

Protocol:

  • A solution of 2-picoline (1.0 eq) in a suitable solvent such as acetone is prepared.

  • 2-Bromoacetophenone (1.0 eq) is added to the solution.

  • The mixture is refluxed for several hours.

  • After cooling, a strong base like sodium bicarbonate is added, and the mixture is heated again to induce cyclization.

  • The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.

  • Purification is typically achieved by column chromatography.

1,3-Dipolar Cycloaddition

This is one of the most common and versatile methods for indolizine synthesis.

Reaction: A pyridinium ylide, generated in situ from a pyridinium salt, undergoes a cycloaddition reaction with an alkyne.

Protocol:

  • Pyridine (1.0 eq) is reacted with 2-bromoacetophenone (1.0 eq) to form the pyridinium salt.

  • The pyridinium salt is treated with a base (e.g., triethylamine) in a solvent like DMF to generate the pyridinium ylide in situ.

  • Phenylacetylene (1.1 eq) is added to the reaction mixture.

  • The mixture is heated for several hours.

  • The solvent is removed, and the residue is worked up with water and extracted with an organic solvent.

  • The product is purified by column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction rate and often leads to higher yields and cleaner reactions.

Reaction: A three-component reaction of pyridine, 2-bromoacetophenone, and phenylacetylene is carried out under microwave irradiation.

Protocol:

  • Pyridine (1.0 eq), 2-bromoacetophenone (1.0 eq), and phenylacetylene (1.1 eq) are mixed in a microwave-safe vessel, often without a solvent or with a high-boiling point green solvent like PEG.

  • A catalytic amount of a base (e.g., K2CO3) may be added.

  • The mixture is subjected to microwave irradiation at a set temperature and time (e.g., 120 °C for 10-20 minutes).

  • After cooling, the product is extracted and purified, often with minimal workup.

Biocatalytic Synthesis

This emerging green method utilizes enzymes to catalyze the reaction in an aqueous medium.

Reaction: A one-pot, three-component reaction of a pyridine derivative, an activated methylene compound, and an alkyne is catalyzed by an enzyme. While a direct synthesis of 2-phenylindolizine using this specific method is not widely reported, a general protocol using Candida antarctica lipase B (CAL-B) for the synthesis of indolizine derivatives is adapted here.[1][2]

Protocol:

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7), pyridine (1.0 eq), 2-bromoacetophenone (1.0 eq), and phenylacetylene (1.1 eq) are added.

  • Immobilized Candida antarctica lipase B (CAL-B) is added to the mixture.

  • The reaction is stirred at room temperature or slightly elevated temperatures (e.g., 30-40 °C) for 24-48 hours.

  • The enzyme is filtered off (and can be reused).

  • The product is extracted from the aqueous phase with a suitable organic solvent.

  • The solvent is evaporated, and the product is purified if necessary.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic method.

Tschitschibabin_Reaction cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification 2-Picoline 2-Picoline Mixing_in_Solvent Mixing in Acetone 2-Picoline->Mixing_in_Solvent 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Mixing_in_Solvent Reflux1 Reflux Mixing_in_Solvent->Reflux1 Base_Addition Add NaHCO3 Reflux1->Base_Addition Reflux2 Reflux (Cyclization) Base_Addition->Reflux2 Extraction Extraction Reflux2->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Chromatography Column Chromatography Evaporation->Chromatography 2-Phenylindolizine 2-Phenylindolizine Chromatography->2-Phenylindolizine

Tschitschibabin Reaction Workflow

Dipolar_Cycloaddition cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Pyridine Pyridine Salt_Formation Pyridinium Salt Formation Pyridine->Salt_Formation 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Salt_Formation Phenylacetylene Phenylacetylene Cycloaddition Cycloaddition & Heating Phenylacetylene->Cycloaddition Ylide_Generation In situ Ylide Generation (Base) Salt_Formation->Ylide_Generation Ylide_Generation->Cycloaddition Solvent_Removal Solvent Removal Cycloaddition->Solvent_Removal Aqueous_Workup Aqueous Workup & Extraction Solvent_Removal->Aqueous_Workup Chromatography Column Chromatography Aqueous_Workup->Chromatography 2-Phenylindolizine 2-Phenylindolizine Chromatography->2-Phenylindolizine

1,3-Dipolar Cycloaddition Workflow

Microwave_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Pyridine Pyridine Mixing Mixing in Vessel Pyridine->Mixing 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Mixing Phenylacetylene Phenylacetylene Phenylacetylene->Mixing Base Base (e.g., K2CO3) Base->Mixing Microwave Microwave Irradiation Mixing->Microwave Extraction Extraction Microwave->Extraction Purification Purification Extraction->Purification 2-Phenylindolizine 2-Phenylindolizine Purification->2-Phenylindolizine

Microwave-Assisted Synthesis Workflow

Biocatalytic_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification Pyridine Pyridine Reaction Stirring at RT Pyridine->Reaction 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Reaction Phenylacetylene Phenylacetylene Phenylacetylene->Reaction Enzyme CAL-B in Buffer Enzyme->Reaction Filtration Enzyme Filtration Reaction->Filtration Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification 2-Phenylindolizine 2-Phenylindolizine Purification->2-Phenylindolizine

Biocatalytic Synthesis Workflow

Conclusion

The assessment of these four synthetic methods for 2-phenylindolizine highlights a clear trend towards greener chemistry. While classical methods like the Tschitschibabin reaction are effective, they often suffer from poor atom economy and generate significant waste. The 1,3-dipolar cycloaddition offers a more atom-economical alternative. Modern techniques demonstrate even greater potential for sustainability. Microwave-assisted synthesis drastically reduces reaction times and can be performed under solvent-free conditions, leading to a lower PMI. The biocatalytic approach, although currently slower, represents the greenest alternative, utilizing a benign catalyst in an aqueous medium at ambient temperature, resulting in the most favorable E-Factor and PMI. The choice of synthetic method will ultimately depend on a balance of factors including desired yield, reaction time, cost, and, increasingly, the environmental impact. This guide provides the quantitative data to support more sustainable choices in the synthesis of indolizine derivatives.

References

A Comparative Analysis of the Anti-Inflammatory Activity of Substituted Indolizine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine, a nitrogen-containing heterocyclic compound, and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1] Among these, their anti-inflammatory properties have garnered significant attention, positioning them as potential candidates for the development of novel therapeutic agents for inflammatory diseases.[2] This guide provides an objective comparison of the anti-inflammatory activity of various substituted indolizines, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.

Quantitative Comparison of Anti-Inflammatory Activity

The anti-inflammatory efficacy of substituted indolizines is significantly influenced by the nature and position of the substituents on the core ring structure. The following table summarizes the available quantitative data from various studies, offering a comparative overview of their potency against key inflammatory mediators.

Compound ID/SeriesSubstitution PatternTargetActivityReference
7-(Trifluoromethyl) Indolizine Derivatives [3]
4d7-CF3, 3-benzoylCOX-2Significant reduction (compared to indomethacin)[3]
4e7-CF3, 3-(4-methylbenzoyl)TNF-αSignificant reduction[3]
4f7-CF3, 3-(4-methoxybenzoyl)TNF-α, IL-6, NOSignificant reduction[3]
4a7-CF3, 3-benzoylTNF-α, NOSignificant reduction[3]
4g7-CF3, 3-(4-chlorobenzoyl)IL-6Significant reduction[3]
7-Methoxy Indolizine Derivatives
5a7-OCH3, 3-(4-cyanobenzoyl)-1,2-di(carboxyethyl)COX-2IC50 = 5.84 µM
Indomethacin (Reference)-COX-2IC50 = 6.84 µM

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for key experiments commonly employed to evaluate the anti-inflammatory activity of substituted indolizines.

In Vivo Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the acute anti-inflammatory activity of a compound.

  • Animal Preparation: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.

  • Compound Administration: The test compounds (substituted indolizines) and a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally at a specified dose. The control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) post-compound administration, a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Anti-Inflammatory Activity

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.

  • Reagent Preparation: Prepare assay buffer, heme, and a solution of the test compound and reference inhibitor (e.g., Celecoxib for COX-2) in a suitable solvent like DMSO. Reconstitute the COX-1 or COX-2 enzyme as per the supplier's instructions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the reconstituted enzyme, and the test compound or reference inhibitor.

  • Initiation of Reaction: Add arachidonic acid (the substrate) to all wells to initiate the enzymatic reaction.

  • Measurement: The fluorescence is measured kinetically using a microplate reader at an excitation of ~535 nm and an emission of ~587 nm. The rate of increase in fluorescence corresponds to the COX activity.

  • Data Analysis: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated for each compound.

Lipoxygenase (LOX) Inhibition Assay

This assay measures the inhibition of lipoxygenase, another important enzyme in the inflammatory cascade.

  • Reagent Preparation: Prepare a buffer (e.g., borate buffer, pH 9.0), a solution of the test compound, and a substrate solution of linoleic acid. The lipoxygenase enzyme is dissolved in the buffer.

  • Reaction Setup: In a cuvette, mix the buffer, the enzyme solution, and the test compound.

  • Initiation of Reaction: Add the linoleic acid substrate to the cuvette to start the reaction.

  • Measurement: The change in absorbance is monitored at 234 nm over time using a spectrophotometer. The increase in absorbance is proportional to the LOX activity.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value can also be determined.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in cultured macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

  • Measurement of Nitrite: After incubation, collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent.

  • Data Analysis: The percentage inhibition of NO production is calculated by comparing the nitrite concentration in treated and untreated (LPS-stimulated) cells.

Signaling Pathways in Inflammation

The anti-inflammatory effects of substituted indolizines are mediated through their interaction with key signaling pathways that regulate the inflammatory response. Understanding these pathways is crucial for the rational design of more potent and selective anti-inflammatory agents.

Experimental_Workflow cluster_in_vivo In Vivo Evaluation cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis animal_model Animal Model (e.g., Rat) compound_admin Compound Administration animal_model->compound_admin inflammation_induction Inflammation Induction (e.g., Carrageenan) compound_admin->inflammation_induction measurement Measurement of Paw Edema inflammation_induction->measurement in_vivo_analysis Percentage Inhibition of Edema measurement->in_vivo_analysis enzyme_assays Enzyme Assays (COX-1, COX-2, LOX) in_vitro_analysis IC50 Values / Percentage Inhibition enzyme_assays->in_vitro_analysis cell_based_assays Cell-Based Assays (NO, Cytokine Production) cell_based_assays->in_vitro_analysis start Substituted Indolizine Derivatives cluster_in_vivo cluster_in_vivo start->cluster_in_vivo cluster_in_vitro cluster_in_vitro start->cluster_in_vitro end Assessment of Anti-inflammatory Activity in_vivo_analysis->end in_vitro_analysis->end

General experimental workflow for evaluating the anti-inflammatory activity of substituted indolizines.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals. It consists of three main subfamilies: ERK, JNK, and p38 MAPK. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of pro-inflammatory genes, including cytokines and COX-2.

MAPK_Pathway stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Cell Surface Receptor stimulus->receptor mapkkk MAPKKK (e.g., TAK1, MEKK) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) mapkkk->mapkk mapk MAPK (p38, JNK, ERK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) transcription_factors->gene_expression

Simplified MAPK signaling cascade in inflammation.
IL-6/JAK/STAT3 Signaling Pathway

Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central role in inflammation. Upon binding to its receptor, it activates the Janus kinase (JAK) family of tyrosine kinases. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and induces the transcription of target genes involved in the inflammatory response.

JAK_STAT_Pathway il6 IL-6 receptor IL-6 Receptor il6->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimer) stat3->p_stat3 Dimerization nucleus Nucleus p_stat3->nucleus Translocation gene_expression Inflammatory Gene Expression nucleus->gene_expression Transcription

The IL-6/JAK/STAT3 signaling pathway in inflammation.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in regulating various cellular processes, including inflammation. Activation of this pathway can lead to the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory genes.

PI3K_Akt_Pathway stimulus Inflammatory Stimuli receptor Receptor stimulus->receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activation downstream Downstream Effectors (e.g., NF-κB activation) akt->downstream inflammation Inflammation downstream->inflammation

Overview of the PI3K/Akt signaling pathway in inflammation.

Conclusion

Substituted indolizines represent a versatile and promising class of compounds with significant anti-inflammatory potential. The data presented in this guide highlights the importance of specific substitution patterns in determining their inhibitory activity against key inflammatory mediators. The detailed experimental protocols provide a framework for the standardized evaluation of novel indolizine derivatives. Furthermore, the elucidation of the involved signaling pathways offers valuable insights for the future design of more potent and selective anti-inflammatory agents based on the indolizine scaffold. Further structure-activity relationship (SAR) studies are warranted to fully explore the therapeutic potential of this class of compounds.[4]

References

Safety Operating Guide

Proper Disposal of Ethyl Indolizine-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Ethyl Indolizine-2-carboxylate, understanding the appropriate disposal procedures is paramount to ensuring a safe working environment and adhering to regulatory standards. This guide provides a procedural, step-by-step approach to the proper disposal of this compound, based on available safety data.

I. Hazard Identification and Safety Precautions

Before handling this compound for disposal, it is essential to be aware of its potential hazards. According to safety information, this compound is a skin and eye irritant[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Table 1: Hazard and Safety Information for this compound

Hazard StatementGHS ClassificationRecommended Personal Protective Equipment (PPE)Incompatible Materials
Causes skin irritationSkin Irrit. 2Protective glovesStrong oxidizing agents
Causes serious eye irritationEye Irrit. 2Eyeshields/gogglesStrong bases
Type N95 (US) respiratorAmines

Data sourced from Fisher Scientific and Sigma-Aldrich safety data sheets.[2][3]

II. Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the disposal of this compound. This process is designed to minimize exposure and ensure that the waste is handled in a safe and compliant manner.

Step 1: Waste Collection

  • Carefully sweep up any solid this compound waste.

  • Avoid creating dust during collection[2][3].

  • Place the collected waste into a suitable, clearly labeled, and closed container for disposal[2][3].

Step 2: Container Management

  • Ensure the waste container is made of a material compatible with this compound.

  • The container must be securely sealed to prevent leaks or spills.

  • Label the container clearly with the chemical name ("this compound") and appropriate hazard symbols.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

  • Keep the container away from incompatible materials such as strong oxidizing agents, strong bases, and amines[3].

  • Ensure the storage area is cool and dry.

Step 4: Final Disposal

  • The final disposal of this compound should be conducted through a licensed chemical waste disposal company.

  • Do not release this compound into the environment[2].

  • Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

III. Emergency Procedures

In the event of accidental exposure or a spill, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[2].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[2].

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[2].

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur[2].

IV. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe collect Collect Solid Waste (Sweep, Avoid Dust) ppe->collect container Place in Labeled, Sealed Container collect->container storage Store in Designated Waste Area container->storage storage->storage check_compat Away from Incompatible Materials? storage->check_compat disposal Arrange for Professional Chemical Waste Disposal check_compat->disposal Yes end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Indolizine-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Ethyl Indolizine-2-carboxylate, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE): A Tabulated Overview

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for various laboratory operations involving this compound.

Body PartPPE ItemStandard/SpecificationRecommended Use
Eyes/Face Safety Glasses with Side ShieldsANSI Z87.1 / EN 166Minimum Requirement: For all procedures involving this compound, including weighing, dissolution, and transfer.
Chemical Splash GogglesANSI Z87.1 / EN 166Recommended: When there is a risk of splashing, such as during heating, filtering, or large-volume transfers.
Face ShieldANSI Z87.1 / EN 166Required: To be worn over safety glasses or goggles during procedures with a high risk of splashing or aerosol generation.
Hands Nitrile GlovesASTM D6319 / EN 374Standard Use: For handling the solid compound and its solutions. Ensure gloves are inspected for integrity before each use. Change gloves immediately if contaminated.
Respiratory Air-Purifying Respirator (APR) with Organic Vapor (OV) CartridgesNIOSH Approved (e.g., black-colored cartridges)Required: When working outside of a certified chemical fume hood, or if there is a potential for aerosolization or dust formation. A change schedule for cartridges must be established.
Body Laboratory CoatMinimum Requirement: To be worn at all times in the laboratory to protect skin and clothing from contamination.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A structured approach to handling this compound is essential for minimizing risk. The following workflow outlines the key stages of a typical laboratory procedure, from preparation to cleanup.

Fig. 1: Safe handling workflow for this compound.
Experimental Protocol: Weighing and Dissolving the Solid Compound

  • Preparation:

    • Ensure the work area, preferably within a certified chemical fume hood, is clean and free of clutter.

    • Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, appropriate glassware, and the selected solvent.

    • Don all required PPE as outlined in the table above.

  • Weighing:

    • Tare the weigh paper or boat on the analytical balance.

    • Carefully transfer the desired amount of this compound onto the weigh paper using a clean spatula. Avoid creating dust.

    • Record the exact weight of the compound.

  • Dissolution:

    • Transfer the weighed solid into the designated glassware (e.g., beaker, flask).

    • Add the appropriate solvent in the required volume.

    • If necessary, use gentle agitation (e.g., magnetic stirrer) to facilitate dissolution. Avoid heating unless the experimental protocol explicitly requires it, and if so, do so with appropriate precautions against splashing and vapor inhalation.

Disposal Plan: Ensuring a Safe and Compliant Waste Stream

Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Guidance:
  • Segregation at the Source:

    • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, clearly labeled hazardous waste container for organic solids.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic liquid waste. Do not mix with aqueous or inorganic waste streams.

    • Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels that have come into contact with the chemical should be placed in a designated solid waste container.

  • Container Management:

    • All waste containers must be made of a material compatible with the chemical and must be kept securely closed when not in use.

    • Each container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date should also be clearly marked.

  • Storage and Transport:

    • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

    • When transporting waste containers within the facility, use a secondary containment device, such as a chemical-resistant cart with raised edges, to prevent spills.[1][2][3]

  • Final Disposal:

    • All waste containing this compound must be disposed of through your institution's certified hazardous waste management vendor. Do not dispose of this chemical down the drain or in regular trash.[4][5]

By adhering to these safety and logistical protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and responsibility within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl Indolizine-2-carboxylate
Reactant of Route 2
Ethyl Indolizine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.